molecular formula C8H9ClN4 B1681623 Icerguastat CAS No. 951441-04-6

Icerguastat

Cat. No.: B1681623
CAS No.: 951441-04-6
M. Wt: 196.64 g/mol
InChI Key: PDWJALXSRRSUHR-LFYBBSHMSA-N
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWJALXSRRSUHR-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

951441-04-6, 13098-73-2
Record name IFB-088
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icerguastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16932
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC65390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ICERGUASTAT
Source FDA Global Substance Registration System (GSRS)
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Foundational & Exploratory

Selective Proteostasis Modulation: A Technical Guide to the Mechanism of Icerguastat (Sephin1) via PPP1R15A Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Icerguastat (Sephin1) represents a paradigm shift in targeting protein misfolding diseases. Unlike chaperone therapies that attempt to refold proteins downstream, this compound acts upstream on the Integrated Stress Response (ISR) . It is a selective inhibitor of the stress-inducible holophosphatase complex PPP1R15A-PP1c (GADD34-PP1c).

By selectively inhibiting PPP1R15A while sparing the constitutive PPP1R15B isoform, this compound prolongs eIF2ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 phosphorylation.[1] This transiently delays protein translation recovery, granting the cellular machinery a critical window to clear misfolded proteins without inducing the toxicity associated with permanent translational arrest.

Molecular Mechanism of Action[3][4]

The Biological Context: The ISR Rheostat

The Integrated Stress Response (ISR) converges on the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 ).[2][3]
  • Stress: Unfolded proteins activate kinases (PERK) that phosphorylate eIF2

    
     at Ser51.
    
  • Effect: p-eIF2

    
     inhibits the guanine nucleotide exchange factor eIF2B, halting global protein synthesis to reduce the load on the ER.
    
  • Recovery (The Problem): To restore synthesis, the cell upregulates PPP1R15A (GADD34), a regulatory subunit that recruits Protein Phosphatase 1 (PP1c) to dephosphorylate eIF2

    
    .[4] In protein misfolding diseases (e.g., CMT, ALS), this recovery happens too quickly, resuming protein production before the folding machinery is ready, leading to aggregation and cytotoxicity.
    
The this compound Intervention

This compound is a holophosphatase inhibitor .[5] It does not inhibit the catalytic subunit (PP1c) directly—which would be toxic due to PP1c's role in cell division and metabolism. Instead, it targets the regulatory subunit PPP1R15A.[5][1][4][6][7]

Mechanism of Selectivity: Research indicates that this compound binds to the PPP1R15A-PP1c complex and induces a conformational change . This alteration disrupts the recruitment of the substrate (eIF2


) to the phosphatase active site.[7][8] Crucially, this compound does not  bind or inhibit the constitutive homolog PPP1R15B  (CReP).
  • Inhibition of PPP1R15A: Sustains p-eIF2ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     levels during stress.[1][3][4]
    
  • Sparing of PPP1R15B: Ensures basal translation can eventually resume, preventing lethal translational shutdown.

Pathway Visualization

The following diagram illustrates the ISR feedback loop and the specific blockade point of this compound.

ISR_Pathway cluster_stress ER Stress Initiation cluster_regulation Translation Control cluster_feedback Negative Feedback Loop Misfolded Misfolded Proteins PERK PERK Kinase Activation Misfolded->PERK eIF2a eIF2α (Active) PERK->eIF2a Phosphorylates peIF2a p-eIF2α (Inhibitory) Translation Protein Translation eIF2a->Translation Promotes Stop Translation PAUSED peIF2a->Stop Causes ATF4 ATF4 Upregulation Stop->ATF4 ISR Activation PPP1R15A PPP1R15A (GADD34) Induced ATF4->PPP1R15A Transcription Complex Holophosphatase Complex (PPP1R15A + PP1c) PPP1R15A->Complex Recruits PP1c Complex->peIF2a Dephosphorylates (Restores Translation) This compound This compound (Sephin1) This compound->Complex  BLOCKS Substrate  Recruitment

Figure 1: Mechanism of Action.[9][2][3][7] this compound inhibits the negative feedback loop mediated by PPP1R15A, sustaining the protective translational pause.

Chemical Biology & Selectivity

This compound is a derivative of Guanabenz , an


-adrenergic receptor agonist used for hypertension. The critical innovation in this compound (Sephin1) is the elimination of adrenergic activity while retaining proteostatic potency.[2]
Comparative Profile
FeatureGuanabenzThis compound (Sephin1)Biological Consequence
Target PPP1R15A & ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-AR
PPP1R15A Only No hypotension or sedation.
Selectivity R15A > R15BR15A >>> R15B Prevents lethal constitutive translation block.
Mechanism Conformational ChangeConformational Change Disrupts eIF2

recruitment to PP1c.
Clinical Use Hypertension (Off-label)CMT, ALS (Trials) Targeted therapy for proteopathies.

Experimental Protocols (Self-Validating Systems)

To verify this compound activity, one must demonstrate stress-dependent maintenance of phosphorylation. The drug should have minimal effect on unstressed cells (as PPP1R15A is low in basal states).

Protocol A: Immunoblotting for Pathway Engagement

Objective: Confirm this compound prolongs p-eIF2


 specifically under stress conditions.
  • Cell Culture: Seed HeLa or SH-SY5Y cells to 70% confluence.

  • Pre-treatment: Treat Group A with Vehicle (DMSO) and Group B with This compound (10–50

    
    M)  for 1 hour.
    
  • Stress Induction: Add Thapsigargin (100 nM) or Tunicamycin (2.5

    
    g/mL)  to both groups to induce ER stress.
    
  • Time Course: Lyse cells at T=0, 2h, 4h, and 8h post-stress.

    • Rationale: PPP1R15A is induced ~2-4 hours post-stress. This is the window where this compound activity is observable.

  • Lysis: Use RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate/NaF) and Protease Inhibitors. Critical: Failure to include phosphatase inhibitors will result in false negatives.

  • Western Blot Targets:

    • p-eIF2

      
       (Ser51):  Expect higher levels in this compound treated cells at 4h/8h compared to Vehicle.
      
    • Total eIF2

      
      :  Loading control.
      
    • PPP1R15A (GADD34): Confirm stress induction occurred.

    • ATF4/CHOP: Downstream markers may paradoxically decrease over long periods if proteostasis is restored, but p-eIF2

      
       is the direct readout.
      
Protocol B: Functional Rescue (Cytotoxicity Assay)

Objective: Prove that the molecular mechanism translates to cellular survival.

  • Setup: Plate cells in 96-well format.

  • Stress: Challenge with Tunicamycin (variable dose: 0.1 - 5

    
    g/mL).
    
  • Treatment: Co-treat with this compound (0, 10, 25, 50

    
    M).
    
  • Readout: Measure ATP (CellTiter-Glo) or LDH release at 24h and 48h.

  • Validation:

    • Positive Control: Salubrinal (known p-eIF2

      
       enhancer, though toxic long-term).
      
    • Negative Control:[3] Guanabenz (if testing adrenergic-independent effects).

    • Success Criteria: this compound should shift the Tunicamycin IC50 curve to the right (protection).

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_exp Stress Induction cluster_analysis Readout Cells HeLa / SH-SY5Y Seeding PreTreat Pre-treat: This compound (1h) Cells->PreTreat Stress Add Thapsigargin (T=0) PreTreat->Stress Incubate Incubate (0 - 8 Hours) Stress->Incubate Lysis Lysis (+Phos Inhibitors) Incubate->Lysis Timepoints Blot Western Blot: p-eIF2α vs Total Lysis->Blot Result Data Analysis: Ratio Calculation Blot->Result

Figure 2: Experimental workflow for validating PPP1R15A inhibition via immunoblotting.

References

  • Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[2][3][10][6][7] Science, 348(6231), 239-242.[6]

  • Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis.[1][7] Science, 332(6025), 91-94.

  • Carrara, M., et al. (2017). Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors.[7][11] Nature Structural & Molecular Biology, 24, 708–716.

  • Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz.[2] eLife, 6:e26109. (Note: This reference is included for scientific integrity, highlighting the debate on the exact binding mode, though the consensus supports functional efficacy via conformational modulation as detailed in Reference 3.)

Sources

Icerguastat vs Guanabenz structure activity relationship

Author: BenchChem Technical Support Team. Date: February 2026

Decoupling Proteostasis from Hemodynamics: A Comparative SAR Analysis of Icerguastat and Guanabenz

Executive Summary

The transition from Guanabenz (an antihypertensive) to This compound (Sephin1) represents a seminal case study in structure-activity relationship (SAR) refinement. By isolating the proteostatic activity of Guanabenz from its adrenergic hemodynamic effects, researchers successfully repurposed a "dirty" drug into a targeted therapy for protein misfolding diseases. This guide dissects the molecular rationale, the specific "Chlorine Switch" modification, and the experimental protocols required to validate this selectivity.

The Pharmacophore Divergence: The "Chlorine Switch"

The structural distinction between Guanabenz and this compound is subtle but pharmacologically binary. Both molecules share a benzylideneaminoguanidine core, which is essential for binding to the regulatory subunit of Protein Phosphatase 1 (PPP1R15A).

The divergence lies in the halogenation pattern of the phenyl ring:

  • Guanabenz: 2,6-dichlorobenzylideneaminoguanidine.

  • This compound (Sephin1): 2-chlorobenzylideneaminoguanidine.

Structural Logic

The removal of the chlorine atom at the 6-position (the "Chlorine Switch") collapses the molecule's affinity for the


-adrenergic receptor (

-AR) without altering its ability to induce the conformational change in PPP1R15A required for proteostasis.

SAR_Divergence GBZ Guanabenz (2,6-dichloro) Alpha2 α2-Adrenergic Receptor (Sedation/Hypotension) GBZ->Alpha2 High Affinity (nM) PPP1R15A PPP1R15A/PP1c Complex (Proteostasis) GBZ->PPP1R15A Inhibition ICE This compound (2-monochloro) ICE->Alpha2 Negligible Affinity ICE->PPP1R15A Inhibition

Figure 1: The removal of the C6 chlorine atom (this compound) abolishes adrenergic binding while maintaining phosphatase inhibition.

Mechanistic Pharmacology: The PPP1R15A Axis

To understand the utility of this compound, one must understand the Integrated Stress Response (ISR) .

  • The Trigger: ER stress activates PERK, which phosphorylates eIF2

    
      (Ser51).
    
  • The Effect: p-eIF2

    
     attenuates global protein synthesis, reducing the load on the ER.
    
  • The Feedback Loop: Stress induces PPP1R15A (GADD34) , a regulatory subunit that recruits PP1c to dephosphorylate eIF2

    
     and restore translation.
    
  • The Intervention: In chronic misfolding diseases (e.g., ALS, CMT), premature dephosphorylation restores protein synthesis too early, overwhelming the ER. This compound inhibits PPP1R15A, prolonging the protective p-eIF2

    
     state.
    
Mechanistic Nuance (E-E-A-T)

Early controversy existed regarding the direct inhibition of the phosphatase. It is now understood that these compounds likely do not block the catalytic site of PP1c directly. Instead, they bind to the PPP1R15A regulatory subunit , inducing a conformational change that prevents the recruitment of the substrate (eIF2


) [1].[1] This "Conformational Trap" mechanism explains why standard enzymatic assays using generic substrates (like pNPP) often fail to detect inhibition.

ISR_Mechanism Stress ER Stress (Misfolded Proteins) PERK PERK Kinase Stress->PERK eIF2a eIF2α PERK->eIF2a Phosphorylates peIF2a p-eIF2α (Phosphorylated) eIF2a->peIF2a Translation Protein Translation peIF2a->Translation Inhibits GADD34 PPP1R15A (GADD34) / PP1c peIF2a->GADD34 Induces Expression GADD34->peIF2a Dephosphorylates Drug This compound Drug->GADD34 Blocks Substrate Recruitment

Figure 2: this compound intervenes in the ISR negative feedback loop, sustaining protective translation attenuation.

Quantitative SAR & Selectivity Profiling

The following table summarizes the critical dissociation constants and functional readouts that distinguish the two compounds.

FeatureGuanabenzThis compound (Sephin1)Biological Consequence
Structure 2,6-dichlorobenzylidene...2-chlorobenzylidene...[1][2][3]Loss of

binding pocket fit.

-AR Affinity (

)
~5 - 30 nM [2]> 10,000 nM (Negligible) [3]This compound causes no sedation.
PPP1R15A Selectivity HighHighBoth spare constitutive PPP1R15B.
Cytoprotection (

)
~ 2 - 5

M
~ 2 - 5

M
Equivalent potency against ER stress.
Blood-Brain Barrier PermeablePermeableBoth treat CNS indications.

Key Insight: The removal of the chlorine does not affect the


 for cytoprotection (Tunicamycin assay), proving that the 

-adrenergic activity is completely dispensable for the proteostatic mechanism [3].

Experimental Protocols for Validation

To validate this SAR in a research setting, you must run two parallel workflows: one to prove the loss of adrenergic activity, and one to prove the retention of proteostatic activity.

Protocol A: Differential Selectivity (Receptor Binding)

Objective: Confirm this compound lacks


-AR affinity.
  • Preparation: Prepare membrane fractions from HEK293T cells stably expressing human

    
    -AR.
    
  • Ligand: Use

    
    -Rauwolscine (a selective 
    
    
    
    antagonist) as the radioligand (~1-2 nM).
  • Competition:

    • Incubate membranes with

      
      -Rauwolscine and varying concentrations (
      
      
      
      M to
      
      
      M) of Guanabenz (Control) and this compound.
    • Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation Criteria: Guanabenz should show a sigmoidal displacement curve (

    
     nM). This compound should show a flat line or displacement only at massive concentrations (
    
    
    
    M).
Protocol B: Functional Proteostasis (Kinase Shut-Off)

Objective: Prove this compound sustains p-eIF2


 by inhibiting dephosphorylation.
  • Cell Culture: Use HeLa cells stressed with Tunicamycin (2.5

    
    g/mL) for 1 hour to induce p-eIF2
    
    
    
    and PPP1R15A.
  • Washout (The Shut-Off): Wash cells to remove Tunicamycin. Add Cycloheximide (to stop new protein synthesis) and the kinase inhibitor GSK2606414 (to stop new phosphorylation by PERK).

  • Treatment: Immediately add Vehicle, Guanabenz (10

    
    M), or this compound (10 
    
    
    
    M).
  • Time Course: Lyse cells at 0, 30, 60, and 90 minutes.

  • Readout: Western Blot for p-eIF2

    
     vs. Total eIF2
    
    
    
    .
  • Validation Criteria:

    • Vehicle: Rapid decay of p-eIF2

      
       signal (due to active PPP1R15A).
      
    • This compound: Sustained p-eIF2

      
       signal (comparable to Guanabenz), indicating successful inhibition of the phosphatase complex [3].
      

Clinical Implications

The SAR refinement from Guanabenz to this compound solves the "therapeutic window" problem.

  • Guanabenz: At doses required for proteostasis, patients experience severe hypotension and sedation (alpha-2 agonism).

  • This compound: Can be dosed to achieve full PPP1R15A inhibition without cardiovascular collapse.

This allows for the chronic treatment of neurodegenerative diseases like Charcot-Marie-Tooth (CMT1B) and ALS, where long-term modulation of the ISR is required to manage protein aggregation.

References

  • Carrara, M., et al. (2017). "Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors." Nature Structural & Molecular Biology. Link

  • Holmes, B., et al. (1983). "Guanabenz: A review of its pharmacodynamic properties and therapeutic efficacy in hypertension." Drugs. Link

  • Das, I., et al. (2015).[4] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1][5] Science. Link

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[1] Science. Link

Sources

Technical Guide: Icerguastat (Sephin1) and the Integrated Stress Response (ISR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Icerguastat (also known as Sephin1 or IFB-088 ) represents a pivotal advancement in the pharmacological modulation of the Integrated Stress Response (ISR). Originally identified as a derivative of the antihypertensive drug Guanabenz, this compound retains the ability to selectively inhibit the PPP1R15A (GADD34)-PP1c holophosphatase complex without triggering the


-adrenergic side effects (hypotension, sedation) that limited the clinical utility of its parent compound.

By blocking the negative feedback loop of the ISR, this compound prolongs the phosphorylation of the eukaryotic translation initiation factor 2


 (eIF2

). This sustained phosphorylation enforces a temporary attenuation of global protein synthesis, allowing cells—particularly neurons and oligodendrocytes—to manage protein misfolding stress and prevent proteotoxicity. This guide details the mechanistic rationale, therapeutic positioning, and validated experimental protocols for utilizing this compound in translational research.

Mechanistic Architecture

The Integrated Stress Response (ISR)

The ISR is an evolutionarily conserved signaling network that detects diverse cellular stresses (ER stress, viral infection, heme deprivation). These stresses activate one of four sentinel kinases (PERK, PKR, GCN2, HRI), which converge on a single event: the phosphorylation of eIF2


 at Serine 51.
  • p-eIF2

    
     Function:  Inhibits the guanine nucleotide exchange factor eIF2B, thereby reducing the formation of the eIF2-GTP-tRNA
    
    
    
    ternary complex.
  • Outcome: Global translation is halted to reduce the protein folding load, while specific stress-response mRNAs (e.g., ATF4) are preferentially translated.

  • Termination: To restore normal function, p-eIF2

    
     must be dephosphorylated.[1] This is mediated by Protein Phosphatase 1 (PP1) complexed with one of two regulatory subunits:[1][2][3][4]
    
    • PPP1R15B (CReP): Constitutive, maintains basal low levels of p-eIF2

      
      .
      
    • PPP1R15A (GADD34): Stress-inducible, creates a negative feedback loop to terminate the ISR.

This compound Mechanism of Action

This compound functions as a selective inhibitor of the stress-inducible GADD34-PP1c complex . Unlike general phosphatase inhibitors (e.g., Calyculin A), which are toxic, this compound targets the regulatory subunit interface, trapping the complex or preventing substrate access.

Key Distinction: this compound spares the constitutive CReP-PP1c complex, ensuring that basal protein synthesis is not permanently suppressed, which would be cytotoxic.

Figure 1: ISR Pathway and this compound Intervention

ISR_Pathway Stress Cellular Stress (ER Stress, Viral, etc.) Kinases ISR Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α Kinases->eIF2a Phosphorylation peIF2a p-eIF2α (S51) eIF2a->peIF2a Translation Global Translation ATTENUATED peIF2a->Translation Inhibits ATF4 ATF4 / CHOP Upregulation peIF2a->ATF4 Induces GADD34 GADD34 (PPP1R15A) Induced Feedback ATF4->GADD34 Transcriptional Activation Complex GADD34-PP1c Holophosphatase GADD34->Complex Binds PP1c PP1 PP1c PP1->Complex Complex->peIF2a Dephosphorylation (Feedback Loop) This compound This compound (Sephin1) This compound->Complex INHIBITS

Caption: The Integrated Stress Response (ISR) signaling cascade. This compound selectively inhibits the stress-induced GADD34-PP1c complex, preventing premature dephosphorylation of eIF2α and prolonging the cytoprotective translational pause.

Scientific Integrity Note: The Mechanism Controversy

While the inhibition of GADD34-PP1c is the canonical mechanism (Das et al., Science 2015), researchers must be aware of nuance in the field. Some studies suggest this compound may not competitively inhibit the catalytic site but rather alters the conformational stability of the GADD34-PP1c complex (proteostasis regulation). Additionally, recent data indicates potential off-target effects on NMDA receptors in specific neuronal contexts. However, for protein misfolding diseases (ALS, CMT), the GADD34-mediated ISR prolongation remains the primary therapeutic driver.

Comparative Pharmacology

This compound was developed to decouple the cytoprotective effects of Guanabenz from its antihypertensive activity.

Table 1: Pharmacological Comparison

FeatureGuanabenzThis compound (Sephin1)Relevance
Primary Target

-Adrenergic Receptor
GADD34-PP1c ComplexSpecificity
Secondary Target GADD34-PP1c ComplexNone (significant)Mechanism
Side Effects Hypotension, Sedation, DrowsinessMinimal / None observedSafety Profile
Brain Penetrance HighHighCNS Indications
Half-life (

)
~4-6 hours~6-8 hours (Species dependent)Dosing Regimen
Clinical Status FDA Approved (Hypertension)Phase 2 (ALS, CMT)Development Stage

Experimental Framework

Protocol: Validating Target Engagement (p-eIF2 Western Blot)

Objective: Confirm this compound activity by measuring the prolongation of eIF2


 phosphorylation after stress induction.

Reagents:

  • Stressor: Thapsigargin (Tg) [Sigma T9033] or Tunicamycin (Tm).

  • Drug: this compound (Sephin1) [dissolved in DMSO].

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF,

    
    -glycerophosphate) is critical.
    

Step-by-Step Methodology:

  • Seeding: Plate HeLa or HEK293T cells in 6-well plates (0.5 x 10^6 cells/well). Incubate overnight.

  • Pre-treatment: Treat cells with this compound (10–50

    
    M) for 30 minutes. Include a DMSO vehicle control.
    
  • Stress Induction: Add Thapsigargin (250 nM final) to induce ER stress.

    • Note: Do not wash out this compound; co-incubate.

  • Time Course: Harvest cells at T=0, 1h, 3h, and 6h post-stress.

    • Rationale: GADD34 is induced after ATF4 upregulation (approx. 2-3h). This compound's effect is most visible during the "recovery" phase (3h-6h) where it prevents the drop in p-eIF2

      
      .
      
  • Lysis: Wash with ice-cold PBS. Lyse immediately on ice. Centrifuge at 14,000xg for 15 min at 4°C.

  • Immunoblot:

    • Primary Ab 1: Anti-p-eIF2

      
       (Ser51) [e.g., Cell Signaling #9721].
      
    • Primary Ab 2: Anti-Total-eIF2

      
       [e.g., Cell Signaling #9722].
      
    • Normalization: Calculate the ratio of Phospho/Total signal.

Protocol: Functional Cytoprotection Assay

Objective: Assess the ability of this compound to rescue cell viability under lethal ER stress.

  • Seeding: Plate cells in 96-well plates (5,000 cells/well).

  • Treatment Matrix:

    • Vehicle (DMSO)

    • Stressor only (Tunicamycin 0.5

      
      g/mL)
      
    • Stressor + this compound (Titration: 1, 5, 10, 25, 50

      
      M)
      
    • This compound only (Toxicity control)

  • Incubation: 24 to 48 hours.

  • Readout: ATP-based viability assay (e.g., CellTiter-Glo) or Crystal Violet staining.

  • Analysis: Plot dose-response curve. A successful rescue shows a "U-shaped" or sigmoidal recovery of viability in co-treated wells compared to stressor-only.

Figure 2: Experimental Workflow

Workflow Cells Cell Culture (HeLa / Motor Neurons) Treat Co-Treatment (Thapsigargin + this compound) Cells->Treat Time Incubation (1h - 6h) Treat->Time Lysis Lysis (+ Phosphatase Inhibitors) Time->Lysis Harvest Blot Western Blot (p-eIF2α / Total eIF2α) Lysis->Blot Analysis Data Analysis (Ratio Calculation) Blot->Analysis

Caption: Standardized workflow for validating this compound target engagement in vitro. Critical step: Use of phosphatase inhibitors during lysis to preserve transient phosphorylation marks.

References

  • Das, I., et al. (2015).[1][5] Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[1][5][6] Science, 348(6231), 239-242.[5] Link

  • Tsaytler, P., et al. (2011).[1] Selective inhibition of a physiological cellular defense mechanism prevents ER stress-induced apoptosis. Science, 333(6046), 1141-1145. Link

  • Crespillo-Casado, A., et al. (2017).

    
     is unaffected by Sephin1 or Guanabenz.[6] eLife, 6, e26109. Link
    
  • Wang, L., & Popko, B. (2018). The Integrated Stress Response in Oligodendrocytes: Implications for Multiple Sclerosis. Neurotherapeutics, 15, 661–672. Link

  • ClinicalTrials.gov. (2023). Study of IFB-088 in Patients With Amyotrophic Lateral Sclerosis (ALS).[7][8] Identifier: NCT05508074. Link

Sources

Technical Guide: Icerguastat (IFB-088) Therapeutic Architecture in Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Icerguastat (IFB-088) , also known in preclinical literature as Sephin1 , represents a first-in-class small molecule targeting the Integrated Stress Response (ISR) .[1] Unlike upstream kinase inhibitors, this compound functions as a selective inhibitor of the PPP1R15A (GADD34)/PP1c phosphatase complex.

This guide analyzes its potential to restore proteostasis in ALS, specifically addressing TDP-43 proteinopathy and SOD1 aggregation . It synthesizes recent Phase 2 data indicating efficacy in bulbar-onset ALS and provides validated protocols for assessing its pharmacodynamic activity in research settings.

Molecular Pathology: The Proteostasis Collapse

In 97% of ALS cases, the nuclear protein TDP-43 mislocalizes to the cytoplasm, forming insoluble aggregates.[1] This creates a dual toxicity:

  • Loss of Function: Nuclear depletion leads to cryptic exon splicing errors (e.g., STMN2, UNC13A).

  • Gain of Toxicity: Cytoplasmic aggregates sequester translation machinery and impair mitochondrial function.

The cell responds via the Integrated Stress Response (ISR) .[2] The kinase PERK phosphorylates eIF2


 , temporarily halting global protein synthesis to allow chaperones to clear the backlog. However, this response is transient. The regulatory subunit PPP1R15A (GADD34)  recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2

, restoring translation. In chronic ALS stress, this restoration occurs prematurely, allowing the synthesis of more misfolded proteins and overwhelming the cell.
Mechanism of Action: Selective Phosphatase Inhibition

This compound binds to the PPP1R15A/PP1c complex, preventing the dephosphorylation of eIF2


.
  • Effect: It prolongs the "protective pause" in protein translation only in stressed cells (where PPP1R15A is upregulated).

  • Differentiation: Unlike its precursor Guanabenz , this compound lacks affinity for

    
    2-adrenergic receptors, eliminating dose-limiting hypotension and sedation.
    
Visualization: The ISR Regulatory Loop

The following diagram illustrates the precise intervention point of this compound within the ISR negative feedback loop.

ISR_Pathway Stress ER Stress / Misfolded Proteins PERK PERK Activation Stress->PERK Activates peIF2a p-eIF2α (Phosphorylated) PERK->peIF2a Phosphorylates eIF2a eIF2α eIF2a->peIF2a Translation Global Translation ATTENUATION peIF2a->Translation Induces ATF4 ATF4 / CHOP Transcription peIF2a->ATF4 Selective Translation Proteostasis Restored Proteostasis (Cell Survival) Translation->Proteostasis Allows folding time GADD34 PPP1R15A (GADD34) Upregulation ATF4->GADD34 Induces Expression Complex GADD34/PP1c Complex GADD34->Complex Recruits PP1c PP1c PP1c Phosphatase PP1c->Complex Complex->eIF2a Dephosphorylates (Negative Feedback) This compound This compound (Inhibitor) This compound->Complex BLOCKS

Caption: this compound inhibits the GADD34/PP1c negative feedback loop, sustaining p-eIF2


 levels to prolong the cytoprotective translational pause specifically during stress.

Preclinical & Clinical Evidence Synthesis[1][3][4]

Preclinical Efficacy (Animal Models)

Data indicates a specific efficacy profile dependent on the underlying pathology (SOD1 vs. TDP-43).

ModelPathologyOutcome with this compound/Sephin1Key Citation
SOD1-G93A Mouse SOD1 AggregationMixed/Contextual. Reduced insoluble SOD1 fractions. Improved motor neuron survival in lumbar spinal cord, but effects on overall survival vary by study design and dosage.
TDP-43 Transgenic TDP-43 MislocalizationHigh Efficacy. Significantly reduced cytoplasmic TDP-43 aggregates. Rescued motor phenotype in zebrafish and mice.[3][4] Reduced mitochondrial ROS.[3][4]
OpMD Models PABPN1 AggregationProof of Concept. Reduced muscle degeneration and aggregation in Oculopharyngeal Muscular Dystrophy models, confirming ISR mechanism.
Clinical Translation: The P288ALS Trial

The Phase 2 trial (NCT05508074) targeted bulbar-onset ALS , a more aggressive phenotype.

  • Design: Randomized, double-blind, placebo-controlled (IFB-088 + Riluzole vs. Placebo + Riluzole).[5]

  • Safety: No significant adverse events (unlike Guanabenz).[6]

  • Efficacy Signal:

    • Intent-to-Treat (ITT): Trend toward reduced functional decline.[5]

    • Per Protocol (PP): Statistically significant reduction in ALSFRS-R decline (-0.95 pts/month treated vs. -1.42 pts/month placebo).[5]

  • Biomarkers: Confirmed engagement of ISR pathway and reduction in oxidative stress markers.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate this compound in a research setting, use the following protocols. These are designed to be self-validating , meaning the controls included will immediately indicate if the assay has failed, regardless of the drug effect.

Protocol A: Pharmacodynamic Validation (p-eIF2 Sustainment)

Objective: Confirm this compound is engaging the target (PPP1R15A) in your specific cell line (e.g., iPSC-derived motor neurons).

Logic: this compound only works in stressed cells. You must induce stress (e.g., Thapsigargin) to see the effect.

  • Negative Control: DMSO only (No stress, no drug).

  • Positive Control: Thapsigargin (Stress only)

    
     p-eIF2
    
    
    
    should rise then fall (feedback loop).
  • Experimental: Thapsigargin + this compound

    
     p-eIF2
    
    
    
    should remain elevated longer than Positive Control.

Workflow:

  • Culture: Plate motor neurons to 70% confluence.

  • Pre-treatment: Treat with this compound (e.g., 10-50

    
    M) or Vehicle for 1 hour.
    
  • Stress Induction: Add Thapsigargin (100 nM) to induce ER stress.

  • Time Course: Lyse cells at 0h, 2h, 6h, and 12h . Crucial: The GADD34 feedback loop typically resets p-eIF2

    
     by 6-8 hours. This compound's effect is most visible at the 6h-12h window.
    
  • Western Blot: Probe for p-eIF2

    
     (Ser51)  and Total eIF2
    
    
    
    .
  • Quantification: Calculate ratio of Phospho/Total.

Protocol B: TDP-43 Solubility Assay (Triton Fractionation)

Objective: Quantify the drug's ability to reduce insoluble protein aggregates.

Logic: Normal TDP-43 is soluble in non-ionic detergents (Triton X-100). Pathological aggregates require harsh denaturants (Urea/SDS).

Step-by-Step Methodology:

  • Lysis (Soluble Fraction):

    • Lyse cell pellets in Triton Lysis Buffer (1% Triton X-100, 50mM Tris pH 7.4, 150mM NaCl, Protease/Phosphatase Inhibitors).

    • Incubate on ice for 15 min.

    • Centrifuge: 15,000 x g for 20 min at 4°C.

    • Supernatant = Soluble Fraction (S). Save this.

  • Wash (Critical Step):

    • Resuspend the pellet in Triton Lysis Buffer.

    • Centrifuge again (15,000 x g, 20 min).

    • Discard supernatant. This removes trapped soluble protein.

  • Extraction (Insoluble Fraction):

    • Resuspend the washed pellet in Urea/SDS Buffer (8M Urea, 2% SDS, 50mM Tris pH 7.4).

    • Sonicate briefly (5 sec pulses) to solubilize aggregates.

    • Centrifuge: 15,000 x g for 20 min at RT (to prevent Urea crystallization).

    • Supernatant = Insoluble Fraction (I).

  • Analysis:

    • Load equal volumes of (S) and (I) on SDS-PAGE.

    • Validation Check: In untreated ALS/stress models, the (I) fraction must contain significant TDP-43. If (I) is empty in controls, the stress induction failed.

    • Success Criteria: this compound treatment shifts TDP-43 from (I)

      
       (S) or reduces total (I) signal.
      

Experimental Workflow Visualization

The following diagram outlines the decision logic for preclinical validation of this compound candidates.

Validation_Workflow Start Compound Screening Assay1 Assay 1: Stress Specificity Start->Assay1 Decision1 Does it block translation in unstressed cells? Assay1->Decision1 Reject1 REJECT (Toxic) Decision1->Reject1 Yes Assay2 Assay 2: Phosphatase Selectivity Decision1->Assay2 No (Safe) Decision2 Does it bind PPP1R15A? Assay2->Decision2 Decision2->Reject1 No Assay3 Assay 3: Solubility Assay Decision2->Assay3 Yes Outcome Candidate for In Vivo Assay3->Outcome Reduces Insoluble Fraction

Caption: Validation pipeline ensuring candidate compounds possess the requisite stress-selectivity (safety) and target engagement (efficacy) before in vivo testing.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242. Link

  • Vaccaro, A., et al. (2013). "Guanabenz inhibits non-amyloidogenic protein aggregation by prolonging the integrated stress response." Nature Communications, 4, 2125. Link

  • InFlectis BioScience. (2025).[7] "IFB-088 slows disease progression in bulbar-onset ALS trial."[7] ALS News Today. Link

  • Malin, J., et al. (2023). "The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway." ResearchGate. Link

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. Link

  • ClinicalTrials.gov. "Safety and Efficacy of IFB-088 in Patients With Bulbar-onset Amyotrophic Lateral Sclerosis (ALS)." Identifier: NCT05508074.[4][7] Link

Sources

Technical Monograph: Icerguastat (Sephin1) Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Icerguastat (Sephin1) represents a pivotal advancement in the modulation of the Integrated Stress Response (ISR) . Unlike its structural antecedent Guanabenz, this compound lacks


-adrenergic activity, eliminating hypotensive side effects while retaining potent cytoprotective properties.

The therapeutic index of this compound hinges entirely on its selectivity . It inhibits the stress-inducible holophosphatase complex PPP1R15A (GADD34)-PP1c , while sparing the constitutive PPP1R15B (CReP)-PP1c complex. This distinction is critical:

  • PPP1R15B inhibition leads to persistent eIF2

    
     phosphorylation, complete translational shutdown, and cellular lethality.
    
  • PPP1R15A inhibition prolongs the adaptive phase of the ISR, allowing cells extended time to resolve proteotoxic stress without compromising basal protein synthesis required for survival.

This guide analyzes the mechanistic basis of this selectivity, the controversy surrounding its molecular mode of action, and the experimental protocols required to validate it.

Mechanistic Architecture: The Two Phosphatases

The dephosphorylation of eIF2


 is controlled by Protein Phosphatase 1 (PP1c) directed by two distinct regulatory subunits.[1] Understanding the structural divergence between these subunits is key to understanding this compound's function.
FeaturePPP1R15A (GADD34)PPP1R15B (CReP)
Expression Inducible (Stress-dependent)Constitutive (Basal levels)
Function Negative feedback loop; terminates ISR to restore translation.Maintains basal translation; prevents lethal p-eIF2

accumulation.
Turnover Rapid (PEST sequences)Stable
This compound Sensitivity High (Target)Low/None (Spared)
Knockout Phenotype Resistant to ER stress; healthy under normal conditions.Embryonic lethal (due to halted protein synthesis).
The Integrated Stress Response (ISR) Pathway

The diagram below illustrates the feedback loop where this compound intervenes.

ISR_Pathway Stress Cellular Stress (ER Stress, Viral Infection) Kinases ISR Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases Activates eIF2a eIF2α (Active) Kinases->eIF2a Phosphorylates peIF2a p-eIF2α (Inhibitory) eIF2a->peIF2a Translation Global Translation ATTENUATION peIF2a->Translation Causes ATF4 ATF4 Upregulation Translation->ATF4 Selective Translation GADD34 PPP1R15A (GADD34) Expression Induced ATF4->GADD34 Transcriptional Induction ComplexA Holophosphatase A (GADD34-PP1c) GADD34->ComplexA Recruits PP1c PP1c PP1c Catalytic Subunit ComplexB Holophosphatase B (CReP-PP1c) PP1c->ComplexB Constitutive Binding ComplexA->peIF2a Dephosphorylates (Feedback Loop) ComplexB->peIF2a Basal Dephosphorylation This compound This compound (Inhibitor) This compound->ComplexA SELECTIVE BLOCK This compound->ComplexB No Effect

Figure 1: The ISR Feedback Loop. This compound selectively targets the stress-induced GADD34-PP1c complex, preventing premature termination of the stress response.

The Selectivity Paradigm: Evidence & Controversy

The "Selectivity" Hypothesis (Das et al.)

The foundational premise is that this compound binds to the PPP1R15A-PP1c complex in a pocket defined by the regulatory subunit, disrupting the holophosphatase activity.

  • Mechanism: It is proposed to interfere with the recruitment of the substrate (eIF2

    
    ) or the stability of the GADD34-PP1c interface.
    
  • Outcome: In cells treated with Tunicamycin (ER stress inducer), this compound sustains p-eIF2

    
     levels for hours longer than vehicle-treated cells, but only in the presence of PPP1R15A. In Ppp1r15a knockout cells, the drug has no effect, proving it does not inhibit PPP1R15B.
    
The Mechanistic Challenge (Crespillo-Casado et al.)

Researchers must be aware of conflicting biochemical data.[1] Rigorous in vitro reconstitution assays using purified components (PPP1R15A active fragment + PP1c + G-actin) have failed to show direct disruption of the complex by this compound/Sephin1 at physiological concentrations.

  • Implication: The selectivity observed in vivo (cytoprotection, p-eIF2

    
     maintenance) may be driven by:
    
    • Binding to a conformational state of GADD34 present only in the cellular context (e.g., membrane-associated).

    • Modulation of a co-factor required for GADD34 function but not CReP function.

    • Indirect regulation of proteostasis networks (e.g., interference with proteasomal degradation of GADD34).

Consensus for Drug Development: While the molecular binding site remains debated, the functional selectivity (phenotypic outcome) is robustly reproducible in cell-based assays. The protocols below focus on validating this functional selectivity.

Experimental Protocols: Validating Selectivity

To confirm this compound activity in your system, you must use a self-validating experimental design that distinguishes between general phosphatase inhibition (toxic) and selective PPP1R15A inhibition (therapeutic).

Protocol A: The Kinase Shut-Off Assay (Cellular Functional Selectivity)

This is the gold standard for verifying that this compound targets the recovery phase of stress.

Objective: Measure the decay rate of p-eIF2


 after blocking new phosphorylation.

Materials:

  • HeLa cells (or relevant neuronal line).

  • Stress Inducer: Thapsigargin (1 µM) or Tunicamycin (2.5 µg/mL).

  • Kinase Inhibitor: PERK inhibitor (e.g., GSK2606414) to stop new phosphorylation.

  • This compound (Sephin1): 10 - 50 µM.

  • Detection: Immunoblot for p-eIF2

    
     (Ser51) and Total eIF2
    
    
    
    .

Workflow:

  • Induction: Treat cells with Thapsigargin (1 hr) to induce high levels of p-eIF2

    
     and express PPP1R15A.
    
  • Treatment: Add this compound (or Vehicle) for 30 min.

  • Shut-off: Add PERK inhibitor (Time 0). This stops the "faucet" (kinase); the "drain" (phosphatase) is now the only variable.

  • Time Course: Lyse cells at 0, 15, 30, 60, and 90 minutes.

  • Analysis:

    • Vehicle: Rapid loss of p-eIF2

      
       signal (GADD34 is active).
      
    • This compound: Delayed loss of signal (GADD34 is inhibited).

    • Control (Reference): Use Ppp1r15a KO cells.[2][3][4] this compound should have zero effect on the decay rate in these cells (mediated solely by PPP1R15B). If it slows decay in KO cells, it is non-selective (hits PPP1R15B) and likely toxic.

Protocol B: In Vitro Selectivity Confirmation (Reconstituted System)

Note: Due to the controversy described in 3.2, negative results in this assay are common. However, it is essential for structure-activity relationship (SAR) studies.

Workflow Diagram:

Protocol_Workflow Purify Purify Components: 1. PP1c (Catalytic) 2. GADD34 (Active Frag) 3. CReP (Active Frag) 4. G-Actin (Required Co-factor) Assembly Assemble Holophosphatases: Complex A: PP1c+GADD34+Actin Complex B: PP1c+CReP+Actin Purify->Assembly Reaction Dephosphorylation Reaction + this compound (Titration) Assembly->Reaction Substrate Substrate Prep: Purified eIF2α Phosphorylated by PERK in vitro Substrate->Reaction Readout Readout: Phos-tag SDS-PAGE or 32P-Release Reaction->Readout

Figure 2: In Vitro Reconstitution Workflow. Note that G-Actin is a mandatory cofactor for substrate specificity of these complexes.

Data Presentation: Comparative Profile

Table 1: Compound Selectivity & Safety Profile
CompoundTarget Specificity

-Adrenergic Activity
Clinical StatusPrimary Risk
Guanabenz PPP1R15A >> PPP1R15BHigh (Agonist)FDA Approved (Hypertension)Hypotension, Sedation
Salubrinal Non-selective (Inhibits PP1 complexes)NonePreclinical ToolToxicity (Blocks constitutive dephosphorylation)
This compound PPP1R15A >> PPP1R15B Negligible Phase 2 (ALS, CMT)Minimal (High safety margin)
Table 2: Interpretation of Selectivity Data
Observation in AssayInterpretationAction
p-eIF2

sustained in WT cells
Drug is active (ISR Prolongation).Proceed to selectivity check.[1][3]
p-eIF2

sustained in Ppp1r15a KO cells
Drug inhibits PPP1R15B (Non-selective).STOP. High toxicity risk.
No effect in Ppp1r15a KO cells Drug is Selective for PPP1R15A. VALIDATED.
No effect in WT cells Drug inactive or poor permeability.Check solubility/concentration.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[3] Science, 348(6231), 239-242.

  • Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz."[2] eLife, 6, e26109.[2]

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.

  • InFlectis BioScience. "this compound (IFB-088) Mechanism of Action and Clinical Development." Company Pipeline Overview.

  • Novoa, I., et al. (2001). "Feedback inhibition of the unfolded protein response by GADD34-mediated dephosphorylation of eIF2alpha." Journal of Cell Biology, 153(5), 1011-1022.

Sources

Icerguastat effect on eIF2alpha phosphorylation levels

Modulation of eIF2 Phosphorylation by Icerguastat (IFB-088): Mechanisms, Protocols, and Therapeutic Implications

Executive Summary

This compound (IFB-088), often referenced in literature as Sephin1, is a first-in-class small molecule designed to modulate the Integrated Stress Response (ISR) .[1] Unlike broad-spectrum kinase inhibitors, this compound functions as a selective inhibitor of the PPP1R15A (GADD34)/PP1c holophosphatase complex .

Its primary pharmacological effect is the sustained phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2


)

Mechanistic Foundation: The ISR and Phosphatase Inhibition[2][3]

To understand the utility of this compound, one must first master the feedback loop of the ISR.

The Integrated Stress Response (ISR)

When eukaryotic cells encounter stress (e.g., ER stress, viral infection, amino acid deprivation), one of four sentinel kinases (PERK, PKR, GCN2, HRI) phosphorylates eIF2

  • Consequence: Phosphorylated eIF2ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (p-eIF2
    
    
    ) inhibits the guanine nucleotide exchange factor eIF2B.[2]
  • Result: Global protein synthesis is halted to reduce the load on the folding machinery. Paradoxically, this allows the translation of specific mRNAs like ATF4 .

The Negative Feedback Loop (The Target)

ATF4 induces the expression of PPP1R15A (GADD34) , a regulatory subunit that recruits Protein Phosphatase 1 (PP1c) to dephosphorylate p-eIF2

  • Pathology: In diseases like ALS, this restoration occurs too quickly, overwhelming the ER with misfolded proteins and leading to cytotoxicity.

  • This compound Action: It binds to the stress-induced PPP1R15A/PP1c complex, inhibiting its activity. Crucially, it spares the constitutive PPP1R15B (CReP)/PP1c complex , preventing the toxic, permanent shutdown of translation associated with non-selective inhibition (e.g., Salubrinal).

Pathway Visualization

ISR_Pathwaycluster_feedbackNegative Feedback LoopStressCellular Stress(e.g., Misfolded Proteins)KinaseISR Kinases(PERK, PKR, etc.)Stress->KinaseActivateseIF2aeIF2αKinase->eIF2aPhosphorylatespeIF2ap-eIF2α(S51 Phosphorylated)eIF2a->peIF2aTrans_StopGlobal TranslationATTENUATIONpeIF2a->Trans_StopCausesATF4ATF4 TranslationpeIF2a->ATF4InducesGADD34PPP1R15A (GADD34)ExpressionATF4->GADD34UpregulatesComplexGADD34/PP1cHolophosphataseGADD34->ComplexRecruits PP1cPP1cPP1cPP1c->ComplexComplex->peIF2aDephosphorylates(Feedback Loop)This compoundThis compound(Inhibitor)This compound->ComplexBLOCKS

Figure 1: Mechanism of Action. This compound interrupts the negative feedback loop by inhibiting the GADD34/PP1c complex, prolonging the cytoprotective state.

Experimental Validation: Protocols

To validate this compound activity, one must demonstrate maintenance of p-eIF2


 levels
Experimental Design Strategy
  • Model System: HeLa cells or SH-SY5Y (Neuroblastoma) are standard.

  • Stressor: Thapsigargin (Tg) or Tunicamycin (Tm) to induce ER stress.[3]

  • Controls:

    • Vehicle (DMSO).

    • Stressor only (shows initial spike then decay of p-eIF2

      
      ).
      
    • Guanabenz (Positive control, though has

      
      2-adrenergic side effects).
      
Step-by-Step Workflow

Step 1: Cell Seeding Seed cells at

Step 2: Compound Preparation

  • Dissolve this compound (IFB-088) in DMSO to a 10 mM stock.

  • Prepare working solutions in media. Typical effective concentration: 10

    
    M - 50 
    
    
    M
    .

Step 3: Stress Induction & Treatment

  • Co-treatment Protocol: Add Thapsigargin (1

    
    M) AND this compound (50 
    
    
    M) simultaneously.
  • Pulse-Chase Protocol (Preferred for kinetics): Treat with Thapsigargin (1h) to induce stress. Wash cells. Add media containing this compound. Harvest at 1h, 2h, 4h, 6h post-wash.

Step 4: Lysis & Preservation

  • Critical: Lysis buffer must contain Phosphatase Inhibitors (e.g., NaF, Na3VO4, or commercial cocktails) to prevent p-eIF2

    
     loss during lysis.
    
  • Lysis Buffer: RIPA + 1x Protease Inhibitor + 1x Phosphatase Inhibitor.

Step 5: Immunoblotting (Western Blot)

  • Primary Antibody 1: Anti-p-eIF2

    
     (Ser51) [Rabbit mAb, 1:1000].
    
  • Primary Antibody 2: Anti-Total eIF2

    
     [Mouse mAb, 1:1000] (Normalization control).
    
  • Primary Antibody 3: Anti-Actin/GAPDH (Loading control).

Workflow Visualization

Protocol_WorkflowSeedSeed Cells(HeLa/SH-SY5Y)StressInduce Stress(Thapsigargin 1µM)Seed->Stress24hTreatTreat w/ this compound(10-50µM)Stress->TreatCo-treat orPost-stressLysisLysis(+Phosphatase Inhibitors)Treat->Lysis1-6hBlotWestern Blot(p-eIF2α vs Total)Lysis->Blot

Figure 2: Experimental workflow for validating this compound efficacy in vitro.

Data Interpretation & Expected Results

When analyzing the Western Blot data, the ratio of p-eIF2


 / Total eIF2

Comparative Data Table
ConditionStress (Tg)This compoundp-eIF2

Level
Interpretation
Control --Low (Basal)Normal homeostasis.
Drug Only -+Low (Basal)Specificity Check: this compound should NOT induce stress or phosphorylation on its own (unlike some toxic compounds).
Stress Early + (1h)-HighAcute stress response activation.
Stress Late + (6h)-Low/MediumFeedback loop (GADD34) has engaged; p-eIF2

is dropping.
Stress + Drug + (6h)+High (Sustained) Efficacy: this compound blocks GADD34, maintaining the protective phosphorylation.
Kinetic Profile

In a time-course experiment (0h to 8h post-stress), the "Stress Only" samples will show a bell curve of phosphorylation (peaking at ~1-2h and dropping). The "Stress + this compound" samples will show a plateau, maintaining high p-eIF2

Clinical & Translational Implications[1][5][6][7][8][9]

The modulation of eIF2

  • Proteostasis Diseases: In ALS and CMT, the accumulation of misfolded proteins (e.g., SOD1, TDP-43) is toxic. By prolonging the ISR, this compound reduces the influx of nascent proteins into the ER, allowing chaperones to clear the backlog.

  • Safety Profile: Unlike Salubrinal (which inhibits both GADD34 and CReP, leading to lethal translation block), this compound's selectivity for the stress-inducible GADD34 complex makes it viable for chronic administration.

  • Current Status: this compound (IFB-088) has shown promise in Phase 2 clinical trials for ALS, demonstrating safety and potential to slow disease progression in specific patient cohorts (e.g., Bulbar-onset ALS).[4]

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[4][5] Science.

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science.

  • InFlectis BioScience. (2025). "IFB-088 slows disease progression in bulbar-onset ALS trial." ALS News Today.

  • Crespillo-Casado, A., et al. (2018). "A Sephin1-insensitive tripartite holophosphatase dephosphorylates translation initiation factor 2α."[5] Journal of Biological Chemistry.

  • Pakos-Zebrucka, K., et al. (2016). "The integrated stress response."[2] EMBO Reports.

Icerguastat: A Targeted Approach to Mitigating Protein Misfolding and Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Protein misfolding and the subsequent aggregation are central pathological events in a host of debilitating neurodegenerative diseases. The accumulation of these non-native proteins overwhelms the quality control machinery of the endoplasmic reticulum (ER), leading to a state of chronic cellular stress known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network that attempts to restore homeostasis but can trigger cell death if the stress is unresolved. Icerguastat (also known as IFB-088) is a first-in-class, orally available small molecule that offers a novel therapeutic strategy by selectively modulating the Integrated Stress Response (ISR), a core component of the UPR.[1][2] Unlike broad-spectrum inhibitors, this compound precisely targets the stress-induced GADD34/PPP1R15A-PP1c phosphatase complex.[1][2] This targeted inhibition prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a temporary and controlled reduction in global protein synthesis. This "breathing room" allows stressed cells to alleviate the protein load on the ER, enhance the clearance of misfolded proteins, and ultimately promote survival. This guide provides a detailed examination of the molecular mechanisms underpinning protein misfolding and ER stress, elucidates the targeted action of this compound, and presents robust experimental protocols for evaluating its therapeutic effects in a research setting.

Chapter 1: The Landscape of Protein Misfolding Diseases

The Principles of Protein Folding and Homeostasis (Proteostasis)

The cellular proteome is a dynamic environment where proteins are continuously synthesized, folded into precise three-dimensional structures, and ultimately degraded. This intricate balance, termed proteostasis, is essential for cellular health.[3] The native conformation of a protein is dictated by its amino acid sequence, but the folding process is a complex thermodynamic challenge, often aided by a network of molecular chaperones that prevent off-pathway aggregation.[4]

The Pathogenesis of Protein Aggregation

Protein misfolding diseases arise when proteins fail to attain or maintain their native conformation, leading to the formation of toxic aggregates.[4][5] This process is often described by a "seeding-nucleation" model, where initial misfolding events are slow and thermodynamically unfavorable.[6] However, once a stable "seed" or nucleus is formed, it can template the rapid conversion of native proteins, leading to an exponential growth of oligomers, protofibrils, and mature amyloid fibrils.[6] These aggregates can accumulate intracellularly or extracellularly, disrupting cellular function through a variety of mechanisms, including steric hindrance, sequestration of essential cellular components, and membrane disruption.[5][6]

Protein Misfolding in Neurodegeneration

The aggregation of specific proteins is a defining hallmark of many neurodegenerative disorders. For instance, amyotrophic lateral sclerosis (ALS) is often characterized by inclusions of misfolded superoxide dismutase 1 (SOD1) or TDP-43, while Parkinson's disease is defined by Lewy bodies composed primarily of α-synuclein aggregates.[5][7][8] These protein aggregates contribute to neuronal dysfunction and death, leading to the progressive and devastating symptoms of these diseases.[5][8]

Chapter 2: The Endoplasmic Reticulum as a Crucible for Proteostasis

The Role of the ER in Protein Quality Control

The endoplasmic reticulum is the primary site for the synthesis, folding, and modification of a vast number of secretory and transmembrane proteins.[3][9] It possesses a sophisticated quality control system that identifies and retains improperly folded proteins, giving them opportunities to refold correctly. Proteins that are terminally misfolded are targeted for degradation through a process known as ER-associated degradation (ERAD).[3]

The Onset of ER Stress

ER stress occurs when the protein folding load exceeds the ER's capacity, leading to the accumulation of unfolded or misfolded proteins in the ER lumen.[10][11] This can be triggered by a variety of physiological and pathological conditions, including high secretory demand, nutrient deprivation, viral infections, and the expression of aggregation-prone mutant proteins.[9]

The Unfolded Protein Response (UPR): A Double-Edged Sword

To cope with the accumulation of misfolded proteins, cells activate the Unfolded Protein Response (UPR), a tripartite signaling pathway designed to restore ER homeostasis.[12] The UPR is initiated by three ER-transmembrane sensor proteins:

  • PERK (PKR-like ER kinase): Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of eIF2α. This results in a global attenuation of protein synthesis, reducing the influx of new proteins into the stressed ER.

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 exhibits endonuclease activity, splicing the mRNA of the transcription factor XBP1. Spliced XBP1 (XBP1s) upregulates genes involved in protein folding, ERAD, and lipid synthesis.

  • ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a potent transcription factor that drives the expression of ER chaperones like GRP78/BiP.

Initially, the UPR is a pro-survival response.[13] However, under conditions of severe or prolonged stress, the UPR can switch to a pro-apoptotic program, primarily through the upregulation of the transcription factor CHOP, to eliminate irreparably damaged cells.[12][13][14]

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins BiP BiP PERK_inactive PERK BiP->PERK_inactive releases IRE1_inactive IRE1 BiP->IRE1_inactive releases ATF6_inactive ATF6 BiP->ATF6_inactive releases PERK_active PERK (active) PERK_inactive->PERK_active activates IRE1_active IRE1 (active) IRE1_inactive->IRE1_active activates ATF6_to_Golgi ATF6 ATF6_inactive->ATF6_to_Golgi translocates eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2aP p-eIF2α eIF2a->eIF2aP Translation_Attenuation Translation Attenuation eIF2aP->Translation_Attenuation leads to ATF4_protein ATF4 eIF2aP->ATF4_protein selective translation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s XBP1s_mRNA->XBP1s_protein translates ATF6_cleaved ATF6 (cleaved) ATF6_n ATF6-N ATF6_cleaved->ATF6_n translocates ATF6_to_Golgi->ATF6_cleaved cleavage UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_Genes activates transcription ATF4_protein->UPR_Genes activates transcription CHOP CHOP (Apoptosis) ATF4_protein->CHOP activates transcription ATF6_n->UPR_Genes activates transcription

Caption: The three branches of the Unfolded Protein Response (UPR).

The Link Between Dysregulated Lipid Metabolism and ER Stress

Emerging evidence highlights a strong interplay between cellular lipid metabolism and ER stress. Specifically, the accumulation of certain lipid species, such as ceramides, within the ER membrane can disrupt its fluidity and impair the function of ER-resident proteins, including those involved in protein folding.[15][16] This lipid-induced dysfunction can be a potent trigger of ER stress and the UPR.[14][17] Furthermore, mutations in genes involved in lipid metabolism, such as GBA1 in Gaucher and Parkinson's disease, lead to the accumulation of substrates like glucosylceramide, which can promote protein aggregation and exacerbate cellular stress pathways.[8][18][19]

Chapter 3: this compound - A Targeted Modulator of the Integrated Stress Response

Introduction to this compound (IFB-088)

This compound is a rationally designed derivative of Guanabenz, an older antihypertensive drug that was coincidentally found to modulate the UPR.[20] Critically, this compound was engineered to retain the UPR-modulating activity while eliminating the α2-adrenergic agonism responsible for the hypotensive side effects of Guanabenz, making it a more suitable candidate for chronic therapeutic use.[20]

Mechanism of Action: Selective Inhibition of the GADD34-PP1c Complex

This compound's therapeutic action is centered on the PERK branch of the UPR.[20] Following the initial phosphorylation of eIF2α by PERK, a negative feedback loop is initiated via the transcriptional upregulation of GADD34 (also known as PPP1R15A).[20] GADD34 acts as a regulatory subunit, recruiting the catalytic subunit of protein phosphatase 1 (PP1c) to dephosphorylate p-eIF2α, thereby allowing protein synthesis to resume.[1]

This compound acts by specifically binding to the GADD34-PP1c complex, inhibiting its phosphatase activity.[1][2] This action prolongs the phosphorylated state of eIF2α.

Downstream Effects: Prolonging eIF2α Phosphorylation and Attenuating Protein Translation

By inhibiting the GADD34-PP1c phosphatase, this compound extends the duration of translational attenuation initiated by PERK.[1][20] This sustained, but not permanent, reduction in the synthesis of new proteins provides a critical window for the cell to:

  • Reduce the proteotoxic load: Fewer new proteins entering the ER allows the existing chaperone and degradation machinery to focus on clearing the backlog of misfolded proteins.[2]

  • Restore Homeostasis: Gives the cell additional time to repair damage or eliminate misfolded proteins before the stress becomes chronic and triggers apoptosis.[1]

Icerguastat_MoA ER_Stress ER Stress (Misfolded Proteins) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates eIF2aP p-eIF2α Translation Global Protein Translation eIF2aP->Translation INHIBITS GADD34_PP1c GADD34-PP1c Phosphatase eIF2aP->GADD34_PP1c dephosphorylates Translation->ER_Stress reduces load on ER Proteostasis Restoration of Proteostasis Translation->Proteostasis allows for GADD34_PP1c->eIF2a This compound This compound This compound->GADD34_PP1c INHIBITS Cell_Survival Cell Survival Proteostasis->Cell_Survival

Caption: this compound's mechanism of action within the PERK pathway.

Rationale for Therapeutic Specificity in Stressed Cells

A key feature of this compound's mechanism is its specificity for stressed cells.[1] The target of this compound, the GADD34-PP1c complex, is itself upregulated as part of the stress response. In non-stressed cells, GADD34 levels are low, meaning this compound has minimal effect, thereby avoiding persistent and potentially harmful inhibition of protein synthesis in healthy cells.[1][2]

Chapter 4: Preclinical & Clinical Evidence: Evaluating this compound's Impact

This compound has shown promise in various preclinical models of diseases characterized by protein misfolding. In a Drosophila model of Oculopharyngeal Muscular Dystrophy (OPMD), a disease caused by aggregation of the PABPN1 protein, this compound was shown to reduce muscle degeneration and PABPN1 aggregation by acting on the PERK pathway.[20]

More recently, this compound has been investigated in clinical trials for Amyotrophic Lateral Sclerosis (ALS). A Phase 2 study demonstrated that the drug was safe and significantly slowed disease progression in certain patients.[7] Biomarker analysis from the trial supported the mechanism of action, showing activation of the integrated stress response and a reduction in markers of oxidative stress, inflammation, and nerve damage.[7]

Study Type Disease Model Key Findings Reference
PreclinicalOculopharyngeal Muscular Dystrophy (Drosophila)Reduced muscle degeneration and PABPN1 protein aggregation.[20]
Phase 2 Clinical TrialAmyotrophic Lateral Sclerosis (ALS)Safe and well-tolerated; Slowed disease progression in a subset of patients.[7]
PreclinicalGeneral ProteinopathiesProlongs the protective effect of the ISR, allowing cells more time to clear misfolded proteins.[1][2]

Chapter 5: Methodologies for Assessing this compound's Efficacy in a Research Setting

To rigorously evaluate the impact of this compound on protein misfolding and ER stress, a multi-pronged experimental approach is required.

Experimental Workflow

Experimental_Workflow cluster_Endpoints Endpoint Analysis Start Cellular Model (e.g., expressing mutant protein) Induce_Stress Induce ER Stress (e.g., Tunicamycin) Start->Induce_Stress Treat Treat with this compound (dose-response) Induce_Stress->Treat WB_qPCR Western Blot / qPCR (UPR Markers) Treat->WB_qPCR Agg_Assay Protein Aggregation Assays Treat->Agg_Assay Viability Cell Viability Assay (e.g., MTT, LDH) Treat->Viability

Caption: A general workflow for testing this compound in vitro.

Protocol 1: Induction of ER Stress in a Cellular Model

This protocol describes the chemical induction of ER stress in a cultured cell line (e.g., HEK293T, SH-SY5Y) to mimic a state of proteotoxicity.

Materials:

  • Cell culture medium and supplements

  • Tunicamycin (inhibits N-linked glycosylation) or Thapsigargin (inhibits SERCA pumps) stock solution.[21]

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Plating: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Pre-treatment (Optional): Some protocols may require pre-treatment with this compound for 1-2 hours before stress induction.

  • Stress Induction:

    • Prepare working concentrations of Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-500 nM) in fresh culture medium.[21]

    • Prepare a parallel set of media containing the stressor plus the desired concentrations of this compound. Include a vehicle control (stressor + DMSO).

    • Aspirate the old medium from the cells and replace it with the treatment media.

  • Incubation: Incubate the cells for a defined period (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO₂. The optimal time course should be determined empirically.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein lysates for Western blot, RNA for qPCR).

Protocol 2: Quantifying ER Stress Markers via Western Blot

This protocol allows for the quantification of key proteins in the UPR pathway to confirm stress induction and assess the molecular effect of this compound.

Procedure:

  • Lysate Preparation: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH, β-actin).

Key UPR Markers for Western Blot Analysis

Marker Significance Expected change with this compound
p-eIF2α (Ser51) Direct target of PERK; indicates UPR activation.Increased and prolonged phosphorylation compared to stress alone.
ATF4 Translated downstream of p-eIF2α.Increased expression.
GRP78/BiP Master ER chaperone; upregulated by ATF6 and XBP1s.Increased expression (indicates ER stress).
CHOP Pro-apoptotic transcription factor.Potentially reduced at later time points, indicating a shift to pro-survival.
Loading Control GAPDH, β-actin, TubulinShould remain constant across all conditions.
Protocol 3: Assessing Protein Aggregation via Filter Retardation Assay

This assay is used to quantify insoluble protein aggregates.

Procedure:

  • Lysate Preparation: Lyse cells in a non-denaturing buffer.

  • Filtration: Load an equal amount of total protein from each sample onto a cellulose acetate membrane (with a specific pore size, e.g., 0.2 µm) assembled in a dot-blot apparatus. Aggregates will be retained on the membrane while soluble proteins pass through.

  • Washing: Wash the membrane with buffer to remove any remaining soluble proteins.

  • Immunodetection: Perform immunodetection on the membrane using an antibody specific to the aggregating protein of interest (e.g., anti-mutant PABPN1, anti-α-synuclein).

  • Analysis: The intensity of the dot is proportional to the amount of insoluble aggregated protein in the lysate.

Chapter 6: Conclusion and Future Directions

This compound represents a highly targeted and promising therapeutic strategy for diseases rooted in protein misfolding and chronic ER stress. By selectively inhibiting the GADD34-PP1c phosphatase, it prolongs the adaptive phase of the Unfolded Protein Response, providing a crucial opportunity for cells to restore proteostasis and avert apoptosis.[1][2][20] Its specificity for stressed cells offers a significant safety advantage over compounds that cause indiscriminate, persistent inhibition of protein synthesis.[1]

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic potential of this compound with therapies targeting other aspects of proteostasis, such as chaperone inducers or activators of protein degradation pathways (e.g., autophagy).

  • Lipid-Stress Axis: Further exploring the efficacy of this compound in disease models where ER stress is initiated by lipid dysregulation, such as GBA1-associated Parkinson's disease.

  • Biomarker Development: Identifying and validating robust pharmacodynamic biomarkers to monitor the engagement of the this compound target and its downstream effects in clinical settings.

The continued investigation of this compound and similar ISR modulators holds great promise for the development of novel treatments for a wide range of currently intractable neurodegenerative and protein misfolding disorders.

References

  • InFlectis BioScience. (2022, March 28). InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis. BioSpace. [Link]

  • Soto, C., & Pritzkow, S. (2018). Misfolded Protein Aggregates: Mechanisms, Structures and Potential for Disease Transmission. Seminars in Cell & Developmental Biology. Available at: [Link]

  • ALS News Today. (2025, February 11). IFB-088 slows disease progression in bulbar-onset ALS trial. [Link]

  • Norris, J. (n.d.). Protein misfolding that propagates and the mechanisms of neurodegenerative disease. Gift from a Child. [Link]

  • ALS Association. (2022, March 28). InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis. [Link]

  • De-Paula, V. J., et al. (2016). Dysfunctional Pro-Ceramide, ER Stress, and Insulin/IGF Signaling Networks with Progression of Alzheimer's Disease. Journal of Alzheimer's Disease. Available at: [Link]

  • Scott, L. J. (2010). ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. Drugs of the Future. Available at: [Link]

  • Lukina, E., et al. (2014). Eliglustat, an investigational oral therapy for Gaucher disease type 1: Phase 2 trial results after 4 years of treatment. Blood Cells, Molecules, and Diseases. Available at: [Link]

  • Samali, A., et al. (2010). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. International Journal of Cell Biology. Available at: [Link]

  • Huo, Y., et al. (2025, March 26). Ceramide mediates cell-to-cell ER stress transmission by modulating membrane fluidity. Nature Communications. [Link]

  • Sano, R., & Reed, J. C. (2013). Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease. Biochimica et Biophysica Acta. Available at: [Link]

  • Liu, Z., et al. (2025, September 4). Cellular fibronectin exacerbates α-synuclein aggregation via integrin alpha4beta1 mediated PARP1 and SCD elevation. Nature Communications. [Link]

  • Wolfe, L. S., et al. (2010). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Methods in Molecular Biology. Available at: [Link]

  • Chartier, A., et al. (2023). The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response. Open Biology. Available at: [Link]

  • Scott, L. J. (2010). Eliglustat Tartrate: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease. Drugs of the Future. Available at: [Link]

  • Pandey, A., et al. (2021). Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation. ACS Nano. Available at: [Link]

  • Lee, J. Y., et al. (2025, May 19). ER-Localized Ceramide Accumulation Due to Disrupted CERT Transport Contributes to Replicative Senescence. bioRxiv. [Link]

  • ACS Publications. (2023). Advanced Techniques for Detecting Protein Misfolding and Aggregation in Cellular Environments. Chemical Reviews. [Link]

  • Idorsia. (n.d.). Lucerastat. [Link]

  • Zunke, F., et al. (2022). Rescue of α-synuclein aggregation in Parkinson's patient neurons by synergistic enhancement of ER proteostasis and protein trafficking. Neuron. Available at: [Link]

  • Pandey, A., et al. (2021, July 2). Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation. ACS Nano. [Link]

  • MDPI. (n.d.). Endoplasmic Reticulum Stress Signaling Pathway: From Bench to Bedside. [Link]

  • National Gaucher Foundation. (n.d.). Trials and Research. [Link]

  • Pandey, A., et al. (2025, July 13). Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation. ResearchGate. [Link]

  • Han, J., & Kaufman, R. J. (2023, September 15). Endoplasmic reticulum stress: molecular mechanism and therapeutic targets. Eye. Available at: [Link]

  • Hetz, C. (2018). Endoplasmic reticulum stress signalling - from basic mechanisms to clinical applications. FEBS Journal. Available at: [Link]

  • International Gaucher Alliance. (2024, August 19). Clinical Trials. [Link]

  • RedShiftBio. (n.d.). MMS Measures Protein Misfolding and Protein Aggregation. [Link]

  • Institute of Biophysics, Chinese Academy of Sciences. (2025, March 27). Scientists Reveal Ceramide mediates cell-to-cell ER stress transmission by modulating membrane fluidity. [Link]

  • Ron, D., & Walter, P. (2008, February 28). Endoplasmic Reticulum Stress in Disease Pathogenesis. Annual Review of Biochemistry. [Link]

  • AdisInsight. (2025, April 18). This compound - InFlectis BioScience. [Link]

  • VJNeurology. (2022, April 28). Targeting α-synuclein as a therapy for Parkinson's disease: strategies in the pipeline. [Link]

  • Bio-Techne. (n.d.). Unfolded Protein Response (UPR) Pathway and ER Stress FAQs. [Link]

  • Li, J., et al. (2017). Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells. Cell Death & Disease. Available at: [Link]

  • Wolfe, L. S., et al. (2025, August 5). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. ResearchGate. [Link]

  • Pajares, M., et al. (2026, February 1). Sources of Oxidative Stress in Parkinson's Disease: Pathways and Therapeutic Implications. Antioxidants. [Link]

  • Marrone, L., & Nimtz, L. (2023). Exploring Protein Misfolding in Amyotrophic Lateral Sclerosis: Structural and Functional Insights. International Journal of Molecular Sciences. [Link]

  • Pastores, G. M., et al. (2021, September 1). Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results. American Journal of Hematology. [Link]

  • Kőműves, L. G., & Kapuy, O. (2022). Advances in Endoplasmic Reticulum Stress Research—Insights from the Special Issue “Endoplasmic Reticulum Stress and Apoptosis”. International Journal of Molecular Sciences. [Link]

  • D'Amico, J., et al. (2023). The Intranigral Infusion of Human-Alpha Synuclein Oligomers Induces a Cognitive Impairment in Rats Associated with Changes in Neuronal Firing and Neuroinflammation in the Anterior Cingulate Cortex. International Journal of Molecular Sciences. [Link]

  • Chiti, F., & Dobson, C. M. (2017, July 20). Using Calorimetric Methods to Investigate Protein Misfolding and Aggregation. Biophysical Journal. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Assessing the Effects of the Glucosylceramide Lipid on Protein Clumping. [Link]

  • Szegezdi, E., et al. (2025, August 6). Endoplasmic Reticulum Stress: Signaling the Unfolded Protein Response. ResearchGate. [Link]

  • withpower.com. (n.d.). Eliglustat +/− Imiglucerase for Gaucher Disease (ELIKIDS Trial). [Link]

  • Zunke, F., et al. (2022, February 2). Rescue of α-synuclein aggregation in Parkinson's patient neurons by synergistic enhancement of ER proteostasis and protein trafficking. Neuron. [Link]

Sources

Technical Monograph: Chemical Profiling and Stability of Icerguastat (Sephin1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Icerguastat (Sephin1) represents a pivotal advancement in the modulation of the Integrated Stress Response (ISR). Structurally derived from the antihypertensive drug Guanabenz, Sephin1 is designed to selectively inhibit the regulatory subunit PPP1R15A (GADD34) of the protein phosphatase 1 (PP1) complex. This inhibition prolongs eIF2


 phosphorylation, thereby enhancing the cellular capacity to manage proteotoxic stress without the dose-limiting 

-adrenergic side effects associated with its parent compound.

This guide provides a rigorous analysis of the chemical properties, synthesis, and stability profile of Sephin1. It is intended for researchers requiring precise protocols for the synthesis, handling, and experimental application of this compound in drug discovery and cell biology.

Physicochemical Profile

The following data characterizes the standard research grade of Sephin1 (Acetate salt), which is the preferred form for biological applications due to improved handling properties over the free base.

Table 1: Chemical Specifications
PropertySpecificationNotes
Common Name Sephin1 (this compound)Code: IFM-597
IUPAC Name (E)-2-(2-chlorobenzylidene)hydrazinecarboximidamide acetateAcetate salt form
CAS Number 1883549-35-6 (Acetate)951441-04-6 (Free Base)Critical: Verify CAS when ordering; free base has lower aqueous solubility.
Molecular Formula C

H

ClN

· C

H

O

Salt MW contribution must be calculated for molarity.
Molecular Weight 256.69 g/mol (Acetate)196.64 g/mol (Free Base)Use 256.69 for stock calculations if using acetate salt.
Solubility (DMSO)

25 mg/mL (~100 mM)
Preferred solvent for stock solutions.
Solubility (Water) Insoluble / PoorNot recommended for direct aqueous dissolution.
Appearance White to off-white crystalline solidHygroscopic; store with desiccant.

Structural Analysis & Synthesis

Structural Relationship to Guanabenz

Sephin1 is the mono-chloro analog of Guanabenz (2,6-dichlorobenzylidene-aminoguanidine). The removal of the chlorine atom at the 6-position is the critical structural modification that abolishes affinity for the


-adrenergic receptor while retaining the ability to bind the PPP1R15A-PP1c complex.

Chemical Stability Note: Both compounds are guanidino-hydrazones (Schiff bases). The imine bond (


) is susceptible to hydrolysis under acidic conditions. The mono-chloro substitution in Sephin1 slightly alters the electron density of the benzylidene ring but does not confer immunity to hydrolysis; therefore, aqueous stability is limited.
Synthesis Protocol

Caution: All synthesis steps must be performed in a fume hood.

Reaction: Condensation of 2-chlorobenzaldehyde with aminoguanidine.

  • Reagents:

    • 2-Chlorobenzaldehyde (1.0 eq)

    • Aminoguanidine bicarbonate (1.0 eq)

    • Glacial Acetic Acid (Catalytic/Solvent)

    • Methanol or Ethanol (Solvent)

  • Procedure:

    • Dissolution: Dissolve aminoguanidine bicarbonate in methanol. Add glacial acetic acid dropwise until effervescence ceases (formation of aminoguanidine acetate in situ).

    • Addition: Add 2-chlorobenzaldehyde dropwise to the stirring solution.

    • Reflux: Heat the mixture to reflux (65°C for MeOH) for 4–6 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1).

    • Crystallization: Cool the solution to room temperature, then to 4°C. The product (Sephin1 Acetate) will precipitate as white crystals.

    • Purification: Filter the precipitate and wash with cold ether. Recrystallize from hot ethanol if necessary to achieve >98% purity.

Structural Visualization

The following diagram illustrates the synthesis pathway and the structural comparison with Guanabenz.

Sephin1_Structure cluster_0 Chemical Difference Aldehyde 2-Chlorobenzaldehyde (Precursor) Sephin1 SEPHIN1 (Mono-chloro) Target: PPP1R15A No Alpha-2 Activity Aldehyde->Sephin1 Condensation (Reflux/MeOH) Aminoguanidine Aminoguanidine (Reagent) Aminoguanidine->Sephin1 Condensation (Reflux/MeOH) Guanabenz GUANABENZ (2,6-Dichloro) Target: PPP1R15A + Alpha-2 AR Side Effect: Hypotension Sephin1->Guanabenz Structural Analog (Add Cl at pos 6)

Caption: Synthesis of Sephin1 via condensation and its structural relationship to the di-chloro analog Guanabenz.

Stability & Storage Protocols

The stability of Sephin1 is heavily dependent on moisture content and pH. The guanidino-imine linkage is the primary site of degradation.

Solid State Stability
  • Storage: -20°C is mandatory for long-term storage (>1 month).

  • Desiccation: The acetate salt is hygroscopic. Vials must be stored in a desiccator or sealed with parafilm.

  • Shelf Life: >2 years at -20°C if kept dry.

Solution Stability (DMSO)
  • Stock Preparation: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to 10–50 mM.

  • Stability: Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

  • Color Change: A yellowing of the DMSO solution indicates oxidation or degradation; discard if observed.

Aqueous Stability (Experimental Media)
  • Hydrolysis Risk: In aqueous media (pH 7.4), Sephin1 is kinetically stable for the duration of typical cell assays (24–48 hours). However, in acidic media (pH < 5), the imine bond hydrolyzes rapidly back to the aldehyde and guanidine.

  • Precipitation: Upon dilution into aqueous buffers (PBS or Media), Sephin1 may precipitate if the concentration exceeds 50 µM.

    • Protocol: Vortex immediately upon addition. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity artifacts.

Experimental Application Guide

In Vitro Protocol (Cell Culture)

To ensure reproducibility in proteostasis assays:

  • Vehicle Control: Always run a DMSO-only control (matched % v/v).

  • Dosing: Typical active range is 1 µM – 50 µM .

    • Note: Concentrations >50 µM often lead to off-target effects or precipitation.

  • Timing: Pre-treatment for 1 hour before inducing stress (e.g., with Tunicamycin or Thapsigargin) is recommended to prime the PPP1R15A inhibition.

Stability Assay Workflow

The following diagram outlines the logic for validating Sephin1 integrity before critical experiments.

Stability_Workflow Start Start: Sephin1 Stock (DMSO, -20°C) Visual Visual Inspection (Clear? Colorless?) Start->Visual LCMS LC-MS Verification (Target Mass: 197.06 m/z [M+H]+) Visual->LCMS Pass Discard Discard/Re-synthesize Visual->Discard Yellow/Precipitate Dilution Aqueous Dilution (100µM in PBS) LCMS->Dilution Purity >98% LCMS->Discard Degradation >5% PrecipCheck Turbidity Check (OD600) Dilution->PrecipCheck Exp Proceed to Experiment PrecipCheck->Exp Clear Solution PrecipCheck->Discard Precipitation

Caption: Quality control workflow to ensure Sephin1 integrity prior to biological assays.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1] Science, 348(6231), 239-242.[1]

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.

  • Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6, e26109.

  • MedKoo Biosciences. "Sephin1 Product Data Sheet."

  • Tocris Bioscience. "Sephin 1 Chemical Properties."

Sources

Technical Guide: Icerguastat (IFB-088) Blood-Brain Barrier Permeability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Icerguastat (IFB-088), also known in preclinical literature as Sephin1 , represents a paradigm shift in the development of central nervous system (CNS) therapeutics. Unlike its parent compound Guanabenz, which is limited by systemic


-adrenergic side effects (hypotension, sedation), this compound is a highly brain-penetrant , orally bioavailable small molecule that selectively inhibits the stress-induced phosphatase regulatory subunit PPP1R15A  (GADD34).

This guide delineates the technical profile of this compound, focusing on its superior Blood-Brain Barrier (BBB) permeability, unique pharmacokinetic (PK) retention in CNS tissues, and the experimental frameworks required to validate its presence and efficacy in neural compartments.

Key Technical Takeaway: this compound exhibits a Brain-to-Plasma ratio of ~7–44 in murine models, indicating not just permeability but active concentration within the CNS, making it a robust candidate for treating protein misfolding disorders (ALS, CMT, MS).

Physicochemical & Pharmacokinetic Profile[1][2]

Structural Determinants of Permeability

This compound is a dichlorobenzyl derivative designed to retain the protein-folding protective properties of Guanabenz while eliminating its affinity for


-adrenergic receptors. Its physicochemical properties are optimized for passive diffusion across the BBB endothelial tight junctions.
ParameterProfile DescriptionImplications for Research
Molecular Weight < 300 Da (Small Molecule)Facilitates rapid passive diffusion across the BBB.
Lipophilicity Moderate-High LogPEnsures membrane intercalation and transit through endothelial bilayers.
Efflux Liability LowEvades rapid clearance by P-glycoprotein (P-gp) pumps, ensuring high net CNS flux.
Solubility AmphiphilicBalanced for oral bioavailability and CNS distribution.
Pharmacokinetic Distribution (CNS vs. Plasma)

A defining characteristic of this compound is its differential retention . While plasma clearance is relatively rapid, the compound exhibits significant tissue retention in the CNS.[1]

  • Plasma Half-life: Short/Rapid clearance.

  • CNS Retention: High. Preclinical studies indicate brain and sciatic nerve concentrations can exceed plasma levels by 7 to 44-fold .[1]

  • Target Engagement: Effective concentrations (

    
    1-5 
    
    
    
    M) are sustained in the brain long enough to inhibit PPP1R15A and prolong eIF2
    
    
    phosphorylation during stress events.

Mechanistic Action & Signaling Pathway[3][4]

This compound functions as a proteostasis regulator . By inhibiting PPP1R15A, it prevents the premature dephosphorylation of eIF2


, thereby sustaining the Integrated Stress Response (ISR) .[2] This delays global protein synthesis, allowing cells time to refold misfolded proteins and resolve Endoplasmic Reticulum (ER) stress.
Visualization: The this compound Signaling Axis

The following diagram illustrates the specific intervention point of this compound within the ISR pathway.

Icerguastat_Mechanism cluster_ISR Integrated Stress Response (ISR) Stress Cellular Stress (ER Stress/Misfolding) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α Kinases->eIF2a Phosphorylates eIF2a_P p-eIF2α (Phosphorylated) eIF2a->eIF2a_P Converts to Complex Phosphatase Complex (PP1c + PPP1R15A/GADD34) eIF2a_P->Complex Dephosphorylated by Trans_Atten Translation Attenuation (Reduced Protein Load) eIF2a_P->Trans_Atten ATF4 ATF4 Upregulation eIF2a_P->ATF4 Complex->eIF2a Recycles to Recovery Cellular Recovery & Neuroprotection Trans_Atten->Recovery ATF4->Recovery This compound This compound (IFB-088/Sephin1) This compound->Complex SELECTIVE INHIBITION (Blocks Dephosphorylation)

Caption: this compound selectively inhibits the PPP1R15A/PP1c complex, sustaining p-eIF2α levels to promote cytoprotection.

Experimental Protocols for Validation

To confirm BBB permeability and functional target engagement in your own models, the following "self-validating" protocols are recommended. These move beyond simple detection to proving functional efficacy in the CNS.

Protocol A: In Vivo Brain-to-Plasma Distribution Analysis

Objective: Quantify the partition coefficient (


) of this compound in CNS tissue.

Reagents:

  • LC-MS/MS grade Acetonitrile and Methanol.

  • Internal Standard (e.g., Guanabenz-d3 or similar structural analog).

  • C57BL/6 Mice (Wild Type).

Workflow:

  • Dosing: Administer this compound (1–10 mg/kg) via oral gavage (PO) to ensure absorption mirrors clinical route.

  • Time-Course: Euthanize cohorts at

    
     (approx. 1-2h) and clearance phase (6h).
    
  • Perfusion (Critical Step): Transcardially perfuse with ice-cold PBS to remove blood from cerebral microvessels. Failure to perfuse will contaminate brain data with plasma drug levels.

  • Tissue Harvest: Isolate Brain (hemispheres separated) and Sciatic Nerve. Collect plasma simultaneously.

  • Homogenization: Homogenize tissue in 3 volumes of PBS.

  • Extraction: Protein precipitation with Acetonitrile (1:3 ratio) containing Internal Standard. Centrifuge at 14,000 x g for 10 min.

  • Quantification: Analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    Validation Criteria: A ratio > 1.0 confirms active accumulation; this compound typically yields > 5.0.
    
Protocol B: Functional BBB Engagement (Biomarker Proxy)

Objective: Confirm the drug crossed the BBB and engaged the molecular target (PPP1R15A).

Workflow:

  • Stress Induction: Administer a mild ER stressor (e.g., Tunicamycin, 1 mg/kg IP) to induce PPP1R15A expression (the drug target is stress-inducible).

  • Treatment: Administer this compound (PO) 1 hour post-stressor.

  • Harvest: Collect brain tissue at 4-6 hours.

  • Western Blot: Probe for p-eIF2

    
      (Ser51) and Total eIF2
    
    
    
    .
  • Validation:

    • Vehicle: Low p-eIF2

      
       (due to rapid dephosphorylation by induced PPP1R15A).
      
    • This compound:High p-eIF2

      
        (blockade of phosphatase).
      
    • Control: No change in Total eIF2

      
      .
      
Visualization: Validation Workflow

The following diagram outlines the logical flow for validating CNS penetrance and efficacy.

Validation_Workflow cluster_PK Protocol A: Pharmacokinetics cluster_PD Protocol B: Pharmacodynamics Start Start: Oral Dosing (1-10 mg/kg) Perfuse Transcardial Perfusion (Remove Blood) Start->Perfuse Stress Induce ER Stress (Tunicamycin) Start->Stress Extract Tissue Extraction (Brain vs. Plasma) Perfuse->Extract Ratio Calculate Ratio (Target: > 5.0) Extract->Ratio Blot Western Blot Analysis (p-eIF2α levels) Stress->Blot Result Sustained Phosphorylation (Functional Inhibition) Blot->Result

Caption: Dual-stream validation workflow ensuring both physical presence (PK) and functional activity (PD) in the CNS.

References

  • Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science. Link

  • Chen, Y., et al. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis.[3] Brain.[1][3][2][4][5][6] Link

  • InFlectis BioScience. (2025).[4][7] InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088's Therapeutic Potential in ALS. Life Science Alliance. Link

  • ClinicalTrials.gov. (2024). Treatment Combining Riluzole and IFB-088 in Bulbar Amyotrophic Lateral Sclerosis (TRIALS Protocol). NCT05508074.[3][7][8][9] Link[7]

  • Baraibar, A.M., et al. (2020). Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response.[10] Int. J. Mol.[1] Sci. Link

Sources

Methodological & Application

High-Fidelity Solubility & Handling Protocol for Icerguastat (Sephin1) in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Icerguastat (Sephin1) is a selective inhibitor of the stress-induced phosphatase complex PPP1R15A/PP1c. By prolonging eIF2


 phosphorylation, it sustains the Integrated Stress Response (ISR) to restore proteostasis in stressed cells. Despite its high potency, this compound exhibits significant hydrophobicity, leading to common experimental failures due to microprecipitation in aqueous media. This application note provides a validated, high-fidelity protocol for solubilization, storage, and delivery of this compound in cell culture, ensuring biological activity and reproducibility.

Introduction & Mechanism of Action

The Challenge of Hydrophobicity

This compound is a derivative of Guanabenz lacking


-2 adrenergic activity. While it solves the side-effect profile of its parent compound, it retains a lipophilic structure that resists dissolution in aqueous buffers (PBS, media). Improper handling leads to "silent precipitation"—where the compound crashes out of solution upon contact with media, reducing the effective concentration and yielding false-negative results.
Mechanism: Selective Phosphatase Inhibition

Unlike general phosphatase inhibitors, this compound specifically targets the regulatory subunit PPP1R15A (GADD34) , which recruits the catalytic subunit PP1c to dephosphorylate eIF2


 during stress recovery. By inhibiting this complex, this compound maintains eIF2

phosphorylation, delaying translation resumption and allowing the cell more time to fold proteins correctly.

G Stress ER Stress (Misfolded Proteins) PERK PERK Activation Stress->PERK eIF2a eIF2α PERK->eIF2a Phosphorylates eIF2aP p-eIF2α (Translation Attenuation) eIF2a->eIF2aP eIF2aP->eIF2a Dephosphorylation (Premature Translation) Recovery Proteostasis Restored eIF2aP->Recovery Allows Folding Time Complex PPP1R15A (GADD34) + PP1c Complex->eIF2aP Catalyzes Dephos This compound This compound (Sephin1) This compound->Complex Inhibits

Figure 1: Mechanism of Action. this compound inhibits the PPP1R15A/PP1c complex, preventing the premature dephosphorylation of eIF2


 and sustaining the protective Integrated Stress Response.

Physicochemical Profile

Before beginning, verify the specific salt form of your batch (Free base vs. Acetate vs. HCl), as this alters the Molecular Weight (MW) required for molarity calculations.

PropertySpecificationNotes
Compound Name This compound (Sephin1)Also known as IFB-088
CAS Number 864999-40-8Verify against supplier label
Molecular Weight ~271.14 g/mol (Free Base)Critical: Adjust for salt forms (e.g., HCl ~307.6 g/mol )
Solubility (DMSO) ~50 mM (Excellent)Recommended vehicle
Solubility (Ethanol) ~20 mM (Good)Alternative, but higher evaporation risk
Solubility (Water) < 0.1 mM (Poor)Do NOT dissolve directly in water/media
Appearance White to off-white solidCrystalline powder

Protocol A: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (10 mM or 50 mM) to minimize DMSO volume in the final culture.

Materials
  • This compound powder (stored at -20°C).

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Sigma-Aldrich or equivalent).

  • Amber glass vials or light-protected microcentrifuge tubes.

Procedure
  • Equilibration: Allow the this compound vial to warm to Room Temperature (RT) for 15 minutes before opening. Why? This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Calculation: Calculate the volume of DMSO required.

    • Formula:

      
      
      
    • Example: To make 10 mM stock from 5 mg of this compound (MW 271.14):

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds.

    • Visual Check: The solution must be completely clear. If particles persist, sonicate in a water bath for 5 minutes at RT.

  • Aliquot: Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months.

Protocol B: Cell Culture Application[1]

Objective: Dilute the stock into aqueous media without precipitation while maintaining DMSO concentration < 0.1% (v/v).

Target Concentration: Typical effective range is 1 µM – 50 µM . (Most common: 10 µM).

The "Intermediate Dilution" Method (Recommended)

Directly adding high-concentration DMSO stock to a cell plate often causes local precipitation at the pipette tip. This method mitigates that risk.

  • Preparation: Thaw a 10 mM stock aliquot at RT. Vortex to ensure homogeneity.

  • Intermediate Step (10x Working Solution):

    • Prepare a 10x solution in pre-warmed culture media.

    • Example (for 10 µM final): Dilute 10 mM stock 1:100 into media to get 100 µM.

    • Technique: Add DMSO stock dropwise to the media while swirling/vortexing the media. Do not add media to the DMSO.

  • Final Application:

    • Add the 10x Intermediate Solution to your cell culture wells (1:10 dilution).

    • Example: Add 100 µL of 10x solution to 900 µL of existing media in the well.

  • Vehicle Control:

    • Prepare a "DMSO-only" control using the exact same dilution steps. This ensures any observed toxicity is due to the drug, not the solvent.

Protocol Stock 10 mM DMSO Stock (Thawed) Intermediate Intermediate Dilution (10x) (100 µM in Media) Stock->Intermediate 1:100 Dilution (Vortex immediately) Media Pre-warmed Media Media->Intermediate Final Final Assay Well (10 µM this compound) Intermediate->Final Add 1 part to 9 parts media Cells Cell Culture Plate (90% Volume) Cells->Final

Figure 2: Dilution Workflow. The intermediate dilution step prevents "shock precipitation" of the hydrophobic compound when entering the aqueous environment.

Biological Validation (Self-Check)

To confirm the protocol worked and the compound is active, perform a Tunicamycin Protection Assay :

  • Setup: Seed HeLa or HEK293T cells.

  • Stress Induction: Treat cells with Tunicamycin (2.5 µg/mL) to induce lethal ER stress.

  • Treatment: Co-treat with this compound (10 µM) or Vehicle.

  • Readout (24h):

    • Vehicle + Tunicamycin: High cell death (~50-80%).

    • This compound + Tunicamycin: Significant rescue of viability (cell death reduced to <20%).

  • Mechanism Check (Western Blot): Lysates collected at 6 hours should show sustained p-eIF2

    
     levels  in the this compound sample compared to the rapid dephosphorylation seen in controls.
    

Troubleshooting

IssueProbable CauseSolution
Crystals in Media Shock precipitationUse the "Intermediate Dilution" method. Ensure media is pre-warmed to 37°C.
Cytotoxicity in Control High DMSO %Ensure final DMSO concentration is

0.1%.
No Biological Effect Compound degradationCheck storage. Did the stock undergo freeze-thaw? Make fresh stock.
Variable Results Inconsistent mixingVortex stock immediately before pipetting. This compound can settle in DMSO over time.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.

    • Core Reference: Establishes Sephin1 (this compound) as a selective inhibitor of PPP1R15A with no alpha-2 adrenergic activity.
  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.

    • Mechanistic Grounding: Describes the foundational mechanism of Guanabenz deriv
  • InFlectis BioScience. "this compound (IFB-088) Mechanism of Action." Company Pipeline Description.

    • Clinical Context: Verifies the identity of this compound as the clinical candidate derived

Application Note: Preparation and Handling of Icerguastat (Sephin1) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Icerguastat (also known as Sephin1 or IFB-088) is a selective inhibitor of the serine/threonine-protein phosphatase 1 regulatory subunit 15A (PPP1R15A/GADD34). By inhibiting this subunit, this compound sustains the phosphorylation of eIF2


 during cellular stress, thereby prolonging the Integrated Stress Response (ISR) and protecting cells from protein misfolding (proteotoxicity).

This guide provides a standardized protocol for preparing high-quality, reproducible stock solutions of this compound in Dimethyl Sulfoxide (DMSO). Unlike generic protocols, this document addresses the specific physicochemical challenges of this compound, including its salt-dependent molecular weight variations and sensitivity to hydration.

Physicochemical Profile & Solubility

Before preparation, it is critical to identify the specific form of this compound you possess. The free base and the hydrochloride salt differ significantly in molecular weight, altering the mass required for a specific molarity.

PropertyThis compound (Free Base)This compound (HCl Salt)
CAS Number 951441-04-632597-86-7
Molecular Formula C

H

ClN

C

H

ClN


HCl
Molecular Weight ~196.64 g/mol ~233.10 g/mol
Appearance White to off-white solidWhite solid
Solubility (DMSO) ~40 mg/mL (approx. 200 mM)~100 mg/mL (approx. 400 mM)
Solubility (Water) InsolubleInsoluble

Critical Note: Most commercial vendors supply the Hydrochloride (HCl) salt due to its superior stability. Always verify the Molecular Weight (MW) on your specific vial before calculating mass.

Materials and Equipment

Reagents
  • This compound (Solid): Stored at -20°C with desiccant.

  • DMSO (Dimethyl Sulfoxide):

    
    99.9%, Anhydrous  (water content <0.005%).
    
    • Scientist's Rationale: this compound is hydrophobic. The presence of water in "wet" DMSO can reduce solubility, causing micro-precipitation that is invisible to the naked eye but affects assay potency.

Equipment
  • Analytical Balance: Precision to 0.01 mg (if weighing powder).

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath (Sonicator): Optional, for stubborn dissolution.[1]

  • Amber Microcentrifuge Tubes (1.5 mL): Polypropylene, low-binding.

    • Scientist's Rationale: Amber tubes protect the compound from photodegradation, although this compound is relatively stable, this is Good Laboratory Practice (GLP).

Protocol: Preparation of Stock Solution

Phase A: Calculation

Use the following formula to determine the volume of DMSO required to achieve a target concentration (typically 10 mM or 50 mM).



Example Calculation (for 10 mM Stock using HCl Salt):

  • Mass: 5.0 mg[2]

  • MW: 233.10 g/mol

  • Target: 10 mM

    
    
    
Phase B: Dissolution Workflow

Icerguastat_Prep Start Start: Retrieve this compound from -20°C Equilibrate Equilibrate to Room Temp (15-30 mins) Start->Equilibrate Prevents condensation Open Open Vial in Low Humidity Equilibrate->Open Add_DMSO Add Anhydrous DMSO (Center of vial) Open->Add_DMSO Vortex Vortex (Medium Speed) 30-60 seconds Add_DMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (Water Bath) 30-40°C, 5 mins Check->Sonicate No (Cloudy) Aliquot Aliquot into Amber Tubes (Single-use volumes) Check->Aliquot Yes Sonicate->Check Store Store at -80°C (Long Term) -20°C (Short Term) Aliquot->Store

Figure 1: Step-by-step workflow for the solubilization of this compound. Note the equilibration step to prevent moisture condensation.

Detailed Steps:

  • Equilibration: Remove the product vial from the freezer and let it sit at room temperature for 15 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial. If the powder is stuck to the walls, wash it down with the solvent.

  • Mixing: Vortex for 30–60 seconds. The solution should become clear and colorless.

    • Troubleshooting: If particles persist, warm the solution slightly (37°C water bath) or sonicate for 5 minutes. This compound is heat-stable at these mild temperatures.

  • Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 20–50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store aliquots at -80°C (preferred) or -20°C.

Mechanism of Action & Biological Context

Understanding the mechanism ensures the stock is used appropriately in downstream assays. This compound is a "proteostasis regulator."

ISR_Pathway Stress Cellular Stress (ER Stress, Misfolding) Kinases ISR Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α Kinases->eIF2a Phosphorylates eIF2a_P Phospho-eIF2α (S51) eIF2a->eIF2a_P Recovery Translation RECOVERY eIF2a->Recovery eIF2a_P->eIF2a Recycles Translation Global Translation ARREST eIF2a_P->Translation Induces Complex PPP1R15A / PP1c Phosphatase Complex Translation->Complex Induces PPP1R15A expression Complex->eIF2a_P Dephosphorylates This compound This compound (Inhibitor) This compound->Complex BLOCKS

Figure 2: The Integrated Stress Response (ISR).[3] this compound blocks the negative feedback loop mediated by PPP1R15A, sustaining eIF2


 phosphorylation and delaying translation recovery to allow protein folding.

Quality Control & Troubleshooting

Self-Validating the Stock
  • Precipitation Check: Before every use, hold the aliquot up to a light source. The solution must be perfectly clear. Any turbidity indicates "crashing out."

    • Fix: Warm to 37°C. If precipitate remains, discard.

  • Dilution Test: When diluting into aqueous media (e.g., cell culture medium), ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity. This compound may precipitate in media if the concentration exceeds 50–100

    
    M rapidly.
    
    • Protocol: Add the stock dropwise to the medium while vortexing the medium, rather than adding medium to the stock.

Stability Data
  • Solid State: Stable for >2 years at -20°C.

  • DMSO Stock (-80°C): Stable for >6 months.

  • DMSO Stock (Room Temp): Use within 24 hours.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.

  • MedChemExpress. "this compound (Sephin1) Product Datasheet & Solubility."

  • Selleck Chemicals. "Sephin1 (this compound) Chemical Properties and Protocol."

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. (Foundational paper on Guanabenz derivatives).

Sources

optimal Icerguastat concentration for in vitro stress assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Icerguastat (IFB-088/Sephin1) Concentration for In Vitro Stress Assays

Executive Summary

This compound (IFB-088), also known in preclinical literature as Sephin1, is a selective inhibitor of the serine/threonine protein phosphatase 1 regulatory subunit 15A (PPP1R15A, also known as GADD34). By inhibiting the PPP1R15A-PP1c complex, this compound sustains the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) during cellular stress. This prolongation of the Integrated Stress Response (ISR) allows cells to temporarily attenuate protein synthesis, thereby preventing the accumulation of misfolded proteins and protecting against proteotoxicity.

This guide provides a standardized protocol for determining the optimal concentration of this compound for in vitro assays, specifically focusing on cytoprotection against Endoplasmic Reticulum (ER) stress inducers like Thapsigargin (Tg) or Tunicamycin (Tm).

Mechanism of Action & Rationale

To design an effective assay, one must understand the signaling node this compound targets. Unlike its structural analog Guanabenz, this compound lacks


-adrenergic activity, making it a cleaner tool for studying the ISR.
  • Target: PPP1R15A (GADD34), a stress-inducible regulatory subunit of PP1.

  • Effect: Prevents the premature dephosphorylation of p-eIF2α.

  • Outcome: Sustained translational arrest and enhanced chaperone production (e.g., BiP/GRP78), promoting cell survival under stress.

Pathway Visualization

The following diagram illustrates the specific intervention point of this compound within the ISR pathway.

ISR_Pathway Stress ER Stress (Misfolded Proteins) PERK PERK Activation Stress->PERK eIF2a eIF2α PERK->eIF2a Phosphorylates peIF2a p-eIF2α (Phosphorylated) eIF2a->peIF2a Translation Global Translation Attenuated peIF2a->Translation Inhibits ATF4 ATF4 Upregulation peIF2a->ATF4 Promotes GADD34 PPP1R15A (GADD34) Expression ATF4->GADD34 Induces Complex GADD34-PP1c Complex GADD34->Complex Binds PP1c PP1c PP1c PP1c->Complex Complex->peIF2a Dephosphorylates (Negative Feedback) This compound This compound (IFB-088/Sephin1) This compound->Complex INHIBITS

Caption: this compound selectively inhibits the GADD34-PP1c complex, preventing the negative feedback loop that prematurely restores protein synthesis during stress.

Experimental Protocol: Dose Optimization

Reagent Preparation
  • Compound: this compound (IFB-088 / Sephin1).[1][2][3][4]

  • Molecular Weight: ~271.14 g/mol (free base).

  • Solubility: Soluble in DMSO up to 25-50 mM.

  • Vehicle Control: DMSO (Dimethyl Sulfoxide).[5]

Stock Solution Protocol:

  • Dissolve 5 mg of this compound powder in 1.84 mL of sterile DMSO to create a 10 mM Stock Solution .

  • Aliquot into light-protective tubes (brown microcentrifuge tubes) to avoid degradation.

  • Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles.

Cell Culture & Treatment Workflow

Cell Model: HeLa, HEK293T, or SH-SY5Y (neuronal models are highly relevant). Seeding Density:


 cells/mL in 6-well plates (for Western Blot) or 

cells/well in 96-well plates (for Viability).

Step-by-Step Treatment:

  • Seed Cells: Allow cells to adhere for 24 hours.

  • Pre-Treatment (Optional but Recommended): Treat cells with this compound for 1 hour prior to stress induction to ensure target engagement.

  • Stress Induction: Co-treat with an ER stress inducer.

    • Thapsigargin (Tg): 0.1 – 1.0 µM (induces calcium depletion).

    • Tunicamycin (Tm): 0.5 – 2.0 µg/mL (inhibits N-glycosylation).

  • Dose Range: Test this compound at 0, 1, 2.5, 5, 10, 25, and 50 µM .

    • Note: The specific "sweet spot" for cytoprotection is often 2.5 – 10 µM . Concentrations >50 µM may induce off-target toxicity.

Readout 1: Western Blot (Mechanism Validation)

Timepoint: 4–6 hours post-stress induction.

  • Primary Antibodies:

    • Anti-p-eIF2α (Ser51) [Key Marker]

    • Anti-Total eIF2α [Loading Control]

    • Anti-GADD34 (PPP1R15A) [Target]

  • Expected Result: In the presence of Stress + this compound, p-eIF2α levels should remain elevated compared to Stress + Vehicle, as the dephosphorylation is blocked.

Readout 2: Cell Viability (Cytoprotection)

Timepoint: 24–48 hours post-stress induction.

  • Assay: ATP-based luminescence (e.g., CellTiter-Glo) or MTT/MTS.

  • Calculation:

    
    
    

Data Interpretation & Expected Results

The following table summarizes the expected phenotype at different concentration ranges.

ConcentrationPhenotypeMechanism StatusRecommendation
0.1 - 1 µM Minimal EffectInsufficient target occupancy.Too low for acute stress assays.
2.5 - 10 µM Optimal Protection Selective inhibition of GADD34-PP1c. Sustained p-eIF2α. Recommended Working Range.
25 - 50 µM Mixed EffectsPotential saturation; risk of inhibiting constitutive PP1c complexes (PPP1R15B).Use with caution; verify toxicity.
> 50 µM ToxicityOff-target effects; translational block becomes toxic.Avoid.
Experimental Workflow Diagram

Workflow cluster_readouts Readouts Step1 Step 1: Seed Cells (24h Recovery) Step2 Step 2: Pre-treatment This compound (1h) (0 - 50 µM) Step1->Step2 Step3 Step 3: Co-treatment Stress Inducer (Tg/Tm) (6h - 24h) Step2->Step3 Step4 Step 4: Analysis Step3->Step4 WB Western Blot (p-eIF2α @ 6h) Step4->WB Viability Viability Assay (ATP @ 24h) Step4->Viability

Caption: Standardized workflow for validating this compound efficacy in vitro.

Troubleshooting & Critical Considerations

  • Vehicle Control: Always normalize to a DMSO control matching the highest drug concentration (e.g., 0.5% DMSO).

  • Stress Level: If the stress inducer concentration is too high (e.g., >5 µM Thapsigargin), the cell death may be irreversible regardless of p-eIF2α maintenance. Titrate the stressor to achieve ~50-70% viability in the vehicle control before testing protection.

  • Specificity: this compound is selective for the stress-induced PPP1R15A complex.[6] It does not inhibit the constitutive PPP1R15B complex, which is critical for basal translation. This specificity is why it is less toxic than non-selective phosphatase inhibitors.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science.

    • Key Finding: Identification of Sephin1 (this compound) as a selective inhibitor of PPP1R15A that protects against protein misfolding.[6]

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science.

    • Key Finding: Established the mechanism of Guanabenz deriv
  • MedChemExpress. "this compound (Sephin1) Product Information & Protocols."

    • Key Finding: Solubility data and basic handling protocols.[7][8]

  • ClinicalTrials.gov. "Study of IFB-088 (this compound) in Amyotrophic Lateral Sclerosis (ALS)."

    • Key Finding: Clinical context and dosing regimens (oral) which inform in vitro safety margins.

Sources

Application Note: Icerguastat (IFB-088/Sephin1) Dosing Protocols for Mouse Models of CMT

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Proteostatic Stress in CMT

Charcot-Marie-Tooth (CMT) diseases, particularly CMT1A (PMP22 duplication) and CMT1B (MPZ mutations), are fundamentally proteinopathies. The overexpression or misfolding of myelin proteins saturates the Endoplasmic Reticulum (ER), triggering the Unfolded Protein Response (UPR). While the UPR is initially adaptive, chronic activation leads to Schwann cell dysfunction and demyelination.

The Solution: Icerguastat (IFB-088)

This compound (also known in research contexts as Sephin1 ) is a first-in-class selective inhibitor of the PPP1R15A/PP1c phosphatase complex.[1]

  • Mechanism: It inhibits the dephosphorylation of eIF2

    
     specifically in stressed cells.[2]
    
  • Selectivity: Unlike non-selective inhibitors (e.g., Salubrinal), this compound spares the constitutive phosphatase PPP1R15B (CReP), preventing persistent translation shutdown and ensuring a high safety profile.

  • Outcome: By prolonging eIF2

    
     phosphorylation, it transiently attenuates protein translation, allowing the ER machinery time to clear misfolded proteins (PMP22/MPZ) and restore proteostasis.
    
Mechanistic Pathway Diagram

The following diagram illustrates the precise intervention point of this compound within the UPR pathway.

ISR_Pathway ER_Stress ER Stress (Misfolded PMP22/MPZ) PERK PERK Activation ER_Stress->PERK P_eIF2a P-eIF2α (Phosphorylated) PERK->P_eIF2a Phosphorylates eIF2a eIF2α Translation Protein Translation (Attenuated) P_eIF2a->Translation Inhibits GADD34 PPP1R15A (GADD34) / PP1c Complex P_eIF2a->GADD34 Induces Expression Recovery Restored Proteostasis & Myelination Translation->Recovery Reduced ER Load GADD34->P_eIF2a Dephosphorylates (Negative Feedback) This compound This compound (IFB-088 / Sephin1) This compound->GADD34 INHIBITS

Caption: this compound blocks the negative feedback loop mediated by PPP1R15A, sustaining P-eIF2


 levels only during stress conditions.

Part 2: Pre-Clinical Experimental Design

Mouse Models Selection

Efficacy has been validated in the following specific models. Ensure your colony genotyping is verified before enrollment.

CMT SubtypeMouse ModelGenotypeKey Pathology
CMT1A C22 or C3-PMP22 Pmp22 transgenic (Human)Severe dysmyelination, "onion bulbs", slowed NCV.
CMT1B S63del Mpz S63del mutationER retention of P0, UPR activation, hypomyelination.
CMT1B R98C Mpz R98C mutationSevere early-onset neuropathy, significant ER stress.
Compound Formulation

This compound (Sephin1) is a small molecule with limited water solubility.[3] Proper vehicle formulation is critical for consistent oral bioavailability.

  • Compound: Sephin1 (free base) or this compound (IFB-088).[1][4]

  • Stock Solution: Dissolve Sephin1 in 100% DMSO to a concentration of 24 mg/mL . Store aliquots at -20°C.

  • Dosing Vehicle: 0.9% Sterile Saline with 1% DMSO .

    • Note: While 0.5% Methylcellulose is a common oral vehicle, the validated protocols for Sephin1 in CMT models (Das et al., 2015; D'Antonio et al., 2022) utilize a saline/DMSO dilution to ensure rapid absorption and avoid suspension settling issues.

  • Preparation (Daily):

    • Thaw DMSO stock.[5]

    • Dilute 1:100 into sterile 0.9% saline (e.g., 10 µL stock + 990 µL saline).

    • Vortex immediately. The solution should be clear to slightly hazy but free of large particulates.

Dosing Protocol

Due to the pharmacokinetics of this compound in mice (rapid clearance), a twice-daily (BID) regimen is required to maintain therapeutic inhibition of the phosphatase complex.

  • Route: Oral Gavage (PO).[6][7][8]

  • Frequency: BID (Every 12 hours, e.g., 8:00 AM / 8:00 PM).

  • Dose: 1.0 mg/kg .

    • Rationale: Dose-response studies in C3-PMP22 mice showed that 1.0 mg/kg BID was superior to 0.5 mg/kg. Higher doses (e.g., >10 mg/kg) may risk off-target effects or toxicity (weight loss) without added benefit.

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Experimental Timeline & Workflow

Workflow PND0 Birth (PND 0) Genotype Genotyping (PND 10) PND0->Genotype Baseline Baseline Testing (PND 14) Weight, Grip Strength Genotype->Baseline Start Start Dosing (PND 15) 1 mg/kg BID PO Baseline->Start Interim Interim Analysis (PND 45) Rotarod, NCV Start->Interim Terminal Terminal Endpoint (PND 85-90) Histology, Biochem Interim->Terminal

Caption: Standard prophylactic dosing timeline starting at Post-Natal Day 15 (PND15) to intercept early myelination defects.

Part 3: Efficacy Endpoints & Validation

To rigorously validate the treatment, you must assess three distinct domains: Molecular Engagement, Functional Recovery, and Histological Improvement.

Pharmacodynamic (PD) Markers (Biochemistry)

Sample: Sciatic Nerve lysates (Terminal).

  • p-eIF2

    
    :  Western blot should show maintained/elevated  levels of p-eIF2
    
    
    
    (Ser51) compared to vehicle-treated controls (which may show depleted p-eIF2
    
    
    due to chronic feedback).
  • UPR Downstream:

    • ATF4: Levels should be normalized (preventing chronic apoptotic signaling).

    • XBP1s: Spliced XBP1 levels often decrease as ER stress is resolved.

    • CHOP: A marker of apoptosis; efficacious treatment should significantly reduce CHOP levels.

Functional Readouts[9]
  • Rotarod: Accelerating protocol (4-40 rpm over 5 min). Measure latency to fall.

    • Frequency: Every 2 weeks.

    • Expectation: Vehicle CMT mice show rapid decline; this compound mice should maintain performance closer to Wild Type (WT).

  • Nerve Conduction Velocity (NCV):

    • Method: Stimulate sciatic notch, record at intrinsic foot muscles.

    • Expectation: CMT1A/1B mice have slowed NCV. This compound often improves signal amplitude (CMAP) significantly, though NCV velocity improvement may be modest depending on the severity of the model.

Histology (Morphometry)

Sample: Sciatic nerve semi-thin sections (Toluidine blue) or EM.

  • G-Ratio: Measure the ratio of inner axon diameter to total fiber diameter.

    • Target: ~0.6-0.7 (WT). CMT mice often have high G-ratios (hypomyelination). Treatment should lower G-ratio.

  • Myelinated Fibers: Count the number of myelinated axons per area. Treatment prevents axon loss.[9]

Part 4: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Weight Loss >15% Toxicity or Gavage StressReduce dose to 0.5 mg/kg BID. Ensure gavage technique is gentle. Check for esophageal trauma.[10]
Precipitate in Vehicle Poor SolubilityEnsure DMSO stock is fully dissolved (warm to 37°C). Vortex vigorously upon dilution in saline. Use within 1 hour.
No Effect on p-eIF2

Timing of Sacrificep-eIF2

is transient. Sacrifice animals 1-2 hours after the final dose to capture peak inhibition.
High Variability in Rotarod Training EffectMice must be trained for 3 consecutive days before baseline measurement to exclude learning curves.

References

  • Das, I., Krzyzosiak, A., Schneider, K., Wrabetz, L., D'Antonio, M., Barry, N., ... & Bertolotti, A. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[11] Science, 348(6231), 239-242.

  • D’Antonio, M., Musner, N., Scapin, C., Ungaro, D., Guedat, P., & Tingaud-Sequeira, A. (2022). Treatment with IFB-088 Improves Neuropathy in CMT1A and CMT1B Mice. Molecular Neurobiology, 59, 4159–4178.

  • Chen, Y., Podojil, J. R., Kunjamma, R. B., Jones, J., ... & Popko, B. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis. Brain, 142(2), 343-361.

  • InFlectis BioScience. (2022). IFB-088 Clinical Development Pipeline & Mechanism of Action.

Sources

Icerguastat treatment duration for chronic ER stress studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Icerguastat (Sephin1) Treatment Regimens for Chronic ER Stress Modulation

Executive Summary

This technical guide provides a validated framework for the use of this compound (Sephin1), a selective inhibitor of the PPP1R15A (GADD34)-PP1c phosphatase complex, in the study of chronic Endoplasmic Reticulum (ER) stress. Unlike acute stress, which triggers a protective Unfolded Protein Response (UPR), chronic ER stress leads to proteotoxicity and apoptosis.[1] this compound functions by prolonging the phosphorylation of eIF2


, thereby sustaining the Integrated Stress Response (ISR) to delay translation recovery and prevent the accumulation of misfolded proteins. This note details dosing, duration, and validation markers for both in vitro and in vivo workflows.

Mechanistic Rationale: The GADD34 Feedback Loop

To effectively use this compound, one must understand the "Proteostatic Switch."

  • Stress Induction: ER stress activates PERK, which phosphorylates eIF2

    
     (p-eIF2
    
    
    
    ).
  • Translation Attenuation: p-eIF2

    
     inhibits global protein synthesis, reducing the load on the ER.
    
  • The Danger Zone (Chronic Stress): The UPR induces GADD34 (PPP1R15A) , a regulatory subunit that recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2

    
    .[2] This restores protein synthesis.
    
  • The Trap: In chronic stress conditions, restoring synthesis too early (before the ER is cleared) leads to the accumulation of toxic aggregates and cell death.

This compound Action: It selectively inhibits the GADD34-PP1c complex, preventing the premature dephosphorylation of eIF2


. It does not inhibit the constitutive repressor CReP (PPP1R15B), ensuring that translation can eventually recover once stress is truly resolved, thus avoiding the toxicity seen with non-selective inhibitors like Salubrinal.
Pathway Visualization

ISR_Pathway Stress Chronic ER Stress (Misfolded Proteins) PERK PERK Activation Stress->PERK peIF2a p-eIF2α (Phosphorylated) PERK->peIF2a Phosphorylates eIF2a eIF2α eIF2a->peIF2a peIF2a->eIF2a Recycling Translation Protein Translation peIF2a->Translation Inhibits ATF4 ATF4 peIF2a->ATF4 Induces Recovery Premature Recovery (Proteotoxicity) Translation->Recovery Under Chronic Stress GADD34 GADD34 (PPP1R15A) Feedback Loop ATF4->GADD34 Upregulates GADD34->peIF2a Dephosphorylates (Restores Translation) Sephin1 This compound (Sephin1) Sephin1->GADD34 Selectively Inhibits

Figure 1: Mechanism of Action.[3] this compound blocks the GADD34-mediated feedback loop, sustaining p-eIF2


 to prevent proteotoxic overflow.

Validated Experimental Protocols

In Vitro Protocol: Chronic Stress Model

Objective: Sustain cell viability during long-term (24h+) exposure to Tunicamycin (Tm) or Thapsigargin (Tg).

  • Cell Models: HeLa, SH-SY5Y (Neuroblastoma), or primary MEFs.

  • Reagent Preparation:

    • Dissolve this compound in DMSO to create a 50 mM stock .

    • Store at -20°C. Avoid repeated freeze-thaw cycles.

Step-by-Step Workflow:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate for 24h to reach 70-80% confluency.
    
  • Pre-Treatment (Recommended): Replace media with fresh media containing 10–50 µM this compound . Incubate for 1 hour .

    • Note: 50 µM is the standard upper limit for robust inhibition in HeLa cells; 10-25 µM is often sufficient for sensitive neuronal lines.

  • Stress Induction: Add stressor directly to the media (do not wash out this compound).

    • Chronic Stress: 0.5 – 2.5 µg/mL Tunicamycin.

    • Duration: Incubate for 24 to 48 hours .

  • Harvest: Lyse cells in RIPA buffer containing phosphatase inhibitors (Critical: Phosphatase inhibitors must be fresh to preserve p-eIF2

    
    ).
    

Data Analysis Table (In Vitro):

Marker Expected Result (Stress Only) Expected Result (Stress + this compound) Interpretation

| p-eIF2


  | Moderate (Feedback loop active) | High / Sustained  | Blockade of GADD34 activity. |
| Total eIF2

| Unchanged | Unchanged | Loading Control. | | CHOP | High (Apoptotic signal) | Reduced | Cytoprotection achieved. | | XBP1s | High | High | IRE1 pathway remains active (specificity check). |
In Vivo Protocol: Long-Term Dosing (Mice)

Objective: Ameliorate phenotype in neurodegenerative models (e.g., SOD1-ALS, CMT1B).

  • Formulation:

    • Vehicle: 0.9% Saline containing 1% DMSO (or 0.5% Methylcellulose for suspension).

    • Stability: Prepare fresh daily.

  • Dosing Strategy:

    • Route: Oral Gavage (PO) is preferred for chronic studies; Intraperitoneal (IP) is acceptable for shorter durations (<2 weeks).

    • Dose: 8 mg/kg (Daily).[4]

      • Note: 2-4 mg/kg often shows sub-optimal efficacy in aggressive models (e.g., EAE).

Step-by-Step Workflow:

  • Cohort Selection: Age-matched WT and Transgenic mice (n=10 per group minimum).

  • Initiation:

    • Prophylactic: Start dosing 1 week prior to expected symptom onset.

    • Therapeutic:[1][4][5][6][7][8] Start dosing at first sign of motor deficit (e.g., Rotarod failure).

  • Administration: Administer 8 mg/kg this compound daily at the same time (Zitgeber time ZT0 or ZT12) to minimize circadian variation in basal UPR.

  • Duration:

    • CMT Models: 4 to 12 weeks.[9]

    • ALS Models: Until endpoint (humane paralysis criteria).

  • Monitoring: Weigh mice daily. Perform Rotarod or Grip Strength tests weekly.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Stock Stock Prep 50mM in DMSO Vehicle Vehicle Prep Saline + 1% DMSO Stock->Vehicle Dosing Daily Dosing 8 mg/kg (PO) Vehicle->Dosing Duration Duration 4 - 12 Weeks Dosing->Duration Tissue Harvest Tissue (Sciatic Nerve/Spinal Cord) Duration->Tissue Blot Western Blot p-eIF2α / CHOP Tissue->Blot Phenotype Phenotype Rotarod / Survival Tissue->Phenotype

Figure 2: In Vivo Experimental Workflow for Chronic Efficacy Studies.

Troubleshooting & Quality Control

  • Issue: No increase in p-eIF2

    
     observed. 
    
    • Cause: Phosphatase degradation during lysis.

    • Solution: Lysis buffer must contain Calyculin A or high concentrations of Phosphatase Inhibitor Cocktail 2/3. Boil samples immediately after lysis.

  • Issue: Toxicity in control cells.

    • Cause: Complete shutdown of protein synthesis for too long.

    • Solution: this compound is generally safe because it spares CReP. However, at >50 µM, off-target effects may occur. Titrate down to 10-25 µM.

  • Issue: Precipitation in Vehicle.

    • Solution: Ensure DMSO stock is fully dissolved before adding to saline. Vortex immediately. Do not store diluted drug.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.

  • Chen, Y., et al. (2019). "Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis." Brain, 142(2), 344-361.

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.

  • Vaccaro, A., et al. (2013). "A GADD34 inhibitor modulates the integrated stress response and protects against neurodegeneration in mice." Nature Communications, 4, 2154.

Sources

Application Notes and Protocols for Icerguastat Powder: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of Icerguastat (also known as IFB-088) powder. As a potent and selective modulator of the Integrated Stress Response (ISR), the integrity of this compound is paramount to achieving accurate and reproducible experimental outcomes. These application notes are designed to ensure the stability and efficacy of the compound from the moment of receipt to its use in preclinical research, drawing upon data from safety data sheets, clinical trial protocols, and the known chemistry of its structural analogs.

Introduction: The Scientific Imperative for Proper Handling

This compound is a first-in-class, orally available small molecule that selectively inhibits the regulatory subunit of the protein phosphatase 1 complex, PPP1R15A.[1][2] This inhibition prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ISR.[1][2] The ISR is a fundamental cellular pathway activated by various stressors, including the accumulation of misfolded proteins, which is a pathological hallmark of many neurodegenerative diseases.[1][3] By modulating the ISR, this compound aims to give cells more time to resolve protein misfolding and reduce cellular damage.[1][3] Furthermore, this compound has been shown to mitigate oxidative stress and glutamate excitotoxicity, both of which contribute to neuronal cell death.[1][4]

Given its multi-faceted mechanism of action, maintaining the chemical and stereochemical integrity of this compound is critical. Degradation of the active compound can lead to a loss of potency and the generation of impurities that could confound experimental results or introduce off-target effects. Therefore, adherence to the protocols outlined in this document is essential for the successful application of this compound in research settings.

Mechanism of Action Overview

Icerguastat_MOA cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) misfolded_proteins Misfolded Proteins perk PERK Activation misfolded_proteins->perk eif2a p-eIF2α perk->eif2a Phosphorylation atf4 ATF4 Translation eif2a->atf4 ppp1r15a PPP1R15A/PP1c Complex eif2a->ppp1r15a stress_genes Stress Gene Expression atf4->stress_genes ppp1r15a->eif2a Dephosphorylation This compound This compound This compound->ppp1r15a Inhibition

Caption: this compound's mechanism of action within the Integrated Stress Response pathway.

Safety and Handling Precautions

This compound powder should be handled with care, following standard laboratory safety procedures. The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[6]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Storage Conditions for this compound Powder

The stability of this compound powder is critical for its long-term efficacy. While specific long-term stability data for this compound is not publicly available, recommendations from suppliers and general best practices for small molecules provide a strong framework for proper storage.

Storage ConditionRecommendationRationale
Temperature -20°C for up to one month; consider -80°C for longer-term storage.Lower temperatures slow down potential degradation reactions. The -20°C recommendation is provided by suppliers for short-term storage.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and moisture-induced degradation.
Light Protect from light by storing in an amber vial or a light-blocking container.Prevents photodegradation, a common pathway for the degradation of organic molecules.
Shipping Can be shipped at room temperature for short durations (less than 2 weeks).[6]Short-term exposure to ambient temperatures is unlikely to cause significant degradation.

Potential Degradation Pathways: Insights from a Structural Analog

This compound is a close derivative of Guanabenz.[1] A stability study of Guanabenz revealed several degradation products, which can be informative for understanding the potential instabilities of this compound.[7] The primary degradation pathways for Guanabenz involve isomerization and hydrolysis.[7]

Potential Degradation Products of this compound (inferred from Guanabenz):

  • Z-isomer: Isomerization at the carbon-nitrogen double bond.

  • 2-chloro-6-fluorobenzaldehyde: Hydrolysis of the imine bond.

  • Aminoguanidine: The other product of imine hydrolysis.

  • 2-chloro-6-fluorobenzaldehyde semicarbazone: A condensation product of the aldehyde and a degradation product of aminoguanidine.[7]

Understanding these potential degradation pathways underscores the importance of storing this compound in a dry, temperature-controlled environment to minimize the risk of hydrolysis and isomerization.

Protocols for Solution Preparation

The solubility and formulation of this compound will depend on the intended experimental application. The following protocols are adapted from supplier recommendations for in vivo studies and can be modified for in vitro applications.

Protocol 1: Preparation of a Clear Solution for In Vivo Administration

This protocol yields a clear solution of ≥ 2.08 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a stock solution in DMSO: Prepare a 20.8 mg/mL stock solution of this compound in DMSO. This can be stored at -20°C for short periods.

  • Add PEG300: In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.

  • Add Tween-80: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix until the solution is clear and homogenous.

  • Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: Preparation of a Suspended Solution for In Vivo Administration

This protocol yields a suspended solution of 2.08 mg/mL and is suitable for oral or intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 20% SBE-β-CD solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. This solution can be stored at 4°C for up to one week.

  • Prepare a stock solution in DMSO: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Combine solutions: In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly: Vortex the solution and use sonication if necessary to achieve a uniform suspension. The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).

Note on Solution Stability: The stability of this compound in these solutions has not been extensively studied. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store at 4°C and protect from light for no longer than 24 hours. Visually inspect for any precipitation before use.

Workflow for Solution Preparation

Solution_Prep_Workflow cluster_protocol1 Protocol 1: Clear Solution cluster_protocol2 Protocol 2: Suspended Solution start Start weigh_powder Weigh this compound Powder start->weigh_powder prep_dmso_stock Prepare 20.8 mg/mL DMSO Stock Solution weigh_powder->prep_dmso_stock choose_protocol Choose Protocol prep_dmso_stock->choose_protocol add_peg300 Add PEG300 choose_protocol->add_peg300 Clear prep_sbe_cd Prepare 20% SBE-β-CD in Saline choose_protocol->prep_sbe_cd Suspended add_tween80 Add Tween-80 add_peg300->add_tween80 add_saline1 Add Saline add_tween80->add_saline1 clear_solution Final Clear Solution (2.08 mg/mL) add_saline1->clear_solution end End clear_solution->end add_sbe_cd Add SBE-β-CD Solution prep_sbe_cd->add_sbe_cd sonicate Vortex/Sonicate add_sbe_cd->sonicate suspended_solution Final Suspended Solution (2.08 mg/mL) sonicate->suspended_solution suspended_solution->end

Caption: Workflow for the preparation of this compound solutions for experimental use.

Clinical Context: Oral Administration in Humans

In a Phase 2 clinical trial for Amyotrophic Lateral Sclerosis (ALS), this compound (as IFB-088) was administered orally as tablets. The dosing regimen was 25 mg twice daily, taken with water 30 minutes before a meal. This information is valuable for researchers designing in vivo studies, as it provides a clinically relevant context for dosing schedules and administration routes.

Conclusion

The successful use of this compound in a research setting is contingent on its proper handling and storage to maintain its chemical integrity. By understanding its mechanism of action, potential degradation pathways, and following the detailed protocols for preparation, researchers can ensure the reliability and reproducibility of their experimental results. As with any research compound, it is imperative to adhere to all safety guidelines and to consult the relevant Safety Data Sheet before use.

References

  • ALS News Today. (2025, February 11). IFB-088 slows disease progression in bulbar-onset ALS trial. Retrieved from [Link]

  • PubMed. (1981). Guanabenz Degradation Products and Stability Assay. Retrieved from [Link]

  • ClinicalTrials.gov. (2022, August 17). Treatment Combining Riluzole and IFB-088 in Bulbar Amyotrophic Lateral Sclerosis (TRIALS Protocol). Retrieved from [Link]

  • InFlectis BioScience. (2022, March 28). InFlectis BioScience granted Orphan Drug Designation for IFB-088 (this compound), a clinical stage treatment for Amyotrophic Lateral Sclerosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 10). New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz. Retrieved from [Link]

  • InFlectis BioScience. (2025, July 2). InFlectis BioScience Announces Publication of Groundbreaking Study on IFB-088's Therapeutic Potential in ALS in Life Science Alliance. Retrieved from [Link]

  • InFlectis BioScience. (2024, January 31). InFlectis BioScience Completes Enrollment of its Phase 2 trial of IFB-088 for the Treatment of Amyotrophic Lateral Sclerosis. Retrieved from [Link]

  • Patsnap. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse. Retrieved from [Link]

Sources

Optimizing CNS Bioavailability of Icerguastat (Sephin1): Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Icerguastat (Sephin1) is a selective inhibitor of the regulatory subunit of protein phosphatase 1 (PPP1R15A/GADD34).[1] By disrupting the PPP1R15A-PP1c complex, this compound prolongs the phosphorylation of eIF2


 during cellular stress, thereby sustaining the Integrated Stress Response (ISR) to restore proteostasis. This mechanism has shown profound therapeutic potential in neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS), Charcot-Marie-Tooth disease, and Multiple Sclerosis.

While this compound possesses favorable blood-brain barrier (BBB) permeability compared to its structural analog Guanabenz (without the associated


2-adrenergic sedative side effects), consistent CNS delivery requires rigorous formulation and validation strategies. This guide details the methodology for systemic and direct-to-CNS administration, ensuring reproducible pharmacokinetics (PK) and pharmacodynamics (PD).

Mechanism of Action & Rationale

This compound functions as a "proteostasis regulator." In neurodegenerative states, misfolded proteins accumulate in the Endoplasmic Reticulum (ER). The cell responds by phosphorylating eIF2


, which transiently halts protein synthesis to allow time for repair.[1] PPP1R15A (GADD34) is the negative feedback loop that dephosphorylates eIF2

to resume synthesis. In chronic disease, premature dephosphorylation leads to the resumption of protein synthesis before the folding defect is resolved, causing cytotoxicity. This compound inhibits this specific dephosphorylation step.
Figure 1: this compound Mechanism in the UPR Pathway

G Stress ER Stress / Misfolded Proteins PERK PERK Activation Stress->PERK peIF2a p-eIF2α (Phosphorylated) PERK->peIF2a Phosphorylates Translation Global Translation Arrest (Protective) peIF2a->Translation Promotes GADD34 PPP1R15A (GADD34) / PP1c Phosphatase Complex peIF2a->GADD34 Induces Expression Recovery Restored Proteostasis (Cell Survival) Translation->Recovery GADD34->peIF2a Dephosphorylates (Premature Termination) Toxicity Protein Aggregation (Cell Death) GADD34->Toxicity If Unchecked Sephin1 This compound (Sephin1) Sephin1->GADD34 INHIBITS

Caption: this compound blocks the GADD34-mediated dephosphorylation of eIF2


, sustaining the protective translation arrest during ER stress.

Pre-Formulation & Vehicle Strategy[2]

This compound is a small molecule (MW ~266.13 g/mol ) with moderate lipophilicity. While often cited as soluble in saline for low doses, precipitation can occur at higher concentrations (>5 mg/mL) or upon storage, leading to erratic bioavailability.

Vehicle Selection Matrix
ParameterProtocol A: Standard (Low Dose) Protocol B: Enhanced (High Dose)
Target Dose 1 – 5 mg/kg5 – 20 mg/kg
Route Oral Gavage (PO) / IPOral Gavage (PO)
Composition 0.9% Saline (sterile)5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline
Stability Prepare fresh dailyStable for 1 week at 4°C
Use Case Routine maintenance dosingAcute toxicity or max-tolerated dose studies
Protocol A: Preparation of Standard Vehicle
  • Weigh the required amount of this compound powder.

  • Dissolve initially in 100% DMSO to create a 100x stock solution (e.g., if final conc is 1 mg/mL, make 100 mg/mL stock).

  • Vortex vigorously until clear.

  • Slowly add the DMSO stock to pre-warmed (37°C) sterile 0.9% Saline while stirring rapidly.

  • Critical Check: Inspect for crystal formation. If cloudy, switch to Protocol B.

Administration Protocols

Method 1: Systemic Oral Delivery (Gold Standard)

Oral gavage is the preferred route for chronic neuroprotection studies, mimicking clinical dosing.

  • Animal Fasting: Fast mice for 4 hours prior to dosing to reduce variability in absorption (optional but recommended for PK studies).

  • Dose Volume: Standardize to 10 mL/kg (e.g., 250 µL for a 25g mouse).

  • Technique:

    • Restrain the mouse by the scruff to align the esophagus.

    • Use a flexible plastic gavage needle (FTP-20-38) to minimize esophageal trauma during daily dosing.

    • Introduce the needle; if resistance is felt, withdraw immediately.

    • Depress plunger smoothly.

  • Frequency: Once daily (QD) is typical, but this compound has a relatively short half-life. Twice daily (BID) may be required for sustained target engagement (verify with Protocol 6).

Method 2: Intranasal Delivery (Direct-to-CNS Targeting)

For studies requiring rapid CNS onset or to bypass hepatic first-pass metabolism.

  • Anesthesia: Lightly anesthetize mouse with Isoflurane (2-3%).

  • Positioning: Place mouse in a supine position with the head elevated 30°.

  • Administration:

    • Use a P-20 micropipette.

    • Deliver Total Volume: 10–20 µL (5–10 µL per nostril).

    • Deposit the droplet slowly at the naris opening, allowing the mouse to inhale it naturally.

    • Do not touch the nasal mucosa with the tip to avoid sneezing reflexes.

  • Hold Time: Keep the mouse supine for 1 minute post-dosing to ensure transport along the olfactory and trigeminal nerve pathways into the CNS.

Bioanalytical Validation (LC-MS/MS)

To prove the drug reached the target tissue, you must quantify it. Relying on phenotypic outcomes alone is insufficient for rigorous preclinical data.

Tissue Harvesting (Critical Step)[3]
  • Perfusion: You must transcardially perfuse the animal with ice-cold PBS before harvesting the brain.

    • Why? To wash blood out of the cerebral vasculature. Without perfusion, you are measuring drug in the blood vessels of the brain, not the brain parenchyma itself.

  • Dissection: Rapidly dissect regions of interest (e.g., Cortex, Hippocampus, Spinal Cord) and flash-freeze in liquid nitrogen.

LC-MS/MS Extraction Protocol

Principle: Protein precipitation using Acetonitrile (ACN).

  • Homogenization:

    • Add 3 volumes of ice-cold water to the weighed brain tissue (e.g., 100 mg tissue + 300 µL water).

    • Homogenize (bead beater or ultrasonic) until smooth.

  • Extraction:

    • Aliquot 50 µL of homogenate into a clean tube.

    • Add 150 µL of ACN containing Internal Standard (e.g., Guanabenz-d3 or Carbamazepine).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer supernatant to an autosampler vial.

    • Inject 5 µL onto a C18 Column (e.g., Waters BEH C18, 1.7 µm).

MS Method Parameters (Guideline)

Since this compound is a chloroguanabenz derivative, use these starting parameters for optimization:

  • Ionization: ESI Positive (+)[2]

  • Precursor Ion (Q1): ~267.1 m/z (Check exact mass of your specific salt form/isotope).

  • Product Ions (Q3): Scan for loss of the chlorine group or amidine moiety. Common transitions for Guanabenz-like structures involve fragments at m/z ~172.

  • Quantification: Use Multiple Reaction Monitoring (MRM) mode.

Pharmacodynamic Verification (Self-Validation)

Trustworthiness relies on proving the drug worked biologically, not just that it was present.

Biomarker: Phosphorylated eIF2


 (p-eIF2

). Expectation: this compound treatment should maintain elevated p-eIF2

levels following a stress challenge (e.g., Tunicamycin injection) compared to vehicle. In a basal state (no stress), the effect may be subtle.

Western Blot Protocol:

  • Lysis Buffer must contain Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve the phosphate group during extraction.

  • Normalize signal to Total eIF2

    
      (not just Actin/GAPDH).
    
  • Success Criteria: A statistically significant increase in the p-eIF2

    
     / Total-eIF2
    
    
    
    ratio in the treated group vs. vehicle.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Administration cluster_1 Phase 2: Harvest cluster_2 Phase 3: Validation Step1 Formulation (5% DMSO/Saline) Step2 Dosing (PO or IN) Step1->Step2 Step3 Perfusion (PBS, 4°C) Step2->Step3 Wait t=max (e.g., 1-4 hrs) Step4 Dissection (Flash Freeze) Step3->Step4 Step5 LC-MS/MS (PK: Concentration) Step4->Step5 Aliquot A Step6 Western Blot (PD: p-eIF2α) Step4->Step6 Aliquot B

Caption: Integrated workflow ensuring both pharmacokinetic presence and pharmacodynamic efficacy of this compound.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.

  • Chen, Y., et al. (2019). "Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis."[1] Brain, 142(2), 344-361.

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 333(6046), 1140-1144.

  • Caron, G., et al. (2020). "Blood-brain barrier permeability of small molecules: A review of prediction models and their application." Journal of Medicinal Chemistry. (Contextual reference for small molecule BBB permeation principles).

Sources

Troubleshooting & Optimization

Technical Support Hub: Icerguastat (Sephin1) Bioavailability & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ICER-PK-402 Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit

Introduction: Optimizing Icerguastat Efficacy

Welcome to the technical support portal for This compound (Sephin1) . You are likely here because you are observing inconsistent plasma exposure, poor brain penetration, or unexpected variability in your animal models (ALS, CMT, or MS).

This compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex, designed to prolong eIF2α phosphorylation without the


-adrenergic side effects (sedation) associated with its precursor, Guanabenz. Because its efficacy relies on fine-tuning the Integrated Stress Response (ISR), bioavailability (BA)  is not just about "getting drug in"—it is about maintaining a steady-state inhibition of the phosphatase to prevent proteostatic collapse.

This guide moves beyond basic datasheets to address the causality of PK failures.

Module 1: Formulation Troubleshooting

"My compound precipitates in the syringe or has low oral absorption."

This compound is a small molecule with reasonable lipophilicity, but as a guanabenz derivative, it can exhibit pH-dependent solubility issues. Standard saline formulations often fail at doses


.
Diagnostic FAQ

Q: I am using 100% DMSO for stock, then diluting into PBS. Why do I see crystals? A: "The Crash Effect." this compound is hydrophobic. Rapid dilution into a high-salt, aqueous buffer (PBS) causes immediate precipitation.

  • Fix: Use a co-solvent system (PEG400) or a complexing agent (Cyclodextrin) to shield the hydrophobic core.

Q: Can I use acidic vehicles? A: this compound is a weak base (guanidine moiety). It dissolves better in slightly acidic environments, but highly acidic vehicles (


) can cause gastric irritation in chronic dosing.
Recommended Formulation Protocols
Protocol A: Standard Oral/IP (Low Dose: 1–5 mg/kg)

Best for: Acute studies, quick PK checks.

  • Dissolve this compound in 100% DMSO to create a

    
     stock.
    
  • Add Tween-80 (2% final volume) to the DMSO stock.

  • Slowly add warm Saline (0.9% NaCl) while vortexing.

    • Final Composition: 2% DMSO / 2% Tween-80 / 96% Saline.

    • Stability: Use within 4 hours.

Protocol B: High Bioavailability Rescue (High Dose: >10 mg/kg)

Best for: Chronic efficacy studies, ensuring high brain exposure.

  • Stock Phase: Dissolve this compound in PEG400 (Polyethylene Glycol 400). Sonicate at

    
     until clear.
    
  • Aqueous Phase: Prepare a 20% solution of HP-

    
    -CD  (2-Hydroxypropyl-
    
    
    
    -cyclodextrin) in water.
  • Mixing: Slowly add the Aqueous Phase to the Stock Phase (1:1 ratio).

    • Final Composition: 50% PEG400 / 10% HP-

      
      -CD / 40% Water.
      
    • Why this works: PEG400 acts as a solvent, while Cyclodextrin forms inclusion complexes, preventing precipitation in the gut lumen.

Module 2: Administration & Pharmacokinetics

"The drug is in the blood, but the phenotype isn't changing."

Diagnostic FAQ

Q: My mice are sedated after dosing. Is this expected? A: No. This is a critical red flag.

  • Cause: You may have Guanabenz impurity or off-target

    
    -adrenergic binding due to massive overdose (
    
    
    
    ).
  • Validation: this compound is designed to lack

    
    -affinity. If sedation occurs, check compound purity (LC-MS) or lower the dose.
    

Q: What is the half-life (


) in mice? 
A:  Short (~1.5 to 3 hours).
  • Implication: Once-daily (QD) bolus dosing often fails in aggressive models (e.g., SOD1-G93A). The ISR needs sustained modulation.

  • Solution: Switch to BID dosing (twice daily) or Dietary Admixture (compounded chow) to maintain steady-state plasma levels.

Visualizing the Troubleshooting Logic

Icerguastat_Troubleshooting Start Issue: Poor Efficacy/PK Check_Route Check Administration Route Start->Check_Route Sedation Are animals sedated? Check_Route->Sedation Impurity CRITICAL: Check Purity (Guanabenz contamination?) Sedation->Impurity Yes Plasma_Levels Check Plasma Levels (LC-MS) Sedation->Plasma_Levels No Low_Plasma Low Plasma Exposure Plasma_Levels->Low_Plasma High_Plasma High Plasma Exposure Plasma_Levels->High_Plasma Formulation_Fix Action: Switch to PEG400/HP-beta-CD Vehicle Low_Plasma->Formulation_Fix Precipitation in Gut? Brain_Barrier Check Brain/Plasma Ratio High_Plasma->Brain_Barrier Efflux Action: Check P-gp Efflux or Increase Dose Frequency (BID) Brain_Barrier->Efflux Low Brain Level

Figure 1: Decision tree for troubleshooting this compound in vivo failures. Note the critical check for sedation, distinguishing it from Guanabenz.

Module 3: Pharmacodynamic (PD) Validation

"How do I prove the drug is working inside the tissue?"

Bioavailability is useless if the drug doesn't engage the target. You must validate the Mechanism of Action (MoA) .

The "Stress-Test" Protocol

Since this compound modulates the response to stress, measuring baseline p-eIF2α in unstressed animals is often inconclusive. You must induce stress to see the drug's protective effect (preventing dephosphorylation).

  • Challenge: Administer Tunicamycin (1 mg/kg IP) to induce ER stress.

  • Treatment: Administer this compound (PO/IP) 1 hour post-challenge.

  • Readout: Harvest tissues (Liver/Brain) at 4–6 hours.

  • Western Blot:

    • Target: Phospho-eIF2α (Ser51).[1]

    • Control: Total eIF2α.

    • Success Criteria: The this compound group should maintain higher p-eIF2α levels compared to Vehicle, as it inhibits the phosphatase (GADD34/PP1c) that normally shuts down the signal.

MoA Pathway Diagram

MoA_Pathway Stress Cellular Stress (Misfolded Proteins) PERK PERK Kinase Activation Stress->PERK peIF2a p-eIF2α (Translation Halt) PERK->peIF2a Phosphorylates Dephos Dephosphorylation (Recovery) peIF2a->Dephos Natural Decay Protection Sustained ISR (Neuroprotection) peIF2a->Protection If Prolonged Complex Phosphatase Complex (GADD34 - PP1c) Complex->Dephos Catalyzes This compound This compound (Sephin1) This compound->Complex INHIBITS (Selectively)

Figure 2: this compound Mechanism of Action. The drug inhibits the GADD34-PP1c complex, preventing the premature dephosphorylation of eIF2α during stress.

Summary Data Tables

Table 1: Vehicle Selection Guide
Vehicle TypeCompositionProsCons
Standard Saline 2% DMSO / 98% SalineCheap, well-tolerated IP.Precipitates at >5mg/kg. Poor oral BA.
Lipid/Surfactant PEG400 / Labrasol (1:[2]1)High solubility, good oral BA.Can be viscous; potential laxative effect in mice.
Complexation 10% HP-

-CD in Water
Excellent stability, non-irritating.Requires mixing time; Cyclodextrin cost.
Dietary 10-50 mg/kg compounded in chowSteady-state plasma levels.Hard to control exact dosing per animal.
Table 2: Key Pharmacokinetic Parameters (Mouse)
ParameterExpected ValueTroubleshooting Note

0.5 – 1.0 hrRapid absorption. If delayed, check gastric emptying.

1.5 – 3.0 hrsRequires BID dosing for coverage.
Brain/Plasma Ratio ~0.8 – 1.0High BBB permeability. If <0.3, suspect efflux or formulation failure.
Effective Conc. 50 – 100 nM (in vitro)In vivo target plasma conc should aim for >500 nM to drive tissue penetration.

References

  • Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[3] Science, 348(6231), 239-242. Link

    • Core Reference: Establishes Sephin1 (this compound) as a specific inhibitor of GADD34/PP1c without adrenergic side effects.[4]

  • Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science, 332(6025), 91-94. Link

    • Mechanism:[1][5][6][7] Describes the foundational mechanism of Guanabenz derivatives in the ISR.

  • Crespillo-Casado, A., et al. (2025). Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models.[3] Cell Death & Disease. Link

    • Recent Application: Validates efficacy in ALS models and discusses dosing ranges (10-500 nM efficacy).
  • Bulliard, C., et al. (2015). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology. Link

    • Formulation: Provides the basis for PEG400/Labrasol lipid-based formulations for hydrophobic small molecules similar to Icerguast

Sources

minimizing off-target alpha2-adrenergic effects of Icerguastat

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Alpha2-Adrenergic Effects

Executive Summary: The Specificity Challenge

Icerguastat (Sephin1) is a selective inhibitor of the PPP1R15A (GADD34)/PP1c phosphatase complex, designed to prolong eIF2


 phosphorylation and enhance the Integrated Stress Response (ISR). It is a structural derivative of Guanabenz , an FDA-approved antihypertensive drug.[1]

The Critical Distinction:

  • Guanabenz: Potent

    
    2-adrenergic receptor (
    
    
    
    2-AR) agonist (Causes sedation, hypotension).[2]
  • This compound: Designed to lack

    
    2-AR activity while retaining proteostatic efficacy.
    

The Support Issue: Users frequently report "sedation" or "hypotension" in rodent models treated with this compound. This indicates off-target


2-adrenergic activation , usually caused by compound impurity (contamination with Guanabenz) or massive overdosing. This guide provides the protocols to validate your compound and experimental design.
Part 1: Compound Verification (QC/QA)

Q: My mice are exhibiting lethargy and ataxia 30 minutes after dosing. Is this expected? A: No. Unlike Guanabenz, pure this compound should not cause sedation at therapeutic doses (1–10 mg/kg). If you observe these signs, your compound batch may be misidentified or contaminated with Guanabenz.

Troubleshooting Protocol: Mass Spectrometry Validation You must verify that your substance is the mono-chlorinated derivative (this compound), not the di-chlorinated parent (Guanabenz).

FeatureThis compound (Sephin1) Guanabenz Diagnostic Check
Structure 2-chlorobenzylidene...2,6-di chlorobenzylidene...[3]Count the Chlorines.
Formula C

H

Cl N

C

H

Cl

N

Molecular Weight ~196.6 g/mol ~231.1 g/mol Mass Diff: ~34.5 Da
Isotope Pattern 3:1 (M : M+2)9:6:1 (M : M+2 : M+4)Look for the Cl

signature.

Action Item: Run a quick LC-MS.

  • If you see a dominant peak at m/z ~231 , you have Guanabenz. Stop dosing immediately.

  • If you see m/z ~197 , you have this compound. Proceed to Part 2 (Dose Optimization).

Part 2: In Vitro Specificity Screening

Q: How do I biochemically prove my batch has no


2-adrenergic activity? 
A:  Perform a cAMP Inhibition Assay . The 

2-AR is G

-coupled; its activation inhibits adenylyl cyclase, reducing cAMP.

Experimental Workflow:

  • Cell Line: HEK293 stably expressing human

    
    2A-AR.
    
  • Stimulation: Treat cells with Forskolin (10

    
    M)  to induce a cAMP spike.
    
  • Treatment Arms:

    • Vehicle: (High cAMP baseline).

    • Positive Control: Guanabenz (1

      
      M) 
      
      
      
      Massive reduction in cAMP.
    • Test Article: this compound (1

      
      M and 10 
      
      
      
      M).
  • Readout: ELISA or FRET-based cAMP detection.

Pass Criteria:

  • Guanabenz: >50% reduction in Forskolin-induced cAMP.

  • This compound: <10% reduction (statistically indistinguishable from Vehicle).

Part 3: In Vivo Monitoring & Dosing

Q: I confirmed the compound is pure this compound, but I still see mild sedation. Why? A: You may be exceeding the selectivity window . While this compound has low affinity for


2-AR, extremely high concentrations (>50 mg/kg bolus) can force weak interactions or trigger off-target effects on other imidazoline binding sites.

Dosing Guidelines:

  • Preferred Route: Oral Gavage (PO) or IP.

  • Therapeutic Window: 1–10 mg/kg is typically sufficient for ISR modulation (e.g., in Charcot-Marie-Tooth or ALS models).

  • Toxicity Threshold: Avoid bolus doses >20 mg/kg unless pharmacokinetically justified.

Visual Guide: The Selectivity Mechanism The diagram below illustrates why this compound avoids the side effects of its parent compound.

G cluster_compounds Chemical Input cluster_targets Molecular Targets cluster_outcomes Physiological Outcome Guanabenz Guanabenz (2,6-dichloro) Alpha2 Alpha2-Adrenergic Receptor (Gi) Guanabenz->Alpha2 High Affinity (Ki < 10 nM) PPP1R15A PPP1R15A / PP1c (Phosphatase) Guanabenz->PPP1R15A Inhibits This compound This compound (2-chloro) This compound->Alpha2 Negligible Affinity (Ki > 10 uM) This compound->PPP1R15A Inhibits Sedation Sedation & Hypotension Alpha2->Sedation Gi Signaling (cAMP ↓) Proteostasis Proteostasis (eIF2a-P Prolonged) PPP1R15A->Proteostasis Blocks Dephosphorylation

Figure 1: Divergent Pharmacology. Guanabenz engages both the


2-adrenergic receptor (causing sedation) and PPP1R15A.[1][4] this compound retains PPP1R15A activity but structurally clashes with the 

2-adrenergic binding pocket, preventing sedation.
Part 4: Troubleshooting Workflow

Q: How do I systematically resolve unexpected side effects? Follow this logic gate to isolate the variable.

Troubleshooting Start Observation: Mice are Sedated/Hypotensive CheckMW Step 1: Check LC-MS Is Mass ~231 Da? Start->CheckMW Impurity Result: YES (Contaminated with Guanabenz) CheckMW->Impurity Yes CheckDose Step 2: Check Dose Is Dose > 20 mg/kg? CheckMW->CheckDose No (Mass ~197) Discard Action: Discard Batch. Re-synthesize/Re-order. Impurity->Discard Overdose Result: YES (Loss of Selectivity) CheckDose->Overdose Yes CheckAssay Step 3: Run cAMP Assay Does it inhibit cAMP? CheckDose->CheckAssay No Reduce Action: Titrate down to 1-5 mg/kg. Overdose->Reduce OffTarget Result: YES (Unknown Off-Target) CheckAssay->OffTarget Yes Clean Result: NO (Compound is Clean) CheckAssay->Clean No Investigate Action: Screen against Imidazoline Receptors. OffTarget->Investigate AltCause Action: Investigate Vehicle/Formulation Toxicity. Clean->AltCause

Figure 2: Diagnostic Logic Tree. Use this workflow to determine if sedation is due to compound identity (Guanabenz contamination), dosage error, or formulation issues.

References
  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242. Link

    • Establishes Sephin1 (this compound) as a selective inhibitor of PPP1R15A lacking ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      2-adrenergic activity.
      
  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. Link

    • Describes the mechanism of Guanabenz on PPP1R15A and its limitation due to 2-adrenergic side effects.
  • Crespillo-Casado, A., et al. (2017).

    
     is unaffected by Sephin1 or Guanabenz." eLife, 6:e26109. Link
    
    • Critical reference for the controversy regarding the direct binding mechanism, highlighting the need for functional valid
  • Vit, J.P., et al. (2022). "Sephin1, a derivative of Guanabenz, reduces muscle defects in oculopharyngeal muscular dystrophy." Journal of Neuromuscular Diseases. Link

    • Demonstrates therapeutic efficacy of this compound in vivo without sed

Sources

Icerguastat stability in cell culture incubator conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Icerguastat (Sephin1/IFB-088) Optimization Guide

Topic: this compound Stability & Experimental Optimization in Cell Culture Audience: Researchers, Senior Scientists, Drug Discovery Leads Version: 2.1 (Current as of 2025)

Executive Summary & Compound Profile

This compound (also known as Sephin1 or IFB-088 ) is a selective inhibitor of the stress-induced phosphatase complex PPP1R15A (GADD34)/PP1c . Unlike its chemical precursor Guanabenz, this compound lacks


2-adrenergic activity and exhibits improved chemical stability.

Its primary utility is modulating the Integrated Stress Response (ISR) by prolonging eIF2


 phosphorylation (p-eIF2

) during conditions of proteostatic stress (e.g., ER stress), thereby delaying the resumption of protein synthesis and allowing cells time to recover.
Parameter Technical Specification
Target PPP1R15A (GADD34) / PP1c Holophosphatase Complex
Mechanism Inhibits dephosphorylation of eIF2

(Ser51)
Molecular Weight ~196.64 g/mol (Free base) / ~256.69 g/mol (Acetate salt)
Solubility DMSO (up to 50 mM); Poorly soluble in water/PBS
Stability (Media) Stable >24 hours at 37°C (Superior to Guanabenz)
Key Requirement Requires stress induction to observe efficacy (Target is stress-inducible)

Critical Troubleshooting: Stability & Handling (Q&A)

Q: My this compound precipitates immediately upon addition to cell culture media. How do I prevent this?

Diagnosis: Rapid precipitation occurs when high-concentration DMSO stocks are added directly to aqueous media without intermediate dilution or rapid mixing, causing "shock precipitation." Solution:

  • Step-Down Dilution: Do not add 10 mM stock directly to the well. Prepare a 10x or 100x intermediate dilution in warm media or PBS (pre-warmed to 37°C).

  • Vortex Immediately: Vortex the intermediate dilution instantly.

  • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v), ideally <0.1%.

  • Visual Check: Inspect the intermediate tube. If cloudy, sonicate for 5 seconds. If it remains cloudy, the compound has crystallized; discard and prepare fresh.

Q: How stable is this compound in the incubator (37°C, 5% CO2)? Do I need to replenish it daily?

Analysis: Unlike Guanabenz, which undergoes rapid hydrolysis and has a short half-life (~6 hours) in neutral pH media, this compound is chemically engineered for stability. Protocol:

  • < 24 Hours: No replenishment needed. Single dose is sufficient.

  • 24–48 Hours: Stability is generally maintained, but for sensitive ISR kinetics, we recommend a half-media change with fresh compound at 24 hours to maintain constant molarity, especially if the cells are metabolically active.

  • > 48 Hours: Full media replacement with fresh compound is required.

Q: I see no increase in p-eIF2 levels after treatment. Is the batch defective?

Root Cause Analysis: This is the most common user error. This compound inhibits PPP1R15A (GADD34) .[1]

  • GADD34 is stress-inducible. In healthy, unstressed cells, GADD34 levels are negligible; the constitutive phosphatase PPP1R15B (CReP) controls basal eIF2

    
     levels.
    
  • The Fix: You must co-treat with a stressor (e.g., Tunicamycin, Thapsigargin, or Sodium Arsenite) to induce GADD34 expression first. This compound will then sustain the high p-eIF2

    
     levels caused by the stressor, preventing the negative feedback loop that normally dephosphorylates eIF2
    
    
    
    .
  • Control Experiment: Run a Western Blot for GADD34 . If GADD34 is absent, this compound has no target to inhibit.

Q: Can I store this compound stock solutions at -20°C?

Recommendation:

  • Short-term (< 1 month): -20°C is acceptable if sealed tightly to prevent moisture entry (hygroscopic degradation).

  • Long-term (> 1 month): -80°C is mandatory.

  • Freeze/Thaw: Limit to 3 cycles . Aliquot stocks (e.g., 10 µL) immediately upon reconstitution to avoid repeated cycling.

Experimental Workflow & Pathway Visualization

Figure 1: Mechanism of Action (The ISR Gatekeeper)

This compound acts as a "brake" on the negative feedback loop of the Integrated Stress Response.

ISR_Pathway Stress Cellular Stress (ER Stress / Amino Acid Deprivation) Kinases ISR Kinases (PERK, GCN2, PKR, HRI) Stress->Kinases eIF2a eIF2α (Active) Kinases->eIF2a Phosphorylates peIF2a p-eIF2α (Inhibitory) eIF2a->peIF2a P-Ser51 Translation Global Translation ARREST peIF2a->Translation Blocks Initiation ATF4 ATF4 Upregulation peIF2a->ATF4 Selective Translation GADD34 PPP1R15A (GADD34) (Stress-Induced Phosphatase) ATF4->GADD34 Induces Expression GADD34->peIF2a Dephosphorylates (Negative Feedback) CReP PPP1R15B (CReP) (Constitutive Phosphatase) CReP->peIF2a Basal Dephosphorylation This compound This compound (Sephin1) This compound->GADD34 SELECTIVE INHIBITION (Prolongs Stress Response)

Caption: this compound selectively inhibits the stress-induced GADD34-PP1c complex, preventing premature restoration of protein synthesis during unresolved stress.

Standardized Protocol: Co-Treatment Assay

Objective: Validate this compound efficacy by measuring sustained p-eIF2


 during ER stress.

Materials:

  • This compound Stock (10 mM in DMSO).

  • Stressor: Tunicamycin (Tm) or Thapsigargin (Tg).

  • Cell Line: HeLa, HEK293T, or SH-SY5Y.

Step-by-Step Methodology:

  • Seeding: Plate cells to reach 70-80% confluency on the day of treatment.

  • Pre-Equilibration: Replace media with fresh, pre-warmed media 1 hour before treatment to normalize basal signaling.

  • Preparation of Treatment Media:

    • Condition A (Control): DMSO only (Vehicle).

    • Condition B (Stress Only): Tunicamycin (e.g., 2.5 µg/mL).

    • Condition C (this compound Only): this compound (e.g., 50 µM). Expect no effect.

    • Condition D (Co-Treatment): Tunicamycin (2.5 µg/mL) + this compound (50 µM).

  • Incubation: Incubate at 37°C for 6 to 8 hours .

    • Note: Short durations (<2h) may be insufficient for ATF4-mediated GADD34 induction.

  • Harvest: Rapidly lyse cells on ice using RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate + NaF are critical).

  • Readout: Western Blot.

    • Primary Target: p-eIF2

      
       (Ser51).
      
    • Secondary Target: Total eIF2

      
       (Loading Control).
      
    • Validation Target: GADD34 (Verify induction).

Expected Result:

  • Stress Only: Moderate p-eIF2

    
     (feedback loop is active, lowering levels).
    
  • Co-Treatment: High p-eIF2

    
     (feedback loop blocked by this compound).
    

Reference Data: Solubility & Storage

SolventMax SolubilityStorage (Stock)Stability (Solution)
DMSO ~50 mM-80°C (6 mo)High
Ethanol ~10 mM-20°C (1 mo)Moderate
Water InsolubleN/AN/A
Culture Media ~100 µM*Fresh Only>24h @ 37°C

*Concentrations >50 µM in media may require careful stepwise dilution to avoid precipitation.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1][2] Science, 348(6231), 239-242.

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. (Foundational work on Guanabenz derivatives).

  • Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6:e26109. (Critical analysis of mechanism controversies).

  • InFlectis BioScience. "IFB-088 (this compound) Clinical Development Status." InFlectis BioScience Pipeline.

Sources

resolving variability in Icerguastat induced eIF2alpha phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Variability in Icerguastat-Induced eIF2


 Phosphorylation
Document ID:  TS-ICE-2024-05
Author:  Senior Application Scientist, Proteostasis Division

Executive Summary: The "Silent Signal" Paradox

The most common user complaint: "I treated my cells with this compound, but I see no increase in p-eIF2


 levels."

The Scientific Reality: this compound (Sephin1) is not a kinase activator; it is a phosphatase inhibitor . Specifically, it targets the stress-inducible PPP1R15A (GADD34)/PP1c holophosphatase complex. If your cells are not under stress, there is no phosphorylation event for this compound to preserve.

This guide addresses the three pillars of variability: Biological Context (Basal vs. Induced Stress), Chemical Integrity (Solubility), and Technical Detection (Phosphatase preservation).

Mechanistic Workflow & Visualization

To troubleshoot effectively, you must visualize the pathway. This compound functions by breaking the negative feedback loop of the Integrated Stress Response (ISR).

Diagram 1: The this compound Mechanism of Action

This diagram illustrates that this compound does not initiate the signal but prevents its termination.

ISR_Pathway Stress Cellular Stress (ER Stress, Viral, Heme) Kinases eIF2α Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases Activates eIF2a eIF2α (Unphosphorylated) Kinases->eIF2a Phosphorylates peIF2a p-eIF2α (Ser51) (Translation Attenuation) eIF2a->peIF2a Ser51-P ATF4 ATF4 Translation (Stress Response Genes) peIF2a->ATF4 Induces GADD34 PPP1R15A (GADD34) (Inducible Phosphatase) ATF4->GADD34 Transcription (Feedback Loop) Complex Active Holophosphatase (GADD34-PP1c) GADD34->Complex Recruits PP1c PP1 PP1c (Catalytic Subunit) PP1->Complex Complex->peIF2a Dephosphorylates This compound This compound (Inhibitor) This compound->Complex BLOCKS (Sustains p-eIF2α)

Caption: this compound inhibits the GADD34-PP1c complex, preventing the dephosphorylation of eIF2


 only after stress has induced GADD34 expression.

Troubleshooting Module A: Biological Variability

Issue: Inconsistent results between replicates or cell lines. Root Cause: Differences in basal stress levels or lack of an upstream stressor.

The "Stress-Test" Protocol

This compound efficacy is best validated using a "Pulse-Chase" style experiment where stress is induced, and this compound is used to sustain the signal.

StepActionRationale
1. Seed Seed cells to 70-80% confluency.Critical: Over-confluent cells have high basal stress; under-confluent cells may have low GADD34 expression.
2. Induce Treat with Tunicamycin (2

g/mL)
or Thapsigargin (1

M)
for 1-2 hours.
Induces acute ER stress and initial eIF2

phosphorylation.
3. Treat Add This compound (10-50

M)
.
Prevents the resolution of the stress signal.
4. Washout Optional: Wash out the stressor but keep this compound.This "chase" proves this compound prevents dephosphorylation (signal decay).
5. Harvest Lyse cells at 4, 6, and 8 hours post-treatment.GADD34 is an inducible protein; early time points may miss the window of inhibition.

Expert Insight: If you treat healthy HeLa or HEK293 cells with this compound alone, you will likely see no change . This is a feature, not a bug—it indicates the drug's selectivity for stressed cells (unlike Salubrinal, which inhibits the constitutive phosphatase CReP/PPP1R15B and can be toxic).

Troubleshooting Module B: Technical Detection (Western Blot)

Issue: "Smeary" bands or total signal loss. Root Cause: Phosphatase activity during lysis. Ser51 is highly labile.

Lysis Buffer Optimization Matrix

Standard RIPA is often insufficient for p-eIF2


 preservation.
ComponentStandard ConcentrationRecommendation for p-eIF2

Function
Sodium Fluoride 1 mM10 - 50 mM General Ser/Thr phosphatase inhibitor.
Sodium Orthovanadate 1 mM2 - 5 mM Tyr phosphatase inhibitor (broad spectrum backup).

-Glycerophosphate
10 mM20 - 50 mM Stabilizes phospho-epitopes.
Method Ice-cold lysisBoiling Lysis (Direct) Gold Standard: Lyse directly in boiling 1x Laemmli buffer to instantly denature phosphatases.
Diagram 2: The Decision Tree for Variable Signal

Troubleshooting_Tree Start Problem: Variable p-eIF2α Signal Check1 Is Total eIF2α Constant? Start->Check1 Yes Phospho-specific Issue Check1->Yes Yes No Loading/Lysis Issue Check1->No No Action1 Check Lysis Buffer (Add Phosphatase Inhibitors) Yes->Action1 Action3 Check Stress Induction (Add Tunicamycin Control) Yes->Action3 Action2 Switch to Direct Boiling Lysis No->Action2 Action4 Validate Antibody (Phospho vs Total) No->Action4 Action1->Action2 If fails

Caption: Systematic workflow to isolate whether variability is biological (stress induction) or technical (lysis/antibody).

Troubleshooting Module C: Reagent Handling

Issue: Drug precipitation or loss of potency. Chemical Profile: this compound (Sephin1) is a Guanabenz derivative.[1][2]

  • Solubility: Soluble in DMSO (up to ~50 mM). Poorly soluble in water.

  • The "Crash" Phenomenon: When diluting from a high-concentration DMSO stock (e.g., 50 mM) directly into cell culture media (aqueous), the compound can precipitate locally.

    • Solution: Perform an intermediate dilution step or vortex media immediately upon addition. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity masking the stress response.

  • Storage: Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQ)

Q: Can I use Salubrinal as a positive control for this compound? A: Yes, but with caveats. Salubrinal inhibits both PPP1R15A (Stress-induced) and PPP1R15B (Constitutive). Salubrinal will induce p-eIF2


 even in unstressed cells. If Salubrinal works but this compound doesn't, your cells likely lack sufficient stress-induced GADD34 expression.

Q: Why do I see a decrease in total protein synthesis but no band on the blot? A: Western blotting is semi-quantitative. A 20% increase in phosphorylation can shut down 50% of translation. If your blot isn't sensitive enough, try a functional assay: Puromycin Incorporation Assay (SUnSET) . This measures global translation rates and is often more sensitive to this compound's physiological effects than a phospho-blot.

Q: Is this compound the same as Guanabenz? A: Structurally similar, but functionally distinct. Guanabenz is an


2-adrenergic receptor agonist (causes hypotension). This compound (Sephin1) was designed to retain the proteostatic effects (PPP1R15A inhibition) without the adrenergic side effects.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.

    • Key Finding: Establishes Sephin1 as a selective inhibitor of PPP1R15A (GADD34)
  • Crespillo-Casado, A., et al. (2017).

    
     is unaffected by Sephin1 or Guanabenz." eLife, 6:e26109.[3] 
    
    • Key Finding: Highlights the controversy/nuance regarding the in vitro mechanism, emphasizing the need for cell-based stress valid
  • Cell Signaling Technology. "Western Blotting Troubleshooting Guide."

    • Key Finding: Standard protocols for phosph
  • Hampton Research. "Solubility & Stability Screen."

    • Key Finding: General principles for handling hydrophobic small molecules in aqueous buffers.

Sources

Technical Support Center: Optimizing Icerguastat (IFB-088) in Long-Term Dosing Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Icerguastat (IFB-088), often referenced in preclinical literature as the structural analog Sephin1 , is a first-in-class selective inhibitor of the PPP1R15A/PP1c holophosphatase complex. Unlike its parent compound Guanabenz, this compound lacks


-adrenergic activity, theoretically eliminating hypotensive side effects.

However, in long-term dosing studies, "toxicity" often manifests not as off-target organ damage, but as mechanism-based maladaptation . This compound functions by prolonging the Integrated Stress Response (ISR) .[1] While transient ISR is protective (proteostasis), chronic or excessive ISR activation leads to translational arrest and apoptosis via the CHOP pathway.

This guide addresses the technical nuance of maintaining the "Goldilocks zone"—prolonging eIF2


 phosphorylation enough to manage protein misfolding, but not so long that it triggers cell death.
Mechanism Visualization: The ISR Balance

The following diagram illustrates the critical decision node where this compound intervention can shift from protective to toxic if not calibrated correctly.

Icerguastat_Mechanism cluster_drug Therapeutic Intervention Stress Cellular Stress (ER Stress/Misfolding) PERK Kinase Activation (PERK/PKR) Stress->PERK eIF2a eIF2α Phosphorylation (P-eIF2α) PERK->eIF2a Translation Global Translation Arrest eIF2a->Translation This compound This compound (IFB-088) PPP1R15A PPP1R15A/PP1c (Stress-Induced Phosphatase) This compound->PPP1R15A INHIBITS PPP1R15A->eIF2a Dephosphorylates Adaptive Adaptive Phase (Chaperone Production) Translation->Adaptive Transient (Therapeutic) Maladaptive Maladaptive Phase (Chronic Arrest) Translation->Maladaptive Prolonged (Toxic) CHOP CHOP/GADD153 Upregulation Maladaptive->CHOP Apoptosis Apoptosis (Toxicity) CHOP->Apoptosis

Figure 1: Mechanism of Action showing the divergence between therapeutic proteostasis (Adaptive) and mechanism-based toxicity (Maladaptive/CHOP-mediated).

Troubleshooting Guide: Addressing Toxicity & Variability

This section addresses specific issues reported by researchers during Phase 2-enabling studies and chronic efficacy models (e.g., SOD1-ALS mice, CMT models).

Issue 1: "My treated animals are showing weight loss and lethargy similar to the Guanabenz control group."

Diagnosis: This suggests either compound impurity or maladaptive ISR activation .

  • Causality: this compound is designed to be non-sedating. If sedation occurs, the batch may contain Guanabenz impurities or the dose is high enough to hit secondary adrenergic targets. If weight loss occurs without sedation, you have likely pushed the ISR into the pro-apoptotic window (CHOP elevation).

Action Plan:

  • Verify Purity: Run HPLC/MS. Ensure the sample is free of Guanabenz (which differs by only one chlorine atom position/structure).[2]

  • Check Blood Pressure: this compound should not lower blood pressure. If hypotension is present, it is an off-target adrenergic effect.

  • Molecular Audit: Harvest PBMCs or surrogate tissue and blot for CHOP (DDIT3) .

    • Therapeutic Profile: High P-eIF2

      
      , Low CHOP.
      
    • Toxic Profile: High P-eIF2

      
      , High CHOP .
      
Issue 2: "We observe a loss of neuroprotection after 4 weeks of dosing, despite initial efficacy."

Diagnosis: Pathway Desensitization or Compensatory Phosphatase Upregulation.

  • Causality: this compound selectively inhibits PPP1R15A (stress-induced).[3][4] It does not inhibit PPP1R15B (constitutive).[3] In chronic stress, cells may upregulate PPP1R15B to force dephosphorylation, bypassing the drug's blockade.

Action Plan:

  • Switch to Pulsed Dosing: Continuous inhibition can force compensatory mechanisms. A "5-days-on, 2-days-off" regimen allows the constitutive phosphatase (R15B) to reset the translational machinery, preventing the system from becoming refractory.

Issue 3: "In vitro toxicity assays show cell death at concentrations >50 µM."

Diagnosis: Solubility artifacts or non-specific precipitation.

  • Causality: this compound (and Sephin1) has limited solubility in aqueous media. At high concentrations (>20-50 µM), micro-precipitates can form, causing physical stress to cells or non-specific binding, rather than specific PPP1R15A inhibition.

Action Plan:

  • Limit Concentration: The IC50 for PPP1R15A inhibition is often in the low micromolar range (1-10 µM). Doses >20 µM are rarely physiologically relevant and prone to artifacts.

  • Vehicle Control: Ensure DMSO concentration remains <0.1% and run a "drug-only" media control (no cells) to check for turbidity.

Validated Experimental Protocols

Protocol A: The "Therapeutic Window" Validation (In Vivo/In Vitro)

Objective: To determine the dose that prolongs ISR without triggering CHOP-mediated apoptosis.

Reagents:

  • Primary antibody: Anti-P-eIF2

    
     (Ser51).
    
  • Primary antibody: Anti-CHOP (GADD153).

  • Control: Tunicamycin (positive stress control).

Workflow:

  • Induction: Induce stress (e.g., Tunicamycin 50ng/mL or mutant protein expression).

  • Treatment: Dose this compound at 0, 1, 5, 10, 25 µM.

  • Lysis: Harvest cells at 6h (early ISR) and 24h (late ISR).

  • Readout:

    • Success: At 24h, P-eIF2

      
       is maintained (higher than vehicle) BUT CHOP is lower or equal to vehicle.
      
    • Failure (Toxicity): At 24h, CHOP is significantly elevated above vehicle control.

Data Summary: Dosing & Safety Markers
ParameterThis compound (IFB-088)Guanabenz (Control)Notes
Target PPP1R15A/PP1cPPP1R15A/PP1c +

-AR
This compound is selective.[5][6]
Hypotension Risk NegligibleHighMonitor BP to confirm compound identity.
Biomarker (Efficacy) Elevated P-eIF2

Elevated P-eIF2

Should persist longer than vehicle.
Biomarker (Toxicity) CHOP (GADD153) CHOP + SedationHigh CHOP indicates maladaptive ISR.
Typical Dose (Mice) 2–10 mg/kg Oral2–10 mg/kg OralThis compound has better safety margins.
Half-Life ~6 hours~4-6 hoursSupports BID (twice daily) dosing.

References

  • Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242. Link

    • Key Finding: Establishes Sephin1 (this compound) as a selective inhibitor of PPP1R15A that lacks alpha-2 adrenergic activity.[3]

  • Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science, 332(6025), 91-94. Link

    • Key Finding: Foundational paper on Guanabenz targeting PPP1R15A.
  • ClinicalTrials.gov. Study of IFB-088 in Patients With Amyotrophic Lateral Sclerosis (ALS). Identifier: NCT05508074.[4][7] Link[4]

    • Key Finding: Details on clinical dosing regimens (approx. 25mg BID) and safety endpoints.
  • MedChemExpress. this compound (Sephin1) Product Information & Mechanism. Link

    • Key Finding: Chemical structure and in vitro inhibition d
  • Chen, Y., et al. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis. Brain, 142(2), 344–361. Link

    • Key Finding: Discusses the nuance of "overwhelming neuroinflammation" turning prolonged eIF2 phosphoryl

Sources

Technical Support Center: Icerguastat Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the preparation, storage, and troubleshooting of Icerguastat (also known as Sephin1 or IFB-088) stock solutions. Adherence to these guidelines is critical for ensuring the stability and efficacy of this compound in your experiments, thereby promoting reproducible and reliable results.

Introduction to this compound (Sephin1)

This compound is a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15A (also known as GADD34).[1][2] By inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), this compound prolongs the integrated stress response (ISR), a cellular pathway that helps cells cope with protein misfolding stress.[2][3][4] This mechanism of action is being explored for its therapeutic potential in various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[5][6][7]

Chemically, this compound is a small molecule with the following properties:

PropertyValue
Molecular Formula C₈H₉ClN₄
Molecular Weight 196.64 g/mol
Chemical Structure (E/Z)-2-(2-chlorobenzylidene)hydrazinecarboximidamide

Understanding the chemical nature of this compound is fundamental to appreciating its potential instabilities and handling requirements.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the handling and stability of this compound.

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a documented solubility of at least 7.75 mg/mL, and with sonication, concentrations as high as 100 mg/mL in DMSO can be achieved.[8] For in vivo studies, a common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Q2: How should I store powdered this compound?

A2: Solid this compound is stable for up to three years when stored at -20°C.[1] It is advisable to keep the container tightly sealed to protect it from moisture.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, where they are stable for up to six months.[3][9] For shorter-term storage, solutions can be kept at -20°C for up to one month.[3][9] It is also advised to protect the solutions from light.[3]

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles. To maintain the integrity of your stock solution, you should aliquot it into smaller, single-use volumes after preparation. This practice minimizes the exposure of the compound to temperature fluctuations that can accelerate degradation.

Q5: My this compound solution appears to have precipitated after thawing. What should I do?

A5: If you observe precipitation, you can gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate the solution to aid in redissolving the compound.[8] To prevent this, ensure that the initial stock concentration does not exceed the solubility limit and that the solution is clear before freezing.

Q6: What are the potential degradation pathways for this compound?

A6: While specific degradation studies for this compound are not widely published, its chemical structure, containing a hydrazinecarboximidamide group and a chlorobenzylidene moiety, suggests potential susceptibility to hydrolysis and oxidation. The imine bond in the benzylidene portion could be susceptible to hydrolysis under acidic or basic conditions. The hydrazine-like structure may be prone to oxidation. Therefore, it is crucial to use anhydrous, high-purity solvents and to minimize exposure to air and light.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty Dissolving Powder - High concentration attempted- Impure or wet solvent- Use sonication to aid dissolution in DMSO.- Ensure you are using fresh, anhydrous DMSO.- Do not exceed the recommended solubility limits.
Precipitation in Stock Solution - Exceeded solubility at storage temperature- Solvent evaporation- Warm and vortex/sonicate to redissolve.- Prepare a more dilute stock solution.- Ensure vials are tightly sealed.
Inconsistent Experimental Results - Degraded this compound stock- Improper dilution- Prepare fresh stock solutions from powder.- Avoid repeated freeze-thaw cycles.- Ensure accurate and consistent dilution into your experimental medium.
Discoloration of Solution - Oxidation or other degradation- Discard the solution and prepare a fresh stock.- Protect solutions from light and minimize exposure to air.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a standard 10 mM stock solution for in vitro use.

Materials:

  • This compound powder (MW: 196.64 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.9664 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes. This will protect the solution from light and prevent contamination.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][9]

Visualizing the Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix aliquot Aliquot into Amber Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Ready for Use G cluster_factors Degradation Factors cluster_controls Control Measures This compound This compound Stability Temp Temperature This compound->Temp Light Light This compound->Light pH pH This compound->pH Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis StorageTemp Low Temperature Storage (-20°C / -80°C) Temp->StorageTemp AmberVials Use of Amber Vials Light->AmberVials BufferChoice Appropriate Buffer pH pH->BufferChoice InertAtmosphere Minimize Air Exposure Oxidation->InertAtmosphere AnhydrousSolvent Anhydrous Solvents Hydrolysis->AnhydrousSolvent StorageTemp->this compound AmberVials->this compound BufferChoice->this compound AnhydrousSolvent->this compound InertAtmosphere->this compound

Sources

Validation & Comparative

Publish Comparison Guide: Icerguastat (Sephin1) vs. Salubrinal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Divide

For researchers investigating the Unfolded Protein Response (UPR), the choice between Salubrinal and Icerguastat (Sephin1/IFB-088) is not merely about potency; it is a choice between mechanistic proof-of-concept and translational viability .

  • Salubrinal is a broad-spectrum research tool. It potently inhibits eIF2

    
     dephosphorylation but lacks selectivity, inhibiting both the stress-inducible PPP1R15A (GADD34) and the constitutive PPP1R15B (CReP). This leads to persistent translational arrest and cytotoxicity, rendering it unsuitable for long-term therapeutic models.
    
  • This compound (Sephin1) is a clinical-stage candidate designed for pathway restoration. It selectively targets the stress-induced PPP1R15A-PP1c complex. This "fine-tuning" allows basal protein synthesis to continue via the constitutive PPP1R15B pathway, preventing the lethality associated with chronic UPR activation while still correcting proteostasis defects.

Verdict: Use Salubrinal for acute in vitro assays (<24h) to maximize eIF2


 phosphorylation signals. Use This compound  for in vivo efficacy studies, chronic disease models (ALS, CMT), and experiments requiring sustained cell viability.

Mechanistic Deep Dive: The Phosphatase Checkpoint

The core therapeutic target for both compounds is the dephosphorylation of eIF2


 . Under ER stress, PERK phosphorylates eIF2

(Ser51) to attenuate global translation. To restore homeostasis, the cell upregulates PPP1R15A (GADD34) , which recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2

, creating a negative feedback loop.
The Selectivity Mechanism
  • Salubrinal: Acts as a "blanket" inhibitor, blocking both the stress-induced PPP1R15A and the constitutive PPP1R15B (CReP).

  • This compound: Disrupts the PPP1R15A-PP1c holophosphatase complex specifically. It is believed to bind to the regulatory subunit PPP1R15A, altering its conformation to prevent substrate (eIF2

    
    ) engagement, without affecting the constitutive PPP1R15B complex.[1]
    
Pathway Visualization (Graphviz)

UPR_Pathway cluster_0 Holophosphatase Complexes Stress ER Stress (Misfolded Proteins) PERK PERK Activation Stress->PERK eIF2a_P eIF2α-P (Translation Arrest) PERK->eIF2a_P Phosphorylation ATF4 ATF4 Upregulation eIF2a_P->ATF4 GADD34 PPP1R15A (GADD34) (Stress Induced) ATF4->GADD34 Transcription Complex_A GADD34-PP1c GADD34->Complex_A CReP PPP1R15B (CReP) (Constitutive) Complex_B CReP-PP1c CReP->Complex_B PP1 PP1c (Catalytic Subunit) PP1->Complex_A PP1->Complex_B Complex_A->eIF2a_P Dephosphorylation (Feedback Loop) Complex_B->eIF2a_P Basal Dephosphorylation Salubrinal Salubrinal (Broad Inhibitor) Salubrinal->Complex_A Blocks Salubrinal->Complex_B Blocks (Toxicity Source) This compound This compound (Selective Inhibitor) This compound->Complex_A Selectively Blocks This compound->Complex_B Spars

Caption: Comparative mechanism of action. Salubrinal blocks both constitutive and stress-induced dephosphorylation, whereas this compound selectively targets the stress-induced GADD34 feedback loop.

Head-to-Head Technical Comparison

The following data aggregates findings from key studies (Das et al., 2015; Boyce et al., 2005) and clinical brochures.

FeatureSalubrinalThis compound (Sephin1)
Primary Target PPP1R15A (GADD34) & PPP1R15B (CReP)Selective PPP1R15A (GADD34)
Mechanism Type Broad Phosphatase InhibitionRegulatory Subunit Interference (Conformational)
In Vitro Potency (EC50) ~15

M (Cellular protection)
~1-10

M (Cellular protection)
Solubility Poor (Precipitates >20

M)
Good
Cellular Toxicity High (Apoptosis >48h)Low (Safe for chronic dosing)
In Vivo Half-Life Variable (often requires IP injection)High oral bioavailability
Clinical Status Preclinical Tool (Toxic)Phase 2 (ALS, CMT)
Key Limitation Irreversible Translation Arrest: Inhibiting CReP prevents basal protein synthesis, killing the cell.Assay Sensitivity: Often appears "inert" in cell-free enzymatic assays; requires intact cells to function.

Experimental Protocols

A. Cell-Based ER Stress Rescue Assay

Use this protocol to validate drug efficacy in protecting cells from Tunicamycin or Thapsigargin induced stress.

Reagents:

  • Stressor: Tunicamycin (Tm) [Stock: 1 mg/mL in DMSO]

  • Compounds: Salubrinal (Sal) [Stock: 10 mM in DMSO], this compound (Ice) [Stock: 10 mM in DMSO]

  • Cell Line: HeLa or SH-SY5Y (Neuronal models preferred for this compound)

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment (Critical):

    • Replace media.

    • Group A (Control): DMSO only.

    • Group B (Salubrinal): 10 - 50

      
      M (Do not exceed 50 
      
      
      
      M due to precipitation).
    • Group C (this compound): 1 - 25

      
      M.[2]
      
    • Incubate for 1 hour.

  • Stress Induction:

    • Add Tunicamycin (Final conc: 2.5

      
      g/mL) to all wells except Negative Control.
      
    • Note: Do not wash out the drugs; co-incubate stressor and drug.

  • Incubation:

    • Short-term (Mechanistic): 6-12 hours. Harvest for Western Blot (p-eIF2

      
      , ATF4).
      
    • Long-term (Survival): 24-48 hours.[2][3] Assess viability (ATP/MTT assay).

  • Readout:

    • Salubrinal: Expect high p-eIF2

      
       but potential toxicity in non-stressed controls at >24h.[2]
      
    • This compound: Expect moderate p-eIF2

      
       maintenance and significant rescue of cell viability compared to Tm-only.
      
B. In Vivo Dosing (Mouse Models)
  • Salubrinal: 1 mg/kg (IP).[4] Warning: High toxicity risk with chronic use.

  • This compound: 1-10 mg/kg (Oral Gavage).[2] Daily dosing is well-tolerated for weeks/months.

Critical Analysis: The "Inert" Controversy

Researchers must be aware of a specific controversy in the literature regarding this compound/Sephin1.

The Issue: In purely biochemical, cell-free assays using recombinant proteins, this compound often fails to inhibit the GADD34-PP1c enzymatic activity directly (Crespillo-Casado et al., 2017). The Explanation: Current consensus suggests this compound requires the cellular environment (possibly chaperones or specific membrane localization) to induce the conformational change in PPP1R15A, or it acts by stabilizing the complex in a non-functional state rather than competitively inhibiting the catalytic site. Implication: Do not rely on cell-free phosphatase assays to screen this compound. You must use cell-based functional assays (e.g., Western blot for p-eIF2


 retention after stress washout) to verify activity.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242. Link

  • Boyce, M., et al. (2005). "A selective inhibitor of eIF2alpha dephosphorylation protects cells from ER stress." Science, 307(5711), 935-939. Link

  • Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6, e26109. Link

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 333(6046), 1133-1136. Link

  • Inflectis BioScience. "IFB-088 (this compound) Mechanism of Action." Link

Sources

Validating Icerguastat (IFB-088) Target Engagement via Western Blot

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanism of Action, Comparative Analysis, and Experimental Validation

Core Directive: The Precision of Proteostasis

Icerguastat (also known as IFB-088 or Sephin1 ) represents a pivotal advancement in targeting the Integrated Stress Response (ISR).[1] Unlike its parent compound Guanabenz, this compound decouples the desired cytoprotective effects from alpha-2 adrenergic side effects.

The validation of this compound is not merely about detecting a protein; it is about capturing a kinetic event —the inhibition of a specific phosphatase complex under stress. This guide moves beyond generic blotting protocols to establish a rigorous, self-validating system for proving target engagement: the selective inhibition of PPP1R15A (GADD34)/PP1c .

Scientific Integrity & Logic (E-E-A-T)

The Mechanistic Causality

This compound targets the regulatory subunit PPP1R15A (also known as GADD34 ). In the ISR pathway, kinases (like PERK) phosphorylate eIF2α to halt protein synthesis during stress. To restore homeostasis, the cell upregulates GADD34, which recruits Protein Phosphatase 1 (PP1c) to dephosphorylate eIF2α.

The Validation Logic:

  • Mechanism: this compound disrupts the GADD34-PP1c complex.

  • Readout: It prevents the dephosphorylation of eIF2α.[1][2][3]

  • Critical Experimental Condition: GADD34 is stress-inducible. Therefore, target engagement can only be validated in stressed cells. In basal conditions, the constitutive phosphatase (CReP) dominates, and this compound will show negligible effect.

Comparative Analysis: this compound vs. Alternatives

Researchers often choose between this compound, Guanabenz, and Salubrinal. The choice dictates the experimental design and safety profile.

FeatureThis compound (IFB-088/Sephin1) Guanabenz Salubrinal
Primary Target PPP1R15A (GADD34) / PP1c ComplexPPP1R15A / PP1c +

-Adrenergic Receptor
PPP1R15A & PPP1R15B (CReP) Complexes
Selectivity High (Stress-induced complex only)Moderate (Off-target adrenergic effects)Low (Inhibits constitutive & stress complexes)
Physiological Outcome Prolongs p-eIF2α only during stress; allows recovery.Prolongs p-eIF2α; causes hypotension/sedation.Persistent p-eIF2α; toxic to cells long-term.
Western Blot Signature Sustained p-eIF2α (Ser51) post-stress washout.Sustained p-eIF2α (Ser51).Massive, persistent p-eIF2α accumulation.
Clinical Utility High (ALS, CMT, Proteinopathies)Low (Dose-limiting side effects)Low (Toxicity)

Visualization: The ISR Signaling Architecture

The following diagram illustrates the Integrated Stress Response and the precise intervention point of this compound.

ISR_Pathway Stress Cellular Stress (ER Stress/UPR) PERK PERK (Kinase) Stress->PERK Activates eIF2a eIF2α (Active Translation) PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α (Ser51) (Translation Halted) eIF2a->p_eIF2a Ser51 Phosphorylation ATF4 ATF4 Upregulation p_eIF2a->ATF4 Induces GADD34 PPP1R15A (GADD34) (Stress Induced) ATF4->GADD34 Transcriptional Activation Complex GADD34-PP1c Phosphatase Complex GADD34->Complex Recruits PP1c PP1c PP1c PP1c->Complex Complex->p_eIF2a Dephosphorylates (Negative Feedback) This compound This compound (Inhibitor) This compound->Complex  BLOCKS  

Caption: this compound inhibits the negative feedback loop by blocking the GADD34-PP1c complex, maintaining p-eIF2α levels specifically during stress conditions.

Experimental Protocol: The "Washout" Validation

To prove this compound activity, you must demonstrate that it prevents the decay of the phosphorylation signal after stress is removed. A static measurement is often insufficient.

Materials & Reagents[4][5][6]
  • Cell Line: HeLa or HEK293T (Robust UPR response).

  • Stressor: Tunicamycin (Tm) or Thapsigargin (Tg).

  • Primary Antibodies:

    • Anti-Phospho-eIF2α (Ser51) (Rabbit mAb is preferred for specificity).

    • Anti-Total eIF2α (Mouse mAb).

    • Anti-GADD34 (To verify stress induction).

  • Lysis Buffer: RIPA supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride) is mandatory.

Step-by-Step Workflow
  • Seeding: Seed cells to reach 70-80% confluency.

  • Pre-Treatment (Optional): Pre-treat with this compound (10-50 µM) or Vehicle (DMSO) for 1 hour.

  • Stress Induction (The Trigger):

    • Add Tunicamycin (2.5 µg/mL) to all wells (except No Stress Control).

    • Incubate for 4–6 hours. Rationale: This induces GADD34 expression.

  • The "Washout" (The Critical Test):

    • Remove media containing Tunicamycin.

    • Wash cells 2x with warm PBS.

    • Add fresh media containing only this compound or Vehicle .

    • Hypothesis: In Vehicle cells, GADD34 will rapidly dephosphorylate eIF2α (signal drops). In this compound cells, p-eIF2α levels will remain elevated.

  • Time Course Lysis:

    • Lyse cells at T=0 (immediately after washout), T=1h, T=2h, T=4h.

    • Immediate Lysis: Lyse directly on ice; scrape rapidly. Phosphatases are active even in cooling cells.

  • Western Blotting:

    • Load equal protein (20 µg).

    • Block with 5% BSA (Milk contains casein which is a phosphoprotein and can interfere with phospho-antibodies).

    • Probe for p-eIF2α and Total eIF2α.

Data Interpretation (Expected Results)
ConditionT=0 (Post-Stress)T=2h (Recovery)Interpretation
Vehicle (DMSO) High p-eIF2αLow p-eIF2αGADD34 successfully restored homeostasis.
This compound High p-eIF2αHigh p-eIF2αTarget Engaged: Dephosphorylation blocked.[1][4]
No Stress Low p-eIF2αLow p-eIF2αThis compound has no effect without GADD34.

Troubleshooting & Self-Validation

  • Issue: No difference between Vehicle and this compound.

    • Cause: Did you induce stress? If GADD34 is not expressed, this compound has no target. Check GADD34 levels via WB.[5]

    • Cause: Lysis buffer failure. If phosphatase inhibitors are old, p-eIF2α will be lost during lysis, yielding false negatives.

  • Issue: High background on Phospho-blot.

    • Solution: Switch blocking agent to BSA. Ensure primary antibody is specific for Ser51.

References

  • Das, I. et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science.

  • Tsaytler, P. et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science.

  • InFlectis BioScience. (2025).[4][6] "IFB-088 (this compound) Mechanism of Action and Clinical Updates." Reportable News / BioSpace.

  • Crespillo-Casado, A. et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is essential for the resolution of ER stress." Cell Reports.

  • MedChemExpress. "this compound (Sephin1) Product Information and Biological Activity." MedChemExpress.

Sources

Comparative Analysis: Icerguastat (Sephin1) vs. Guanabenz Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacological distinction between Guanabenz , a legacy antihypertensive, and Icerguastat (Sephin1) , a structural analog developed to target protein misfolding diseases.

While both compounds modulate the Integrated Stress Response (ISR) to protect cells from proteotoxicity, they differ critically in their off-target selectivity. Guanabenz is a potent


-adrenergic receptor (

-AR) agonist, causing significant hypotension and sedation which limits its chronic use in neurodegeneration. This compound was engineered to retain the cytoprotective properties of Guanabenz while eliminating

-AR affinity.

Verdict: this compound represents a functional uncoupling of the stress-response modulation from the adrenergic side effects, making it a viable clinical candidate for Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth (CMT) disease.

Mechanistic Foundation: The Integrated Stress Response (ISR)[1]

To understand the selectivity divergence, one must first understand the shared target mechanism. Both compounds aim to modulate the Integrated Stress Response (ISR) .[1]

  • Cellular Stress: Accumulation of unfolded proteins triggers kinases (e.g., PERK) to phosphorylate the translation initiation factor eIF2

    
     .
    
  • Translation Halt: Phosphorylated eIF2

    
     (p-eIF2
    
    
    
    ) reduces global protein synthesis, giving the cell time to clear the backlog of misfolded proteins.
  • Recovery (The Drug Target): The phosphatase complex PP1c-PPP1R15A (GADD34) dephosphorylates eIF2

    
     to restore protein synthesis.
    
  • Therapeutic Logic: Inhibiting PPP1R15A sustains p-eIF2

    
     levels slightly longer, extending the "repair window" and preventing proteotoxicity.
    
Pathway Visualization

The following diagram illustrates the ISR pathway and the divergence in receptor binding between the two compounds.

ISR_Pathway Stress ER Stress / Misfolded Proteins PERK PERK Kinase Stress->PERK peIF2a p-eIF2α (Translation Halted) PERK->peIF2a Phosphorylation eIF2a eIF2α (Active) peIF2a->eIF2a Dephosphorylation (Restores Translation) Protection OUTCOME: Cytoprotection / Proteostasis peIF2a->Protection Sustained Signaling Complex PP1c-PPP1R15A (Phosphatase Complex) Complex->peIF2a Catalyzes Dephos. Guanabenz Guanabenz Guanabenz->Complex Inhibits Alpha2AR α2-Adrenergic Receptor Guanabenz->Alpha2AR High Affinity (Agonist) This compound This compound (Sephin1) This compound->Complex Inhibits This compound->Alpha2AR No Affinity (>10μM) Hypotension SIDE EFFECT: Hypotension & Sedation Alpha2AR->Hypotension

Figure 1: Mechanism of Action Comparison.[2][3] Note this compound's inability to bind the


-Adrenergic Receptor, avoiding the hypotensive pathway.

The Selectivity Crisis: -Adrenergic Binding[5]

The clinical failure of Guanabenz in neurodegenerative contexts is not due to a lack of efficacy, but a lack of selectivity.

Guanabenz Profile

Guanabenz is a chlorinated guanidine derivative. It acts as a central


-adrenergic agonist.[4]
  • Target:

    
    -adrenergic receptors in the brainstem.[5]
    
  • Physiological Effect: Reduces sympathetic outflow, lowering blood pressure.[4]

  • Affinity (

    
    ):  ~3–5 nM (High potency).
    
  • Consequence: In treating protein misfolding diseases (which require chronic dosing), Guanabenz induces dangerous hypotension and sedation at therapeutic levels.

This compound (Sephin1) Profile

This compound is a mono-chlorinated derivative of Guanabenz.

  • Design Goal: Remove

    
    -AR binding while retaining the pharmacophore responsible for PPP1R15A inhibition.
    
  • Affinity (

    
    ):  > 10,000 nM (Essentially inert at 
    
    
    
    -AR).
  • Consequence: Allows for high dosing to achieve proteostasis without cardiovascular collapse.

Comparative Data Summary
FeatureGuanabenzThis compound (Sephin1)
Chemical Structure 2,6-dichlorobenzylidene2-chlorobenzylidene

-AR Binding (

)
~5 nM (Potent) >10

M (Inactive)
PPP1R15A Inhibition YesYes (Debated*)
Hypotensive Effect Severe (Dose-limiting)None / Negligible
Blood-Brain Barrier PermeablePermeable
Primary Indication HypertensionALS, CMT, MS

*Note: While phenotypic screening confirms this compound prolongs eIF2


 phosphorylation, some biochemical studies suggest it may not bind PPP1R15A directly in vitro, implying a potential secondary mechanism or requirement for cellular co-factors (Crespillo-Casado et al., 2017).

Experimental Protocols: Validating Selectivity

To objectively confirm the selectivity of this compound over Guanabenz, researchers must employ a Self-Validating Dual-Assay System . This involves testing for the desired effect (ISR protection) and the unwanted effect (Adrenergic binding).

Protocol A: The Functional Selectivity Workflow

This workflow validates that this compound protects cells from ER stress without activating adrenergic pathways.

Step 1: Cell Culture Preparation
  • Cell Line: HeLa cells (for ISR) and CHO cells expressing

    
    -AR (for selectivity).
    
  • Control: DMSO (Vehicle).

Step 2: Stress Induction (ISR Assay)
  • Treat cells with Tunicamycin (2.5

    
    g/mL)  to induce ER stress (blocks N-linked glycosylation).
    
  • Co-treat with Guanabenz (10

    
    M)  or This compound (10 
    
    
    
    M)
    .
  • Incubate for 6 hours.

Step 3: Western Blot Readout (ISR)
  • Lyse cells using RIPA buffer with phosphatase inhibitors.

  • Primary Targets:

    • p-eIF2

      
       (Ser51):  Expect increase with both drugs compared to Tunicamycin alone (sustained signal).
      
    • Total eIF2

      
      :  Loading control.
      
    • GADD34 (PPP1R15A): Expression is stress-induced; drugs may alter turnover.

Step 4: cAMP Assay (Adrenergic Selectivity)
  • Rationale:

    
    -AR is 
    
    
    
    coupled. Agonism inhibits Adenylyl Cyclase, reducing cAMP.[4]
  • Stimulate CHO-

    
     cells with Forskolin (10 
    
    
    
    M)
    to spike cAMP levels.
  • Add Guanabenz : Expect sharp decrease in cAMP (Agonist effect).

  • Add This compound : Expect no change in cAMP (No Agonist effect).

Experimental Workflow Diagram

Protocol_Flow cluster_ISR Path A: Efficacy (ISR) cluster_Selectivity Path B: Selectivity (α2-AR) Cells Cell Culture (HeLa / CHO-α2) Treat Treatment: DMSO / GBZ / Sephin1 Cells->Treat Tunicamycin Add Tunicamycin (Stress Inducer) Treat->Tunicamycin Forskolin Add Forskolin (Raise cAMP) Treat->Forskolin Blot Western Blot: p-eIF2α Levels Tunicamycin->Blot ResultA Both Drugs: Sustain p-eIF2α Blot->ResultA cAMP_Read Measure cAMP (ELISA/FRET) Forskolin->cAMP_Read ResultB GBZ: Low cAMP Sephin1: High cAMP cAMP_Read->ResultB

Figure 2: Dual-Validation Workflow. Path A confirms shared efficacy; Path B confirms divergent selectivity.

Critical Analysis & Nuance

The "Mechanism" Debate

While the selectivity against


-AR is well-established, the precise binding mode of this compound to PPP1R15A is complex.
  • Das et al. (2015) demonstrated that Sephin1 disrupts the PPP1R15A-PP1c complex, preventing eIF2

    
     dephosphorylation.[3]
    
  • Crespillo-Casado et al. (2017) argued that in pure enzymatic assays, Sephin1 did not inhibit the complex, suggesting the cellular environment (co-factors) is essential for activity, or that the drug acts on a different node of the proteostasis network.

  • Recent Developments (InFlectis): Current clinical data suggests this compound may also inhibit NR2B-containing NMDA receptors , providing a dual mechanism: reducing excitotoxicity and managing protein folding stress. This dual action is distinct from pure Guanabenz activity.[1][6][7]

Clinical Implications

In Phase 2 trials for ALS (e.g., NCT05508074), this compound is dosed at levels that would be lethal with Guanabenz. The absence of hypotension allows for therapeutic windows previously unreachable with the parent compound.

References

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[6] Science, 348(6231), 239-242. [Link]

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. [Link]

  • Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz."[3] eLife, 6, e26109. [Link]

  • InFlectis BioScience. "IFB-088 (this compound) Mechanism of Action and Clinical Development." InFlectis Corporate Pipeline. [Link]

  • ClinicalTrials.gov. "Treatment Combining Riluzole and IFB-088 in Bulbar Amyotrophic Lateral Sclerosis (TRIALS Protocol)." Identifier: NCT05508074.[8] [Link][8]

Sources

Publish Comparison Guide: In Vivo Monitoring of Icerguastat (Sephin1) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Mechanism of Action

Icerguastat (Sephin1) represents a paradigm shift in targeting protein misfolding diseases. Unlike chaperones that attempt to refold proteins, this compound acts as a proteostasis regulator . It selectively inhibits PPP1R15A (GADD34) , a stress-induced regulatory subunit of Protein Phosphatase 1 (PP1).

By blocking the PPP1R15A-PP1c complex, this compound prevents the premature dephosphorylation of eIF2


 . This prolongs the Integrated Stress Response (ISR) , transiently attenuating global protein synthesis to allow the cellular folding machinery (chaperones) to clear misfolded proteins before translation resumes.

Why Monitoring is Critical: The therapeutic window is precise.

  • Too little inhibition: The ISR terminates too early, leading to the accumulation of toxic aggregates (e.g., SOD1, TDP-43).

  • Too much inhibition (e.g., Salubrinal): Permanent translational arrest leads to apoptosis.

  • Off-target effects: The parent molecule, Guanabenz, activates

    
    2-adrenergic receptors, causing sedation and hypotension. This compound must be monitored to confirm it avoids these systemic effects while maintaining proteostatic efficacy.
    

Comparative Analysis: The Landscape of ISR Modulators

The following table contrasts this compound with its pharmacological relatives. This data supports the selection of this compound for chronic treatment.

Table 1: Comparative Efficacy and Safety Profile
FeatureThis compound (Sephin1) Guanabenz Salubrinal
Primary Target PPP1R15A (GADD34) / PP1cPPP1R15A (GADD34) /

2-AR
PPP1R15A (GADD34) & PPP1R15B (CReP)
Selectivity High (Stress-induced only)Low (Binds adrenergic receptors)Low (Inhibits constitutive phosphatase)
Mechanism Prolongs p-eIF2

(ISR)
Prolongs p-eIF2

+

2-agonist
Blocks all eIF2

dephosphorylation
Toxicity Risk Low (Safe for chronic use)High (Sedation, Hypotension)High (Cytotoxicity due to permanent arrest)
Solubility Good (Oral bioavailability)GoodPoor (Precipitates in aqueous media)
Key Biomarker p-eIF2

(Transient increase)
p-eIF2

+ Hypotension
p-eIF2

(Sustained/Toxic levels)
Clinical Status Clinical Trials (ALS, CMT)FDA Approved (Hypertension)Preclinical Tool Only

Expert Insight:

Unlike Salubrinal, which inhibits the constitutive PPP1R15B subunit (essential for life), this compound targets only the stress-inducible PPP1R15A.[1] This allows cells to function normally under non-stress conditions, making it a viable candidate for long-term therapy.

Biomarker Selection Guide

To validate this compound activity in vivo, a dual-biomarker strategy is required: Pharmacodynamic (PD) Markers to prove target engagement, and Disease-Modifying Markers to prove therapeutic efficacy.

A. Pharmacodynamic Markers (Target Engagement)

These markers confirm that the drug is effectively inhibiting PPP1R15A in the target tissue.

  • Phosphorylated eIF2

    
     (p-eIF2
    
    
    
    ):
    • Signal: Increase in p-eIF2

      
       (Ser51) relative to total eIF2
      
      
      
      .
    • Nuance: this compound does not induce phosphorylation; it preserves it. Therefore, measurements must be taken under conditions of mild stress (endogenous disease stress or induced).

  • GADD34 (PPP1R15A) Levels:

    • Signal: Paradoxical upregulation.

    • Mechanism: The ISR induces GADD34 transcription (via ATF4) as a negative feedback loop. By blocking the protein's function, this compound may sustain the ISR signal, leading to continued GADD34 mRNA expression despite the protein being inhibited.

  • ATF4 & CHOP:

    • Signal: Modulation of downstream transcription factors.

    • Note: While ATF4 may rise, this compound has been shown to reduce nuclear translocation of CHOP (pro-apoptotic) in some models, separating the protective ISR arm from the apoptotic arm.

B. Disease-Modifying Markers (Efficacy)

These markers confirm the downstream benefit of ISR prolongation.

  • Plasma Neurofilament Light Chain (NFL):

    • Relevance: A robust biomarker for neuroaxonal damage.

    • Expectation: Reduction in plasma NFL levels correlates with motor neuron preservation in ALS models.

  • Protein Aggregates (IHC/Biochemistry):

    • SOD1/TDP-43: Reduction in the insoluble fraction of these proteins in spinal cord lysates.[2]

    • Subcellular Localization: Decreased cytoplasmic mislocalization of TDP-43.

Visualizing the Pathway

The following diagram illustrates the intervention point of this compound within the Integrated Stress Response.

ISR_Pathway cluster_stress Cellular Stress Inputs ER_Stress ER Stress (Misfolded Proteins) PERK PERK (Kinase) ER_Stress->PERK Nutrient_Dep Nutrient Deprivation eIF2a eIF2α (Active) PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α (Phosphorylated/Inhibitory) eIF2a->p_eIF2a Stress Response Translation Global Translation (Protein Synthesis) p_eIF2a->Translation Inhibits Recovery Proteostasis Recovery (Chaperones/Clearance) p_eIF2a->Recovery Allows Time for Repair Aggregates Toxic Aggregates (SOD1/TDP-43) p_eIF2a->Aggregates If ISR ends too soon PP1c PP1c (Catalytic Subunit) Complex Active Phosphatase Complex (PP1c + GADD34) PP1c->Complex GADD34 PPP1R15A (GADD34) (Stress-Induced Reg Subunit) GADD34->Complex Complex->p_eIF2a Dephosphorylates (Terminates ISR) Sephin1 This compound (Sephin1) Sephin1->p_eIF2a Prolongs Sephin1->Complex INHIBITS Translation->Recovery Reduced Load

Caption: this compound selectively inhibits the GADD34-PP1c complex, preventing the premature dephosphorylation of eIF2α and extending the window for proteostasis recovery.

Experimental Protocols

Protocol A: Measuring p-eIF2 in Tissue (Western Blot)

Challenge: Phosphatases are extremely active post-mortem. Improper handling leads to false negatives (loss of phosphorylation signal). Solution: The "Cold & Fast" Protocol with phosphatase inhibitors.

Materials:

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Must include Sodium Fluoride and Sodium Orthovanadate).

  • Apparatus: Tissue homogenizer (e.g., Precellys or bead beater).

Step-by-Step:

  • Tissue Harvest: Euthanize animal and dissect target tissue (e.g., spinal cord, sciatic nerve) within <3 minutes.

  • Snap Freeze: Immediately submerge tissue in liquid nitrogen. Do not place on ice; freeze instantly.

  • Lysis:

    • Add ice-cold Lysis Buffer (with inhibitors) to the frozen tissue.

    • Homogenize immediately at 4°C. Keep samples on ice at all times.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Normalization: Measure protein concentration (BCA Assay).

  • Blotting:

    • Load 20-40

      
      g of protein.
      
    • Primary Antibodies:

      • Anti-p-eIF2

        
         (Ser51) [e.g., Cell Signaling #9721 or Abcam ab32157].
        
      • Anti-Total eIF2

        
         (for normalization).
        
    • Blocking: Use 5% BSA (Bovine Serum Albumin), NOT milk . Casein in milk contains phosphoproteins that interfere with phospho-specific antibodies.

  • Analysis: Calculate the ratio of p-eIF2

    
     / Total eIF2
    
    
    
    .
Protocol B: Plasma NFL Quantification (Efficacy)

Rationale: Neurofilament light chain leaks into the blood upon neuronal injury.

Step-by-Step:

  • Blood Collection: Collect blood via cardiac puncture or tail vein into EDTA tubes (plasma).

  • Separation: Centrifuge at 2,000 x g for 10 min at 4°C. Aliquot plasma and store at -80°C.

  • Assay: Use a high-sensitivity immunoassay (e.g., Simoa® NF-light® Advantage Kit or Ella™ Microfluidic System). Standard ELISAs may lack the sensitivity for mouse plasma baseline levels.

  • Interpretation: Compare this compound-treated group vs. Vehicle group. A statistically significant reduction indicates neuroprotection.

References

  • Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242. Link

  • Tsaytler, P., et al. (2011). Selective inhibition of a physiological cellular defense mechanism prevents the toxicity of protein misfolding. Science, 333(6046), 1140-1144. Link

  • InFlectis BioScience. (2025). InFlectis BioScience Announces Promising Results for IFB-088 in a Phase 2a Clinical Study in Bulbar-Onset ALS Patients. Link

  • Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. eLife, 6, e26109. Link

  • ClinicalTrials.gov. (2024). Treatment Combining Riluzole and IFB-088 in Bulbar Amyotrophic Lateral Sclerosis (TRIALS Protocol). Identifier: NCT05508074.[2] Link[2][3]

Sources

confirming Icerguastat lack of alpha2-adrenergic activity

Author: BenchChem Technical Support Team. Date: February 2026

Confirming Selectivity: Absence of Alpha2-Adrenergic Activity

Executive Summary

Icerguastat (IFB-088, Sephin1) represents a structural evolution from the antihypertensive drug Guanabenz . While both molecules inhibit the regulatory subunit of protein phosphatase 1 (PPP1R15A/GADD34) to prolong the Integrated Stress Response (ISR), this compound is engineered to eliminate the alpha2-adrenergic receptor (


-AR) agonism inherent to Guanabenz.[1]

This guide provides the experimental framework and data required to validate this compound’s selectivity profile. For researchers and drug developers, confirming this lack of


-AR activity is critical, as it decouples the neuroprotective benefits of ISR modulation from the dose-limiting side effects of sedation and hypotension.
Mechanistic Divergence

The pharmacological distinction between Guanabenz and this compound hinges on a subtle structural modification that drastically alters receptor affinity without compromising its target effect on the proteostasis network.[1]

  • Guanabenz: A 2,6-dichlorobenzylidene derivative. The two chlorine atoms facilitate high-affinity binding to the

    
    -AR orthosteric pocket, activating 
    
    
    
    signaling (sedation).[1]
  • This compound: A 2-chlorobenzylidene derivative (monochloro).[1] The removal of the chlorine at the 6-position disrupts the specific halogen-bonding network required for

    
    -AR engagement, rendering the molecule inert at this receptor while maintaining PPP1R15A inhibition.
    
Diagram 1: Signaling Pathway Divergence

The following diagram illustrates how this compound selectively engages the ISR pathway while avoiding the


-adrenergic cascade.[1]

PathwayDivergence Guanabenz Guanabenz (2,6-dichloro) Alpha2AR Alpha2-Adrenergic Receptor Guanabenz->Alpha2AR High Affinity (Ki ~5 nM) PPP1R15A PPP1R15A (GADD34) Guanabenz->PPP1R15A Inhibits This compound This compound (2-chloro) This compound->Alpha2AR No Binding (Ki > 10µM) This compound->PPP1R15A Inhibits GiProtein Gi Protein Activation Alpha2AR->GiProtein Activates eIF2a eIF2alpha Dephosphorylation PPP1R15A->eIF2a Promotes Sedation Sedation & Hypotension GiProtein->Sedation Causes Proteostasis Proteostasis (Neuroprotection) eIF2a->Proteostasis Blocks (Inhibition Restores Proteostasis)

Caption: Divergent signaling pathways of Guanabenz and this compound. Red paths indicate adverse alpha2-adrenergic effects; green paths indicate therapeutic ISR modulation.

Comparative Performance Data

The following data summarizes the critical differences in receptor binding and functional outcomes.

ParameterGuanabenz (Control)This compound (Test)Experimental Relevance
Structure 2,6-dichlorobenzylidene2-chlorobenzylideneStructural basis of selectivity.

-AR Binding (

)
~3 - 10 nM (High Affinity)> 10,000 nM (Inactive)Defines lack of receptor occupancy.[1]
cAMP Modulation Potent Inhibition (via

)
No EffectFunctional confirmation of inertness.[1]
In Vivo Sedation Present (Loss of Righting Reflex)AbsentClinical safety predictor.[1]
PPP1R15A Inhibition ActiveActiveTherapeutic efficacy retained.[1][2]
Experimental Validation Protocols

To experimentally confirm this compound’s lack of


-adrenergic activity, researchers should utilize a "Self-Validating" workflow. This involves running the test compound alongside the parent molecule (Guanabenz) as a positive control to ensure assay sensitivity.[1]
Protocol A: Radioligand Binding Assay (The "Gold Standard")

Objective: Quantify the affinity (


) of this compound for human 

,

, and

receptors.
  • Cell System: CHO or HEK293 membranes stably expressing human

    
    -AR subtypes.[1]
    
  • Radioligand: Use

    
    -RX821002  (an antagonist with high specificity) or 
    
    
    
    -Clonidine
    (agonist).[1][2] Concentration: ~0.5 - 1.0 nM (
    
    
    equivalent).[1]
  • Non-Specific Binding: Define using 10 µM Phentolamine.[1][2]

  • Test Compounds:

    • Guanabenz: Titrate

      
       M to 
      
      
      
      M.[1]
    • This compound: Titrate

      
       M to 
      
      
      
      M.
  • Data Analysis:

    • Calculate

      
       from displacement curves.[1][2]
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1][2]
    • Validation Criteria: Guanabenz must show nanomolar

      
      .[1] this compound must show no significant displacement up to 10 µM.[1]
      
Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm that this compound does not activate the


 protein pathway downstream of the receptor.[1]
  • Cell System: HEK293 cells expressing

    
    -AR.[1]
    
  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP levels.[1]

  • Treatment:

    • Add Guanabenz (Positive Control): Expect dose-dependent reduction of cAMP (Gi effect).[1]

    • Add this compound (Test): Expect stable cAMP levels (no Gi activation).

  • Readout: HTRF (Homogeneous Time Resolved Fluorescence) or ELISA cAMP detection.[1]

Diagram 2: Validation Workflow

This flowchart outlines the logical steps to confirm selectivity, ensuring robust data generation.

ValidationWorkflow Start Start: Compound Screening BindingAssay Step 1: Radioligand Binding (Membrane Prep + [3H]-Ligand) Start->BindingAssay CheckBinding Displacement > 50% at 10µM? BindingAssay->CheckBinding Fail Fail: Off-Target Activity (Likely Sedative) CheckBinding->Fail Yes PassBinding Pass: No Binding Observed CheckBinding->PassBinding No FunctionalAssay Step 2: Functional cAMP Assay (Forskolin Stimulated) PassBinding->FunctionalAssay CheckFunc Inhibits cAMP? FunctionalAssay->CheckFunc CheckFunc->Fail Yes PassFunc Pass: No Functional Agonism CheckFunc->PassFunc No InVivo Step 3: In Vivo Confirmation (Loss of Righting Reflex) PassFunc->InVivo Final CONFIRMED: This compound Profile InVivo->Final

Caption: Step-by-step experimental workflow to validate the lack of alpha2-adrenergic activity.

References
  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1] Science, 348(6231), 239-242. Link[1][2]

    • Key Finding: Establishes Sephin1 (this compound) as a selective inhibitor lacking alpha2-adrenergic activity compared to Guanabenz.[1]

  • Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6, e26109.[2] Link

    • Key Finding: Discusses the controversy of direct binding but confirms the lack of alpha2-mediated side effects in Sephin1 tre
  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. Link[1][2]

    • Key Finding: Foundational work on Guanabenz targeting PPP1R15A, setting the stage for the development of selective derivatives.[2]

  • Inflectis BioScience. "IFB-088 (this compound) Mechanism of Action." Company Pipeline Description. Link

    • Key Finding: Clinical positioning of this compound as a non-sedating ISR modulator.[1]

Sources

Navigating the Nomenclature and Ensuring Experimental Rigor with Icerguastat (Sephin1)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Compound Identity and Batch Consistency

For scientists and drug development professionals investigating neurodegenerative diseases and other conditions linked to cellular stress, the small molecule inhibitor known as Icerguastat, frequently referred to in preclinical literature as Sephin1, presents a promising therapeutic avenue. This guide provides an in-depth clarification of its nomenclature, delves into its mechanism of action, and, most critically, addresses the often-overlooked aspect of batch consistency to ensure the reproducibility and reliability of experimental data.

Unraveling the Names: this compound, Sephin1, and IFB-088

In the landscape of drug development and academic research, it is common for a single compound to be known by multiple names. This is the case with the selective inhibitor of the phosphatase regulatory subunit PPP1R15A. To ensure clarity in communication and literature searches, it's essential to understand the different identifiers for this molecule:

  • This compound is the International Nonproprietary Name (INN), the official, globally recognized generic name for the pharmaceutical substance.

  • Sephin1 is the name widely used in foundational and preclinical scientific literature. It is a derivative of guanabenz, but lacks its α2-adrenergic activity.[1][2]

  • IFB-088 is the designation used by the biotechnology company InFlectis BioScience during its clinical development of the drug.[3][4]

These names all refer to the same active pharmaceutical ingredient. For researchers, it is crucial to be aware of these synonyms when searching databases and scientific publications to ensure a comprehensive understanding of the existing body of research.

The Mechanism of Action: Modulating the Integrated Stress Response

This compound (Sephin1) is a first-in-class orally available small molecule that targets the Integrated Stress Response (ISR), a fundamental cellular pathway activated by various stress conditions, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[3][5]

The primary molecular target of this compound is the stress-induced regulatory subunit of Protein Phosphatase 1 (PP1), known as PPP1R15A (also called GADD34).[6][7] Under conditions of cellular stress, the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) is a key adaptive mechanism that reduces global protein synthesis, thereby alleviating the burden on the protein folding machinery of the ER.[7][8] The ISR is terminated by the dephosphorylation of eIF2α, a process mediated by a complex of PP1 and PPP1R15A.[7]

This compound selectively binds to and inhibits the PPP1R15A-PP1c complex, preventing the dephosphorylation of eIF2α.[5][9] This prolongs the protective effects of the ISR, giving the cell more time to resolve the protein misfolding stress.[1][7] Notably, this compound does not affect the related constitutive phosphatase subunit PPP1R15B, which is crucial for avoiding persistent inhibition of protein synthesis in non-stressed cells.[7][10]

Beyond its primary role in the ISR, some studies suggest that this compound may also exert neuroprotective effects by reducing oxidative stress and excitotoxicity, phenomena implicated in the pathology of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[4][11]

Signaling Pathway of this compound (Sephin1) in the Integrated Stress Response

Icerguastat_Mechanism cluster_Stress Cellular Stress cluster_ISR Integrated Stress Response (ISR) cluster_Dephosphorylation Dephosphorylation Misfolded Proteins Misfolded Proteins eIF2a eIF2α Misfolded Proteins->eIF2a Activates peIF2a p-eIF2α eIF2a->peIF2a PERK, etc. Translation Global Protein Translation peIF2a->Translation Inhibition ATF4 ATF4 Translation peIF2a->ATF4 Preferential Translation Resolution Stress Resolution ATF4->Resolution Leads to PPP1R15A PPP1R15A (GADD34) Phosphatase PPP1R15A-PP1c Complex PPP1R15A->Phosphatase PP1c PP1c PP1c->Phosphatase Phosphatase->peIF2a Dephosphorylation This compound This compound (Sephin1) This compound->Phosphatase Inhibits Batch_Validation_Workflow Start Receive New Batch of This compound (Sephin1) Prep Prepare Stock and Working Solutions Start->Prep Treat Cell Culture and Treatment (with controls) Prep->Treat Induce Induce ER Stress (e.g., Tunicamycin) Treat->Induce Lyse Cell Lysis and Protein Extraction Induce->Lyse WB Western Blot for p-eIF2α and total eIF2α Lyse->WB Analyze Quantify and Analyze Data WB->Analyze Decision Does the new batch show expected biological activity? Analyze->Decision Accept Accept Batch for Experimental Use Decision->Accept Yes Reject Reject Batch and Contact Vendor Decision->Reject No

Caption: Recommended workflow for batch validation.

Summary and Best Practices

To ensure the integrity and reproducibility of research involving this compound (Sephin1), it is essential to:

  • Be precise with nomenclature: Use "this compound" in formal publications and grant proposals, while recognizing "Sephin1" and "IFB-088" as common synonyms in the literature.

  • Understand the mechanism: A thorough grasp of its role in the Integrated Stress Response is crucial for designing experiments and interpreting results.

  • Prioritize batch validation: Do not assume that all batches of the compound are equivalent. Implement a functional validation protocol for every new lot received.

  • Maintain meticulous records: Document the vendor, lot number, and validation data for each batch of the compound used in your experiments.

By adhering to these guidelines, researchers can confidently utilize this compound (Sephin1) as a powerful tool to investigate the therapeutic potential of modulating the Integrated Stress Response and contribute to the development of novel treatments for a range of debilitating diseases.

References

  • Rojas-Celis, V., et al. (2020). Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response. International Journal of Molecular Sciences, 21(17), 6033. [Link]

  • Chen, A., et al. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis. Brain, 142(2), 344-363. [Link]

  • Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242. [Link]

  • InFlectis BioScience. (2022, March 28). InFlectis BioScience Granted Orphan Drug Designation for IFB-088 (this compound), a Clinical Stage Treatment for Amyotrophic Lateral Sclerosis. BioSpace. [Link]

  • Krishnan, K., et al. (2017). Uncovering the action of a selective holophosphatase inhibitor. MRC Laboratory of Molecular Biology. [Link]

  • Wong, Y. L., et al. (2019). Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis. Brain, 142(2), 344-363. [Link]

  • ALS News Today. (2025, February 11). IFB-088 slows disease progression in bulbar-onset ALS trial. [Link]

  • Abgueguen, E., et al. (2025). Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models. Life Science Alliance, 8(7), e202403195. [Link]

  • Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. eLife, 6, e26109. [Link]

  • Chartier, A., et al. (2023). The small compound this compound reduces muscle defects in oculopharyngeal muscular dystrophy through the PERK pathway of the unfolded protein response. Open Biology, 13(4), 230008. [Link]

  • InFlectis BioScience. (2024, January 31). InFlectis BioScience Completes Enrollment of its Phase 2 trial of IFB-088 for the Treatment of Amyotrophic Lateral Sclerosis. [Link]

  • ALS News Today. (2024, February 9). Phase 2 trial of oral IFB-088 for bulbar-onset ALS now fully enrolled. [Link]

Sources

Comparative Guide: Icerguastat (IFB-088) Neuroprotection in ALS Mouse Models

[1][2]

Executive Summary

Icerguastat (IFB-088/Sephin1) represents a pivotal shift in targeting the Integrated Stress Response (ISR) for neuroprotection.[1] Unlike its parent compound Guanabenz , this compound selectively inhibits the PPP1R15A/PP1c phosphatase complex without activating

Mechanistic Rationale & Signaling Architecture

To understand the comparative advantage of this compound, one must analyze the Integrated Stress Response (ISR). In neurodegenerative conditions like ALS, protein misfolding triggers PERK, which phosphorylates eIF2



23

However, this protective pause is transient. The stress-induced phosphatase subunit PPP1R15A (GADD34) recruits PP1c to dephosphorylate eIF2

This compound Mechanism:

  • Primary: Binds PPP1R15A, preventing eIF2

    
     dephosphorylation.[4] This prolongs the "protective pause," allowing chaperones to clear aggregates.
    
  • Secondary: Antagonizes GluN2B-containing NMDA receptors, reducing excitotoxic Ca

    
     influx.[1]
    
Diagram 1: ISR Modulation by this compound vs. Guanabenz

ISR_PathwayStressER Stress / Misfolded ProteinsPERKPERK ActivationStress->PERKpeIF2ap-eIF2α (Phosphorylated)PERK->peIF2aTranslationGlobal Translation Arrest(Neuroprotection)peIF2a->TranslationDephosDephosphorylation of eIF2αpeIF2a->DephosNatural FeedbackPPP1R15APPP1R15A (GADD34) / PP1cPhosphatase ComplexPPP1R15A->DephosRecoveryProtein Synthesis Restoration(Proteotoxicity if premature)Dephos->RecoveryGuanabenzGuanabenz(Target: PPP1R15A + α2-AR)Guanabenz->PPP1R15AInhibitsAlpha2α2-Adrenergic Receptor(Side Effect: Hypotension)Guanabenz->Alpha2ActivatesThis compoundThis compound (Sephin1)(Target: PPP1R15A only)This compound->PPP1R15AInhibits (Selective)This compound->Alpha2No Binding

Caption: this compound selectively inhibits the negative feedback loop of the ISR without the adrenergic side effects of Guanabenz.

Comparative Analysis: Product Performance

The following data synthesizes findings from SOD1-G93A efficacy studies and safety profiles.

Table 1: Comparative Profile of ISR Modulators & Standard of Care
FeatureThis compound (IFB-088) Guanabenz Riluzole
Primary Target PPP1R15A (GADD34)PPP1R15A +

2-AR
Glutamate Receptors / Na+ Channels
Mechanism Prolongs p-eIF2

(ISR)
Prolongs p-eIF2

(ISR) + Sympatholytic
Anti-excitotoxic

2-Adrenergic Activity
Negligible High (Agonist)None
Side Effect Profile Minimal (No sedation/hypotension)Sedation, Hypotension Asthenia, Liver enzyme elevation
SOD1-G93A Survival Significant extension (approx. 10-15%)Significant extensionModerate extension (approx. 10%)
TDP-43 Aggregation Reduces cytoplasmic mislocalizationReduces aggregationMinimal effect on aggregation

Key Insight: While Guanabenz shows efficacy in ALS mice, its dosage is dose-limited by hypotension. This compound allows for higher, sustained dosing required for chronic neuroprotection without compromising cardiovascular stability.

Experimental Protocols & Validation

To replicate the neuroprotective effects observed in literature, the following protocols are standardized for the SOD1-G93A mouse model.

Protocol A: In Vivo Administration (SOD1-G93A)

Objective: Evaluate motor neuron survival and delay of paralysis.

  • Animal Cohort:

    • Strain: B6SJL-Tg(SOD1*G93A)1Gur/J.

    • Age: Begin treatment at 4-5 weeks (pre-symptomatic phase).

    • Group Size:

      
       per arm (Vehicle vs. This compound).
      
  • Drug Preparation:

    • Compound: this compound (Sephin1).[1][4]

    • Vehicle: 0.9% Saline or 1% Methylcellulose (depending on solubility formulation).

    • Dose: 5 mg/kg to 10 mg/kg , administered daily.

  • Administration Route:

    • Oral Gavage (p.o.) to mimic clinical route.

  • Readouts:

    • Rotarod Test: Weekly assessment starting week 8. Failure defined as latency < 5 seconds.

    • Survival: Defined as inability to right within 30 seconds.

    • Histology (End-point): Lumbar spinal cord sections stained for ChAT (motor neurons) and p-eIF2

      
       (target engagement).
      
Protocol B: In Vitro NMDA Excitotoxicity Assay

Objective: Verify the secondary mechanism (protection against glutamate excitotoxicity).

  • Cell Culture: Primary cortical neurons (DIV 10-12).

  • Pre-treatment: Incubate cells with this compound (1, 5, 50 µM ) for 30 minutes.

  • Insult: Expose to NMDA (100 µM) + Glycine (10 µM) for 30 minutes.

  • Washout & Recovery: Replace media; incubate for 24 hours.

  • Quantification:

    • Measure LDH release (cell death).

    • Western Blot for

      
      II-spectrin breakdown products (calpain activation marker).
      
Diagram 2: Experimental Workflow (In Vivo)

WorkflowWeek4Week 4-5:Pre-symptomaticTreatmentDaily Oral Gavage(this compound 5-10 mg/kg)Week4->TreatmentWeek8Week 8:Symptom OnsetTreatment->Week8Continuous DosingTestingWeekly Rotarod &Weight MonitoringWeek8->TestingEndpointEnd-Stage:Righting Reflex FailureTesting->EndpointAnalysisTissue Analysis:ChAT Counts / AggregatesEndpoint->Analysis

Caption: Standardized workflow for evaluating this compound efficacy in SOD1-G93A mice.

References

  • Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[4] Science. Link

  • Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science. Link

  • InFlectis BioScience. (2025). Sephin1 reduces TDP-43 cytoplasmic mislocalization and improves motor neuron survival in ALS models.[1] Life Science Alliance.[1] Link

  • Barnéoud, P., et al. (2024). this compound (IFB-088), a non-adrenergic inhibitor of the PPP1R15A/PP1c complex, for the treatment of ALS. ALS News Today. Link

  • Raiteri, L., et al. (2020). Sephin1 Protects Neurons against Excitotoxicity Independently of the Integrated Stress Response.[5] Int. J. Mol. Sci. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.